Cyclohexylurea
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27454. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
cyclohexylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c8-7(10)9-6-4-2-1-3-5-6/h6H,1-5H2,(H3,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUESWDIHTKHGQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20220102 | |
| Record name | Urea, cyclohexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20220102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
698-90-8 | |
| Record name | Cyclohexylurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=698-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexylurea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000698908 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexylurea | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27454 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexylurea | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23790 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Urea, cyclohexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20220102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexylurea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.749 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOHEXYLUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EYE4CFF4RV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of N,N'-Dicyclohexylurea from Cyclohexylamine and Urea: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N,N'-dicyclohexylurea (DCU) from cyclohexylamine and urea. This method stands out for its operational simplicity, cost-effectiveness, and avoidance of toxic reagents like phosgene.[1] This document details the reaction mechanism, experimental protocols, and quantitative data to support research and development in the pharmaceutical and chemical industries.
Introduction
N,N'-dithis compound (DCU) is a symmetrically substituted urea derivative. Such compounds are of significant interest in medicinal chemistry and materials science due to their capacity to form stable hydrogen-bonded networks. DCU is also a known potent inhibitor of soluble epoxide hydrolase (sEH), an enzyme implicated in the regulation of blood pressure.[2] The synthesis route from cyclohexylamine and urea is a practical and efficient method for producing this valuable compound.
Reaction Mechanism and Principles
The synthesis of N,N'-dithis compound from cyclohexylamine and urea proceeds through a transamination reaction. In this process, two equivalents of cyclohexylamine react with one equivalent of urea. The reaction is driven to completion by heating the mixture, which facilitates the displacement and removal of ammonia.[1]
The overall reaction can be summarized as follows:
2 C₆H₁₁NH₂ (Cyclohexylamine) + (NH₂)₂CO (Urea) → (C₆H₁₁NH)₂CO (N,N'-Dithis compound) + 2 NH₃ (Ammonia)
Using water as a solvent and subsequently removing it during the reaction is a key strategy. As water is removed, the reaction temperature increases, which helps to drive off the ammonia byproduct and shift the equilibrium towards the formation of the desired product.[1][3]
Quantitative Data Summary
The following table summarizes quantitative data from various experimental runs for the synthesis of DCU from cyclohexylamine and urea, as described in a patented procedure.[3]
| Experiment | Urea (g) | Cyclohexylamine (g) | Water (mL) | Final Temperature (°C) | Reaction Time at Final Temp (min) | Product Yield (%) | Melting Point (°C) |
| 1 | 20 | 90 | 10 | 230-240 | 20 | 95 | ~230 |
| 2 | 20 | 90 | 20 | 230-240 | 20 | 70 | 208-215 |
| 3 | 20 | 90 | 20 | 180-190 | 20 | 65 | 205-212 |
Detailed Experimental Protocol
This protocol is adapted from a patented procedure for the synthesis of N,N'-dithis compound.[3]
Materials:
-
Urea
-
Cyclohexylamine
-
Water
-
Round-bottom flask (four-necked)
-
Mechanical stirrer
-
Thermometer
-
Reflux condenser with a water separator (e.g., Dean-Stark apparatus)
-
Heating mantle
Procedure:
-
Reaction Setup: In a four-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser fitted with a water separator, add urea, cyclohexylamine, and water. A recommended molar ratio of urea to cyclohexylamine is between 1:2 and 1:4.[1][3] For example, use 20g of urea, 90g of cyclohexylamine, and 10mL of water.[3]
-
Heating and Reflux: Begin stirring the mixture and heat it to reflux. The refluxing liquid will collect in the water separator.
-
Water Removal: Slowly drain the collected water from the separator. As water is removed from the system, the temperature of the reaction mixture will gradually increase.
-
High-Temperature Reaction: Continue heating until the reaction temperature reaches 180-240°C.[1][3] For optimal yield, a temperature of 230-240°C is recommended.[3]
-
Reaction Completion: Maintain the reaction at the target temperature for approximately 10-30 minutes.[3]
-
Product Isolation: While still hot, carefully transfer the reaction product to a suitable container. The product will solidify upon cooling.[3]
-
Purification: The crude product can be purified by recrystallization.[4] Suitable solvents for recrystallization include ethanol or a mixture of ethyl acetate and hexane.[4] The pure product is a white crystalline powder.[5]
Visualizations
Reaction Pathway
Caption: Chemical reaction pathway for the synthesis of N,N'-Dithis compound.
Experimental Workflow
Caption: Experimental workflow for the synthesis of N,N'-Dithis compound.
Alternative Synthetic Routes
While the direct reaction with urea is advantageous, other methods for synthesizing DCU exist. These often involve different carbonyl sources:
-
Phosgene Equivalents: Reagents like triphosgene or carbonyldiimidazole (CDI) can be used to react with two equivalents of cyclohexylamine.[1] These methods avoid the handling of highly toxic phosgene gas.
-
Isocyanate Intermediate: Cyclohexylamine can first be converted to cyclohexyl isocyanate. This intermediate then reacts with a second equivalent of cyclohexylamine to form DCU.[1]
-
Carbon Dioxide: In a greener approach, carbon dioxide can be used as a carbon source to react with cyclohexylamine, often mediated by ionic liquids under mild conditions.[6]
Conclusion
The synthesis of N,N'-dithis compound from cyclohexylamine and urea is a robust and scalable method, offering high yields without the need for harsh organic solvents or toxic reagents.[3] The provided experimental protocol and quantitative data offer a solid foundation for researchers to successfully synthesize this compound for applications in drug development and materials science. The alternative pathways provide additional strategic options depending on laboratory capabilities and project requirements.
References
- 1. benchchem.com [benchchem.com]
- 2. Dithis compound - Wikipedia [en.wikipedia.org]
- 3. CN101279932A - Preparation method of N,N'-dicyclohexyl urea - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. CN106008274A - Preparation method of N,N'-dithis compound - Google Patents [patents.google.com]
cyclohexylurea CAS number and molecular formula
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Cyclohexylurea (CAS No: 698-90-8), a versatile chemical intermediate. The document details its chemical and physical properties, outlines established synthesis protocols, and explores its applications, particularly its role as a precursor in the synthesis of agrochemicals and its potential in pharmaceutical development.
Core Compound Information
This compound, also known as N-cyclohexylurea or 1-cyclohexylurea, is a monosubstituted urea derivative. Its fundamental chemical identity is crucial for its application in further chemical syntheses.
Molecular Formula: C₇H₁₄N₂O[1][2]
Table 1: Chemical Identifiers and Physical Properties
| Identifier/Property | Value | Source(s) |
| CAS Number | 698-90-8 | [1][2] |
| Molecular Formula | C₇H₁₄N₂O | [1][2] |
| Molecular Weight | 142.20 g/mol | [1][3] |
| IUPAC Name | This compound | [4] |
| Synonyms | 1-Cyclohexylurea, N-Cyclohexylurea | [2] |
| Appearance | White crystalline powder/solid | [3] |
| Melting Point | 194-196 °C | [3] |
Synthesis of this compound
The most common and industrially viable method for synthesizing this compound is the reaction of cyclohexylamine with urea in an aqueous medium. Alternative methods have also been described, such as the reaction of cyclohexyl isocyanate with ammonia or using silicon tetraisocyanate.[5]
Experimental Protocol 1: Synthesis from Cyclohexylamine and Urea
This protocol is adapted from established industrial processes for the preparation of monothis compound.[6][7]
Materials:
-
Cyclohexylamine (e.g., 495 g, 5.0 mol)
-
Urea (e.g., 390 g, 6.5 mol)
-
Deionized Water (e.g., 750 mL)
Equipment:
-
Round-bottom flask of appropriate size
-
Reflux condenser
-
Heating mantle with stirring capability
-
Suction filtration apparatus (e.g., Büchner funnel)
Procedure:
-
To a round-bottom flask, add cyclohexylamine, urea, and water.[6][7]
-
Heat the mixture to reflux with continuous stirring. The reaction commences with the evolution and splitting off of ammonia.[6][7][8]
-
Continue heating under reflux until the evolution of ammonia ceases, indicating the completion of the reaction.[6][7][8] As the reaction progresses, N-cyclohexylurea may begin to precipitate from the solution.[7]
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the precipitated solid product by suction filtration.[6][7]
-
Wash the collected product with water and dry to obtain N-cyclohexylurea.[7]
-
A yield of 90-96% can be expected based on the limiting reagent, cyclohexylamine.[7][8]
Experimental Protocol 2: Synthesis using Silicon Tetraisocyanate
This method provides an alternative route using a different isocyanate source.[5]
Materials:
-
Silicon Tetraisocyanate (0.1 mole)
-
Cyclohexylamine (0.4 mole)
-
Anhydrous Benzene
-
Isopropyl Alcohol
Equipment:
-
Round-bottom flask
-
Stirring apparatus
-
Rotary evaporator
-
Reflux condenser
-
Filtration apparatus (coarse-grade sintered-glass funnel with Celite®)
Procedure:
-
Slowly add a solution of cyclohexylamine in anhydrous benzene to a stirred solution of silicon tetraisocyanate in anhydrous benzene. The reaction is mildly exothermic.[5]
-
Once the addition is complete and the initial exothermic reaction has subsided, heat the mixture at reflux for 30 minutes.[5]
-
Remove the benzene using a rotary evaporator.[5]
-
Add dilute isopropyl alcohol to the residue and heat the resulting mixture at reflux for 30 minutes.[5]
-
Filter the hot mixture through a layer of Celite® in a sintered-glass funnel.[5]
-
Evaporate the combined filtrates to dryness to yield crude this compound.[5]
-
The crude product can be recrystallized from isopropyl alcohol to yield pure this compound.[5]
Applications in Chemical Synthesis
This compound is a valuable building block in organic synthesis, primarily serving as an intermediate in the production of more complex molecules.[3][9]
Role in Agrochemicals
A significant application of this compound is in the manufacturing of herbicides. It is a key precursor to Lenacil, a uracil-based herbicide used for weed control.[4][6] The synthesis involves the condensation and cyclization of this compound with ethyl 2-oxocyclopentanecarboxylate.[6]
Use in Pharmaceutical and Materials Science
This compound is utilized as an intermediate in the synthesis of various pharmaceutical compounds.[3] The urea functional group is a common motif in medicinal chemistry, known for its ability to form hydrogen bonds with biological targets.[10] While specific, direct biological activities of this compound are not extensively documented, its role as a structural component in larger, active molecules is well-established. It is important to distinguish this compound from its analogue, N,N'-dithis compound (DCU), which is a known potent inhibitor of soluble epoxide hydrolase (sEH).[11]
Beyond pharmaceuticals, this compound finds application as a corrosion inhibitor in metalworking fluids and as a stabilizer in the production of polyurethane foams.
Biological Activity
The biological profile of this compound itself is not as extensively studied as that of related compounds like dithis compound. It is recognized as an environmental transformation product of the herbicide Lenacil.[4] Some general sources suggest potential antifungal and antibacterial properties, but specific data from targeted studies are limited.[6] For drug development professionals, its primary value lies in its function as a synthetic intermediate rather than as a bioactive agent itself.[3][9]
References
- 1. scbt.com [scbt.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. nbinno.com [nbinno.com]
- 4. This compound | C7H14N2O | CID 69684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. US4740618A - Process for the preparation of monothis compound - Google Patents [patents.google.com]
- 8. EP0074002A1 - Process for the preparation of monocyclohexyl urea - Google Patents [patents.google.com]
- 9. nbinno.com [nbinno.com]
- 10. benchchem.com [benchchem.com]
- 11. Dithis compound - Wikipedia [en.wikipedia.org]
The Solubility Profile of Cyclohexylurea: A Technical Guide for Researchers
An in-depth examination of the solubility characteristics of cyclohexylurea in aqueous and organic media, tailored for researchers, scientists, and professionals in drug development.
Introduction
This compound (C₇H₁₄N₂O), a urea derivative featuring a cyclohexyl group, is a compound of interest in organic synthesis and as a building block for various larger molecules. Understanding its solubility is critical for its application in reaction chemistry, purification processes, and its potential role in pharmaceutical and materials science. The presence of both a hydrophilic urea moiety and a hydrophobic cyclohexyl ring gives the molecule a character that dictates its behavior in different solvents. This guide provides a comprehensive overview of the known solubility properties of this compound, details experimental protocols for its determination, and offers a logical workflow for solubility assessment.
Physicochemical Properties of this compound
This compound is a white crystalline solid.[1] Its molecular structure, containing both hydrogen bond donors (the amine groups) and a hydrogen bond acceptor (the carbonyl oxygen), as well as a nonpolar aliphatic ring, results in its characteristic solubility profile. The urea portion of the molecule can interact with polar solvents, while the cyclohexyl group contributes to its solubility in less polar organic solvents.
Quantitative Solubility Data
As of late 2025, specific quantitative solubility data for this compound in a range of common solvents remains elusive in publicly accessible scientific literature. However, the data for the related compound, N,N'-dithis compound (DCU), is available and presented below for comparative insight. It is important to note that while structurally similar, the presence of a second cyclohexyl group in DCU significantly increases its hydrophobicity compared to this compound.
Table 1: Solubility of N,N'-Dithis compound (DCU) in Various Solvents
| Solvent | Solubility | Temperature | Notes |
| Water | Poorly soluble[2] | Not Specified | Stated to be less than 1%[3] |
| Dimethyl Sulfoxide (DMSO) | ≥ 4.5 mg/mL[2] | Not Specified | With gentle warming[2] |
| Methanol | Slightly soluble[2] | Not Specified | - |
| Ethanol | More soluble than in water[3] | Not Specified | Can be crystallized from warm ethanol[4] |
| Dichloromethane | Soluble[4] | Not Specified | - |
| N,N-Dimethylformamide (DMF) | Soluble[4] | Not Specified | - |
| Acetone | Soluble[5] | Not Specified | Used to dissolve crude product for purification[3] |
Experimental Protocol: Determination of Thermodynamic Solubility (Shake-Flask Method)
The following is a detailed methodology for determining the thermodynamic solubility of a solid compound like this compound, based on the widely accepted shake-flask method.
1. Materials and Equipment:
-
This compound (crystalline powder, high purity)
-
High-purity solvents (e.g., HPLC grade water, methanol, ethanol, acetone)
-
Analytical balance
-
Glass vials with screw caps (e.g., 4 mL)
-
Orbital shaker or thermomixer with temperature control
-
Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Calibrated pH meter (for aqueous solutions)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.
2. Procedure:
-
Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a precise volume of the desired solvent to the vial.
-
Equilibration: Securely cap the vials and place them in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
Phase Separation: After the equilibration period, cease agitation and allow the vials to stand undisturbed for a short period to allow the excess solid to settle. To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter the supernatant using a syringe filter chemically compatible with the solvent. This step is critical to avoid aspirating any solid particles.
-
Sample Preparation for Analysis: Carefully withdraw a known volume of the clear, saturated supernatant. Dilute this aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).
-
Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound. A calibration curve prepared with known concentrations of this compound should be used for accurate quantification.
-
Calculation: The solubility is calculated from the measured concentration in the diluted sample, taking into account the dilution factor. The results are typically expressed in units such as mg/mL, g/100 mL, or mol/L.
Visualized Experimental Workflow
The following diagram outlines the key steps in the experimental determination of solubility.
Caption: A workflow diagram for determining the thermodynamic solubility of a solid compound.
Logical Relationships in Solubility
The solubility of a compound like this compound is governed by the interplay of its molecular structure and the properties of the solvent. This relationship can be visualized as follows:
Caption: Factors influencing the solubility of this compound in different solvents.
Conclusion
The solubility of this compound is a key parameter for its effective use in research and development. While precise quantitative data remains to be broadly published, its chemical structure suggests limited aqueous solubility and enhanced solubility in various organic solvents. The provided experimental protocol offers a robust method for determining its thermodynamic solubility. For researchers working with this compound, it is recommended to perform solubility testing in the specific solvent systems relevant to their applications. The illustrative data for N,N'-dithis compound can serve as a useful, albeit qualitative, guide for solvent selection.
References
physical and chemical properties of N-cyclohexylurea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical and chemical properties of N-cyclohexylurea. The information is curated for professionals in research and development, with a focus on data clarity and experimental context.
Core Properties of N-Cyclohexylurea
N-Cyclohexylurea, a substituted urea derivative, is a white crystalline solid at room temperature. It serves as a valuable intermediate in organic synthesis and drug development.[1]
Physicochemical Data
The fundamental physicochemical properties of N-cyclohexylurea are summarized below. These values are critical for its application in experimental and industrial settings.
| Property | Value | Source |
| IUPAC Name | cyclohexylurea | [2] |
| Synonyms | 1-Cyclohexylurea, Urea, cyclohexyl- | [2] |
| CAS Number | 698-90-8 | [1][3][4] |
| Molecular Formula | C₇H₁₄N₂O | [1][2][3][4][5] |
| Molecular Weight | 142.20 g/mol | [2][3][5] |
| Melting Point | 191-197 °C | [1][4][5] |
| Boiling Point (Predicted) | 240.3 ± 13.0 °C | [3] |
| Density (Predicted) | 1.05 ± 0.1 g/cm³ | [3] |
| pKa (Predicted) | 13.97 ± 0.20 | [3] |
| Appearance | White to almost white powder, crystals, or crystalline powder. | [1][3][4] |
| Solubility | Limited aqueous solubility. | [1] |
Experimental Protocols
Detailed methodologies for determining key physicochemical properties are outlined below. These protocols are standard for the characterization of organic compounds.
Melting Point Determination
The melting point of N-cyclohexylurea is a crucial indicator of its purity.[6] A sharp melting range typically signifies a high-purity compound.[6]
Methodology: Capillary Method
-
Sample Preparation: A small amount of finely powdered N-cyclohexylurea is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[7][8]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[6][7] This assembly is then placed in a melting point apparatus, such as a Thiele tube or a digital Mel-Temp device, which contains a heat-transfer fluid (e.g., silicone oil) or a heated metal block.[6]
-
Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2°C per minute, especially near the expected melting point.[6]
-
Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.[8] For pure compounds, this range is typically narrow (0.5-1.0°C).[6]
Solubility Determination
Understanding the solubility of N-cyclohexylurea is essential for its use in various solvent systems for reactions, purifications, and formulations.
Methodology: Qualitative Solubility Testing
-
Sample Preparation: A small, measured amount of N-cyclohexylurea (e.g., 25 mg) is placed into a test tube.[9]
-
Solvent Addition: A measured volume of the solvent to be tested (e.g., 0.75 mL of water) is added to the test tube in portions.[9]
-
Agitation: The test tube is shaken vigorously after each addition of the solvent to facilitate dissolution.[9][10]
-
Observation: The compound's solubility is observed and classified. If the compound dissolves completely, it is considered soluble. If it does not dissolve, it is insoluble. Partial dissolution indicates partial solubility.
-
Systematic Testing: This process is repeated with a range of solvents of varying polarities (e.g., water, ethanol, diethyl ether, 5% NaOH, 5% HCl) to create a solubility profile.[9][11] This systematic approach can also provide preliminary information about the functional groups present in the molecule.[9]
pKa Determination
The acid dissociation constant (pKa) provides insight into the acidic or basic nature of a compound. For N-cyclohexylurea, which has both a weakly acidic N-H proton and a weakly basic carbonyl oxygen, determining the pKa can be complex.
Methodology: Potentiometric Titration
-
Solution Preparation: A precise amount of N-cyclohexylurea is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent due to its limited aqueous solubility.
-
Titration: The solution is titrated with a standardized solution of a strong acid or base. A pH meter is used to monitor the pH of the solution as the titrant is added incrementally.[12][13]
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the curve, which corresponds to the point of half-neutralization.[12]
Alternative Method: UV-Vis Spectrophotometry
For compounds with a UV-active chromophore, spectrophotometry can be a sensitive method for pKa determination.[12][13]
-
Sample Preparation: A series of solutions of N-cyclohexylurea are prepared in buffers of varying and known pH.
-
Spectral Measurement: The UV-Vis absorption spectrum of each solution is recorded.
-
Data Analysis: The changes in absorbance at a specific wavelength are plotted against the pH. The pKa can be determined from the resulting sigmoidal curve.[13]
Synthesis Workflow
N-cyclohexylurea can be synthesized through the reaction of cyclohexylamine with a carbonyl source. A common and straightforward method involves the reaction with urea.
Caption: Synthesis workflow for N-cyclohexylurea.
This guide serves as a foundational resource for professionals engaged in the study and application of N-cyclohexylurea. The provided data and protocols are intended to support further research and development activities.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C7H14N2O | CID 69684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 698-90-8 [m.chemicalbook.com]
- 4. This compound, 98% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. byjus.com [byjus.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. chem.ws [chem.ws]
- 11. scribd.com [scribd.com]
- 12. m.youtube.com [m.youtube.com]
- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
The Urea Functionality: A Cornerstone in Drug-Target Interactions
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The urea moiety, a deceptively simple functional group, has emerged as a privileged scaffold in modern medicinal chemistry. Its unique electronic and structural properties confer upon it the ability to engage in a multitude of non-covalent interactions, making it a cornerstone in the design of potent and selective therapeutic agents. This technical guide provides a comprehensive overview of the critical role of the urea functionality in drug-target interactions, with a focus on its binding modes, impact on drug efficacy, and its application in the development of targeted therapies.
Physicochemical Properties and Binding Modes of the Urea Functionality
The urea group ([NH2]2CO) is a planar, resonance-stabilized structure. The delocalization of lone pairs from the nitrogen atoms to the carbonyl oxygen results in a partial double bond character for the C-N bonds and a polarized carbonyl group. This electronic distribution is fundamental to its role in molecular recognition.
The primary mode of interaction for the urea functionality is through hydrogen bonding . The two N-H groups act as excellent hydrogen bond donors, while the carbonyl oxygen serves as a strong hydrogen bond acceptor. This dual donor-acceptor capability allows the urea moiety to form robust and highly directional hydrogen bonds with amino acid residues in the active site of a protein target.[1][2][3] These interactions are crucial for anchoring the drug molecule within the binding pocket and contribute significantly to the overall binding affinity.
A key feature of the urea group is its ability to form a "bidentate" hydrogen bond, where both N-H groups interact simultaneously with a single amino acid residue, such as the carboxylate side chain of aspartate or glutamate. This chelate-like interaction provides a significant entropic advantage, leading to enhanced binding affinity.
The Urea Functionality in Kinase Inhibition
Aryl urea derivatives are a prominent class of kinase inhibitors, with several compounds approved for the treatment of various cancers.[4][5][6] These inhibitors typically target the ATP-binding site of kinases, preventing the phosphorylation of downstream substrates and thereby inhibiting signal transduction pathways that drive cell proliferation and survival.
The urea moiety in these inhibitors often forms critical hydrogen bonds with the "hinge" region of the kinase domain, a flexible loop that connects the N- and C-terminal lobes of the enzyme. This interaction mimics the hydrogen bonding pattern of the adenine ring of ATP.
Sorafenib: A Multi-Kinase Inhibitor
Sorafenib is an oral multi-kinase inhibitor that targets several serine/threonine and receptor tyrosine kinases, including Raf-1, B-Raf, VEGFR-2, and PDGFR-β.[2] Its mechanism of action involves the inhibition of both tumor cell proliferation and angiogenesis.[2][7] The urea functionality in sorafenib is crucial for its binding to the ATP-binding pocket of these kinases, forming hydrogen bonds with key residues in the hinge region.
Lenvatinib: A Potent VEGFR/FGFR Inhibitor
Lenvatinib is another multi-kinase inhibitor that potently inhibits VEGFR1-3 and FGFR1-4, among other kinases.[1][6] It has demonstrated significant anti-tumor activity in various cancer models.[1] The urea group in lenvatinib plays a pivotal role in its high-affinity binding to the kinase domain, contributing to its potent inhibitory activity.
Quantitative Data: Urea-Based Kinase Inhibitors
| Inhibitor | Target Kinase(s) | IC50 (nM) | Reference |
| Sorafenib | Raf-1 | 6 | [4] |
| Sorafenib | VEGFR-2 | 90 | [8] |
| Lenvatinib | VEGFR-2 | 4 | [9] |
| Regorafenib | VEGFR-2 | 13 | [8] |
Urea Derivatives as HIV Protease Inhibitors
The Human Immunodeficiency Virus (HIV) protease is a critical enzyme in the viral life cycle, responsible for cleaving viral polyproteins into functional proteins. Inhibition of HIV protease is a cornerstone of highly active antiretroviral therapy (HAART). Cyclic urea derivatives have been developed as potent HIV protease inhibitors.
These inhibitors are designed to mimic the transition state of the natural substrate of the protease. The urea carbonyl oxygen often forms a crucial hydrogen bond with the backbone amide protons of the catalytic aspartate residues in the active site. The cyclic nature of these inhibitors helps to pre-organize the molecule in a conformation that is favorable for binding, reducing the entropic penalty upon binding.
Quantitative Data: Urea-Based HIV Protease Inhibitors
| Inhibitor | Target | Ki (nM) | Reference |
| DMP 450 | HIV-1 Protease | 0.49 | [10] |
| SD146 | HIV-1 Protease | 0.02 | [11] |
| XK216 | HIV-1 Protease | 4.70 | [11] |
| XK263 | HIV-1 Protease | 0.23 | [11] |
Urea Functionality in the Inhibition of Fatty Acid Amide Hydrolase (FAAH)
Fatty acid amide hydrolase (FAAH) is a serine hydrolase that degrades fatty acid amides, including the endocannabinoid anandamide. Inhibition of FAAH has emerged as a promising therapeutic strategy for the treatment of pain, anxiety, and other neurological disorders. Several urea-based compounds have been identified as potent and selective FAAH inhibitors.
In many cases, the urea functionality in these inhibitors acts as a carbamoylating agent, forming a covalent bond with the catalytic serine residue (Ser241) in the FAAH active site.[12][13] This irreversible inhibition leads to a sustained increase in the levels of endogenous endocannabinoids. The binding of the urea inhibitor to the active site is often guided by specific interactions with surrounding amino acid residues.
Quantitative Data: Urea-Based FAAH Inhibitors
| Inhibitor | Target | IC50 (nM) | kinact/Ki (M⁻¹s⁻¹) | Reference |
| PF-04457845 | Human FAAH | 7.2 | 40300 | [13] |
| LY-2183240 | FAAH | 12 | - | [12] |
| PF-3845 | Human FAAH | - | 14310 | [14] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (Example: VEGFR-2)
This protocol describes a luminescence-based assay to determine the inhibitory activity of a urea-containing compound against VEGFR-2.
Materials:
-
Recombinant Human VEGFR-2
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Poly (Glu, Tyr) 4:1 substrate
-
Test compound (urea-based inhibitor) dissolved in DMSO
-
Kinase-Glo™ Luminescent Kinase Assay Reagent
-
96-well white opaque plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer. The final DMSO concentration should not exceed 1%.
-
Add 5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 96-well plate.
-
Prepare a master mix containing kinase buffer, ATP (at a concentration near the Km for VEGFR-2), and the poly (Glu, Tyr) substrate.
-
Add 20 µL of the master mix to each well.
-
Initiate the kinase reaction by adding 25 µL of recombinant VEGFR-2 enzyme to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and detect the remaining ATP by adding 50 µL of Kinase-Glo™ reagent to each well.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
HIV-1 Protease Inhibition Assay (FRET-based)
This protocol outlines a Förster Resonance Energy Transfer (FRET)-based assay to measure the inhibition of HIV-1 protease by urea derivatives.
Materials:
-
Recombinant HIV-1 Protease
-
FRET substrate (a peptide containing a cleavage site for HIV-1 protease flanked by a fluorescent donor and a quencher)
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 1 mg/mL BSA)
-
Test compound (urea-based inhibitor) dissolved in DMSO
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Add 10 µL of the diluted test compound or vehicle to the wells of a 96-well plate.
-
Add 80 µL of HIV-1 protease solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the FRET substrate solution to each well.
-
Immediately measure the fluorescence intensity kinetically over a period of 30-60 minutes using a fluorescence plate reader (Excitation/Emission wavelengths specific to the FRET pair).
-
The rate of increase in fluorescence is proportional to the protease activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
FAAH Activity Assay (Fluorometric)
This protocol describes a fluorometric assay to determine the inhibitory activity of urea-based compounds against FAAH.
Materials:
-
Recombinant Human FAAH or cell lysates containing FAAH
-
Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
Fluorogenic FAAH substrate (e.g., Arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)
-
Test compound (urea-based inhibitor) dissolved in DMSO
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Add 10 µL of the diluted test compound or vehicle to the wells of a 96-well plate.
-
Add 80 µL of the FAAH enzyme solution to each well.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow for irreversible inhibition.
-
Initiate the reaction by adding 10 µL of the AAMCA substrate solution.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~465 nm.
-
Calculate the percent inhibition and determine the IC50 value. For irreversible inhibitors, the second-order rate constant (kinact/Ki) is a more accurate measure of potency.[14][15]
Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways targeted by urea-containing drugs.
Caption: VEGFR2 signaling pathway and its inhibition by Lenvatinib.
References
- 1. Lenvatinib inhibits angiogenesis and tumor fibroblast growth factor signaling pathways in human hepatocellular carcinoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cancerresgroup.us [cancerresgroup.us]
- 7. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. DOT Language | Graphviz [graphviz.org]
- 10. Improved cyclic urea inhibitors of the HIV-1 protease: synthesis, potency, resistance profile, human pharmacokinetics and X-ray crystal structure of DMP 450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular recognition of cyclic urea HIV-1 protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Edge Attributes | Graphviz [graphviz.org]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Environmental Transformation Products of Lenacil, Including Cyclohexylurea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the environmental fate of the uracil-based herbicide lenacil, with a specific focus on its transformation products, including the notable metabolite, cyclohexylurea. The information compiled herein is drawn from scientific literature and regulatory documents to support environmental risk assessment and research into the environmental behavior of related chemical compounds.
Quantitative Data on the Environmental Fate of Lenacil
The environmental persistence and mobility of lenacil are dictated by a combination of biotic and abiotic degradation processes. The following tables summarize key quantitative data regarding the degradation kinetics and soil sorption characteristics of lenacil.
Degradation Half-Life (DT₅₀) of Lenacil
The rate of degradation of lenacil varies depending on the environmental compartment and conditions. The half-life (DT₅₀), the time required for 50% of the initial concentration to dissipate, is a key indicator of its persistence.
| Medium | pH | Temperature (°C) | DT₅₀ (days) | Conditions |
| Soil | - | - | 81 - 150 | Aerobic laboratory incubation |
| Sediment | - | - | 32 - 105 | - |
| Water | 5 | - | Stable | Irradiated, sterile buffer |
| Water | 7 | - | Stable | Irradiated, sterile buffer |
| Water | 9 | - | 41 | Irradiated, sterile buffer |
| Data sourced from studies utilizing ¹⁴C-labeled lenacil to monitor its dissipation over time.[1][2] |
Soil Sorption Coefficients of Lenacil
The tendency of lenacil to bind to soil particles is quantified by the organic carbon-normalized sorption coefficient (Koc). This parameter is crucial for assessing its potential for leaching into groundwater.
| Soil Type | Organic Carbon (%) | Clay (%) | pH | Koc (mL/g) | Freundlich n |
| Silt Loam | 2.5 | 20 | 6.8 | 150 | 0.90 |
| Sandy Loam | 1.2 | 10 | 5.5 | 85 | 0.86 |
| Clay | 3.0 | 45 | 7.2 | 210 | 0.94 |
| The Freundlich exponent 'n' provides information on the non-linearity of the sorption isotherm.[1] |
Formation and Decline of Transformation Products
| Time (Days) | Lenacil | 7-hydroxy lenacil (IN-KC943) | IN-KE121 | IN-KF313 | N-Cyclohexylurea |
| 0 | 100% | 0% | 0% | 0% | 0% |
| 7-14 | High | Increasing | Low | Low | Not Detected |
| 30-60 | Medium | Peak | Medium | Low | Low |
| 90-120 | Low | Decreasing | Low | Low | Increasing |
Degradation Pathways and Metabolites
The environmental degradation of lenacil is primarily driven by microbial activity in soil and sediment.[3] The main transformation pathway involves the oxidation and hydroxylation of the cyclopentyl and cyclohexyl rings.[1]
Major Identified Transformation Products
Several key metabolites have been identified in environmental fate studies:
-
7-hydroxy lenacil (IN-KC943): A product of hydroxylation on the cyclopentyl ring.
-
IN-KE121 (3-cyclohexyl-6,7-dihydro-1H-cyclopentapyrimidine-2,4,5-(3H)trione): An oxidation product of lenacil.
-
IN-KF313 (3-cyclohexyl-6,7-dihydroxy-7-1H-cyclopentapyrimidine-2,4,5(3H)trione): A dihydroxylated metabolite.
-
N-Cyclohexylurea: A breakdown product resulting from the cleavage of the uracil ring structure.
Proposed Degradation Pathway of Lenacil
The initial steps in the degradation of lenacil in soil involve microbial-mediated oxidation and hydroxylation reactions. Following these initial transformations, the pyrimidine ring can undergo cleavage, leading to the formation of N-cyclohexylurea. Further degradation of the uracil ring can proceed through a reductive pathway, ultimately yielding β-alanine, ammonia, and carbon dioxide.[1]
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the environmental assessment of lenacil.
Aerobic Soil Metabolism Study (Modified from OECD 307)
This study is designed to determine the rate and route of lenacil degradation in soil under aerobic conditions.
3.1.1. Materials and Equipment
-
Test Soil: Characterized with respect to pH, organic carbon content, texture (sand, silt, clay), and microbial biomass.
-
¹⁴C-labeled Lenacil (radiolabeled on the uracil ring)
-
Incubation vessels (e.g., biometer flasks)
-
Trapping solutions for volatile organics and ¹⁴CO₂ (e.g., ethylene glycol and potassium hydroxide)
-
Analytical instruments: HPLC-UV/RAD, LC-MS/MS, Liquid Scintillation Counter (LSC)
3.1.2. Experimental Procedure
-
Soil Preparation: Fresh soil is sieved (2 mm) and its moisture content is adjusted to 40-60% of its maximum water holding capacity.
-
Application: ¹⁴C-Lenacil, dissolved in a minimal amount of solvent, is applied to the soil samples to achieve the desired concentration. Control samples are treated with the solvent only.
-
Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20 ± 2 °C) for up to 120 days. A continuous flow of humidified air is passed through the incubation vessels.
-
Sampling: Triplicate soil samples are taken at various time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).
-
Analysis:
-
Volatiles: Trapping solutions are analyzed at each sampling interval by LSC to quantify ¹⁴CO₂ and volatile organic compounds.
-
Soil Extraction: Soil samples are extracted with an appropriate solvent (e.g., acetonitrile/water mixture). The total radioactivity in the extracts is quantified by LSC.
-
Metabolite Profiling: The extracts are analyzed by HPLC with radiometric detection to separate the parent compound and its transformation products. Identification of metabolites is achieved by co-chromatography with reference standards and confirmed by LC-MS/MS.
-
Bound Residues: The amount of non-extractable (bound) radioactivity is determined by combusting the extracted soil and quantifying the resulting ¹⁴CO₂ by LSC.
-
Analytical Methodology for Lenacil and its Transformation Products
3.2.1. Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
-
Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
Take an aliquot of the supernatant (acetonitrile layer) for d-SPE cleanup.
-
Add the aliquot to a d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄.
-
Vortex for 30 seconds and centrifuge for 5 minutes.
-
The final extract is ready for LC-MS/MS analysis.
3.2.2. HPLC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: ESI positive.
-
Detection: Multiple Reaction Monitoring (MRM).
Representative MRM Transitions (Precursor Ion > Product Ion) Note: These are representative transitions and should be optimized for the specific instrument used.
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Lenacil | 235.1 | 154.1 | 82.1 |
| 7-hydroxy lenacil | 251.1 | 154.1 | 126.1 |
| IN-KE121 | 249.1 | 168.1 | 140.1 |
| IN-KF313 | 267.1 | 184.1 | 156.1 |
| N-Cyclohexylurea | 143.1 | 100.1 | 83.1 |
Conclusion
The environmental transformation of lenacil is a multifaceted process resulting in a range of degradation products. The primary pathway involves hydroxylation and oxidation, leading to metabolites such as 7-hydroxy lenacil, IN-KE121, and IN-KF313. Subsequent cleavage of the uracil ring can form N-cyclohexylurea. Lenacil exhibits moderate persistence in soil, with its degradation rate being influenced by environmental conditions. The detailed experimental protocols and analytical methods outlined in this guide provide a framework for the accurate assessment of lenacil and its transformation products in the environment, which is essential for robust environmental risk assessment and the development of sustainable agricultural practices.
References
An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of N,N'-Dicyclohexylurea
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-dicyclohexylurea (DCU) is a significant molecule in organic chemistry, often encountered as a byproduct in peptide synthesis when using dicyclohexylcarbodiimide (DCC) as a coupling agent. Beyond its role as a byproduct, the structural characteristics of urea derivatives are of great interest in medicinal chemistry and materials science due to their capacity for hydrogen bonding and their structural rigidity.[1] A thorough understanding of the three-dimensional arrangement of atoms and intermolecular interactions in DCU is crucial for applications in drug design, crystal engineering, and the development of novel materials. This technical guide provides a comprehensive analysis of the crystal structure and molecular geometry of N,N'-dithis compound, supported by experimental data and protocols.
Crystal Structure of N,N'-Dithis compound
The crystal structure of N,N'-dithis compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group, with the molecule exhibiting notable symmetry and intermolecular hydrogen bonding that dictates the crystal packing.[1][2][3]
One of the key features of the crystal structure is that the molecule possesses a twofold symmetry axis which passes through the carbonyl group (C=O).[2][3] This means that the two cyclohexyl groups are symmetrically equivalent. The crystal packing is characterized by infinite sheets formed through intermolecular N-H···O hydrogen bonds.[3] These sheets are then stacked, with the hydrophobic cyclohexyl groups clustering together.[3]
Crystallographic Data
The crystallographic data for N,N'-dithis compound is summarized in the table below, based on the study by Govindasamy and Subramanian (1997).
| Parameter | Value |
| Chemical Formula | C₁₃H₂₄N₂O |
| Molecular Weight | 224.34 g/mol [3] |
| Crystal System | Monoclinic[1] |
| Space Group | C2/c |
| a | 19.338 (3) Å |
| b | 4.989 (2) Å |
| c | 14.281 (3) Å |
| α | 90° |
| β | 109.43 (2)° |
| γ | 90° |
| Volume | 1300.2 (5) ų |
| Z | 4 |
| Density (calculated) | 1.145 g/cm³ |
Data sourced from Govindasamy, L., & Subramanian, E. (1997). N,N'-Dithis compound. Acta Crystallographica Section C, 53(7), 927-928.
Molecular Geometry of N,N'-Dithis compound
The molecular geometry of N,N'-dithis compound reveals important details about its conformation and bonding. The central urea moiety is planar, and the two cyclohexyl rings adopt a stable chair conformation.[2][3]
Selected Bond Lengths and Angles
The following tables summarize key bond lengths and angles within the N,N'-dithis compound molecule. These values are crucial for understanding the steric and electronic properties of the molecule.
Table of Selected Bond Lengths
| Bond | Length (Å) |
| C=O | 1.264 (6)[2] |
| C-N | 1.324 (4)[2] |
| N-C(cyclohexyl) | 1.444 (5)[2] |
Table of Selected Bond Angles
| Angle | Degree (°) |
| O-C-N | 121.8 (3)[2] |
| N-C-N' | 116.5 (5)[2] |
| C-N-C(cyclohexyl) | 123 |
Note: The bond lengths and angles are representative values and may exhibit slight variations depending on the specific crystal structure refinement.[1]
Experimental Protocols
Synthesis of N,N'-Dithis compound
A common laboratory synthesis of N,N'-dithis compound involves the reaction of cyclohexylamine with urea.[1]
Materials:
-
Cyclohexylamine
-
Urea
-
High-boiling point solvent (e.g., alcohol) or neat conditions[1]
Procedure:
-
Combine cyclohexylamine and urea in a 2:1 molar ratio in a round-bottom flask fitted with a reflux condenser.[1]
-
Heat the reaction mixture to a temperature sufficient to initiate the reaction and drive off ammonia as a byproduct.[1] The specific temperature depends on whether a solvent is used.[1]
-
Monitor the reaction for completion using thin-layer chromatography (TLC) or by observing the cessation of ammonia evolution.[1]
-
Cool the reaction mixture to room temperature to allow the N,N'-dithis compound product to crystallize.[1]
-
Collect the crude product by filtration and wash with a cold solvent to remove impurities.[1]
-
For higher purity, recrystallize the crude product from a suitable solvent such as ethanol or a mixture of ethyl acetate and hexane.[1]
Single-Crystal X-ray Diffraction
The determination of the crystal structure is achieved through single-crystal X-ray diffraction.[1]
Procedure:
-
Crystal Selection and Mounting: A suitable single crystal of N,N'-dithis compound is selected and mounted on a goniometer head.[1]
-
Data Collection:
-
The mounted crystal is placed in a single-crystal X-ray diffractometer.[1]
-
The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations.[1]
-
A monochromatic X-ray beam is directed at the crystal.[1]
-
The diffraction pattern is recorded on a detector as the crystal is rotated.[1] A complete dataset is collected by rotating the crystal through a range of angles.[1]
-
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell dimensions and space group.
-
The crystal structure is solved using direct methods or Patterson methods (e.g., using software like SHELXS).[2]
-
The atomic positions and thermal parameters are refined using a least-squares method (e.g., using software like SHELXL).[2]
-
Visualizations
Molecular Structure of N,N'-Dithis compound
Caption: Molecular structure of N,N'-dithis compound.
Experimental Workflow for Crystal Structure Determination
Caption: Workflow for crystal structure determination.
References
Methodological & Application
Cyclohexylurea in Organic Synthesis: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexylurea and its disubstituted derivative, N,N'-dithis compound (DCU), are versatile compounds in organic synthesis. While DCU is widely recognized as a byproduct in coupling reactions facilitated by dicyclohexylcarbodiimide (DCC), both N-cyclohexylurea and DCU have distinct applications as reagents and building blocks in the synthesis of a variety of organic molecules, including pharmaceuticals and agrochemicals. This document provides detailed application notes and experimental protocols for the use of this compound as a reagent in organic synthesis.
I. N,N'-Dithis compound (DCU) in DCC-Mediated Coupling Reactions
N,N'-Dicyclohexylcarbodiimide (DCC) is a widely used coupling agent for the formation of amide and ester bonds. In these reactions, DCC activates a carboxylic acid, which is then attacked by a nucleophile (an amine or alcohol). A key feature of this reaction is the formation of N,N'-dithis compound (DCU) as an insoluble byproduct, which precipitates from the reaction mixture and can be removed by filtration. The formation of DCU is integral to the reaction mechanism, as it is an excellent leaving group.
Reaction Workflow: DCC-Mediated Amide Coupling
Application Note and Protocol for the Synthesis of Cyclohexylurea
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of cyclohexylurea, a valuable intermediate in the development of pharmaceuticals and agrochemicals. The described method is based on the reaction of cyclohexylamine and urea in an aqueous medium, which is a high-yielding and straightforward procedure.
Introduction
This compound serves as a crucial building block in organic synthesis. It is utilized in the preparation of various biologically active molecules, including resins, plant protection agents, and pharmaceuticals. The protocol detailed below outlines a robust and reproducible method for the synthesis of monothis compound, which involves the reaction of cyclohexylamine with urea in water, leading to the evolution of ammonia. This method is advantageous due to its simplicity and the use of readily available and non-toxic reagents.
Experimental Protocol
Materials and Reagents:
-
Cyclohexylamine
-
Urea
-
Deionized Water
Equipment:
-
Round-bottom flask equipped with a reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Buchner funnel and filter flask
-
Beakers and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, combine cyclohexylamine and urea in the presence of water. A typical molar ratio of cyclohexylamine to urea is 1:1.3 to 1:1.5.[1][2]
-
Reaction Conditions: The mixture is heated to reflux with continuous stirring. The reaction progress is monitored by the evolution of ammonia gas, which ceases upon completion.[1][2]
-
Product Precipitation: As the reaction proceeds, N-cyclohexylurea will begin to precipitate out of the solution.[2] To ensure maximum yield, additional water can be slowly added during the reaction.[2]
-
Isolation: After the evolution of ammonia has stopped, the reaction mixture is cooled to room temperature to allow for complete precipitation of the product.[1][2] The solid product is then collected by suction filtration.[1][2]
-
Purification: The collected crude product is washed with water to remove any unreacted starting materials and byproducts.[2] For higher purity, the product can be recrystallized from a suitable solvent such as an ethanol/water mixture or isopropyl alcohol.[3]
-
Drying: The purified product is dried, for instance in a vacuum oven, to obtain the final N-cyclohexylurea.
Data Presentation
The following table summarizes the quantitative data from representative experimental procedures for the synthesis of this compound.
| Parameter | Example 1[2] | Example 2[2] | Example 3[1][4] |
| Cyclohexylamine | 495 g (5 mol) | 346.5 g (3.5 mol) | 495 g (5 mol) |
| Urea | 450 g (7.5 mol) | 273 g (4.55 mol) | 390 g (6.5 mol) |
| Water (initial) | 250 mL | 175 mL | 750 mL |
| Water (added) | 700 mL | 350 mL | - |
| Reaction Time | ~6 hours | Not Specified | Until ammonia evolution ceases |
| Yield | 681 g (96%) | 472.6 g (95.1%) | 638 g (90%) |
| Melting Point | 194-195 °C | Not Specified | Not Specified |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
Application of Cyclohexylurea Derivatives in Agrochemical Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Cyclohexylurea derivatives serve as a versatile scaffold in the design and synthesis of modern agrochemicals. Their structural properties contribute to enhanced biological activity, favorable solubility, and improved stability, making them valuable building blocks for a range of herbicides, insecticides, and fungicides. This document provides detailed application notes, experimental protocols, and quantitative data on the use of this compound derivatives in the development of novel crop protection agents.
Herbicidal Applications: Sulfonylureas
This compound moieties are integral components in the synthesis of certain sulfonylurea herbicides. These herbicides are known for their high efficacy at low application rates and their specific mode of action.
Mode of Action: Acetolactate Synthase (ALS) Inhibition
Sulfonylurea herbicides function by inhibiting the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[1][2][3] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[1][4] The inhibition of ALS leads to a deficiency in these essential amino acids, which in turn halts protein synthesis and cell division, ultimately causing the death of susceptible plants.[3]
Caption: Inhibition of the Acetolactate Synthase (ALS) pathway by this compound-based sulfonylurea herbicides.
Quantitative Data: Herbicidal Activity
The efficacy of sulfonylurea herbicides is often quantified by their half-maximal inhibitory concentration (IC50) against the ALS enzyme and their ability to inhibit the growth of target weeds.
| Compound Class | Target Weed | IC50 (pIC50) | Reference |
| Sulfonylurea Derivatives | Brassica napus | Varies (QSAR models show r² = 0.90–0.91) | [5][6] |
| Chlorsulfuron Analogs | Various Weeds | High activity at 15 g·ha⁻¹ | [4] |
| Monosulfuron | Arabidopsis thaliana (AHAS) | High potency | [7] |
Experimental Protocols
Protocol 1: Synthesis of a this compound-based Sulfonylurea Herbicide (General Procedure)
This protocol outlines a general synthesis pathway for a sulfonylurea herbicide incorporating a this compound moiety, based on established methods for similar compounds like chlorsulfuron and nicosulfuron.[8][9][10]
-
Step 1: Synthesis of Cyclohexyl Isocyanate. Cyclohexylamine is reacted with phosgene or a phosgene equivalent (e.g., triphosgene) in an inert solvent like toluene to produce cyclohexyl isocyanate. The reaction is typically carried out at low temperatures and then gradually warmed.
-
Step 2: Synthesis of the Sulfonamide Moiety. A substituted aminobenzene is sulfonated and then converted to the corresponding sulfonyl chloride. This sulfonyl chloride is then reacted with ammonia to form the sulfonamide.
-
Step 3: Coupling Reaction. The cyclohexyl isocyanate from Step 1 is reacted with the sulfonamide from Step 2 in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone or acetonitrile). The reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete.
-
Step 4: Purification. The resulting sulfonylurea herbicide is isolated by filtration and purified by recrystallization from an appropriate solvent.
Protocol 2: In Vitro ALS Inhibition Assay [1]
-
Enzyme Extraction: Homogenize young plant tissue in an ice-cold extraction buffer. Centrifuge the homogenate at high speed (e.g., 12,000 x g) for 20 minutes at 4°C. The supernatant contains the crude ALS enzyme extract.
-
Assay Reaction: In a microplate, combine the enzyme extract, reaction buffer (containing pyruvate, thiamine pyrophosphate, and MgCl2), and various concentrations of the test herbicide.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stopping the Reaction: Add sulfuric acid to stop the enzymatic reaction and to decarboxylate the acetolactate product to acetoin.
-
Color Development: Add creatine and α-naphthol solutions and incubate to allow for color development.
-
Measurement: Measure the absorbance at 530 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of ALS inhibition for each herbicide concentration relative to a control without the herbicide. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the herbicide concentration.
Insecticidal Applications: Acylureas
This compound derivatives can be found within the broader class of acylurea insecticides, which act as insect growth regulators (IGRs).
Mode of Action: Chitin Synthesis Inhibition
Acylurea insecticides, such as diflubenzuron and lufenuron, inhibit the synthesis of chitin, a major component of the insect's exoskeleton.[11] This inhibition disrupts the molting process, leading to a malformed cuticle that cannot withstand the pressure of molting, resulting in the death of the insect larva.[11] The precise mechanism is believed to involve the interference with the final polymerization step of chitin formation catalyzed by the enzyme chitin synthase.[11]
Caption: Inhibition of chitin synthesis by acylurea insecticides.
Quantitative Data: Insecticidal Activity
The potency of acylurea insecticides is typically expressed as the median lethal concentration (LC50) or median lethal dose (LD50).
| Compound | Target Insect | LC50 (mg/L) | LD50 (µ g/bee ) | Reference |
| NK-17 (Benzoylphenylurea) | Spodoptera exigua | 3.38 | - | [12] |
| NK-17 (Benzoylphenylurea) | Plutella xylostella | 26.73 | - | [12] |
| Hexaflumuron | Spodoptera exigua | 6.54 | - | [12] |
| Chlorfluazuron | Spodoptera exigua | 9.09 | - | [12] |
| Novaluron | Leptopharsa gibbicarina | 0.55 (ppm) | - | [13] |
| Lufenuron | Leptopharsa gibbicarina | 2.05 (ppm) | - | [13] |
| Teflubenzuron | Leptopharsa gibbicarina | 1.71 (ppm) | - | [13] |
| Triflumuron | Leptopharsa gibbicarina | 2.38 (ppm) | - | [13] |
| Imidacloprid | Bombus atratus | - | 0.010 (oral) | [14] |
| Spinosad | Bombus atratus | - | 0.28 (oral) | [14] |
Experimental Protocols
Protocol 3: Synthesis of Diflubenzuron (An Acylurea Insecticide) [15][16]
This protocol describes the synthesis of diflubenzuron, a representative acylurea insecticide.
-
Preparation of p-chlorophenyl isocyanate: In a reaction vessel, add an aromatic solvent (e.g., toluene) and cool to -15°C to -30°C. Introduce phosgene gas. Add a catalytic amount of dimethylformamide. Slowly drip in a solution of p-chloroaniline in the aromatic solvent. Allow the temperature to rise naturally and maintain it between 30-50°C. After the addition is complete, continue stirring at 50°C.
-
Condensation Reaction: In a separate reactor, add toluene and 2,6-difluorobenzamide and heat to reflux. Slowly add the p-chlorophenyl isocyanate solution from the previous step. Continue to reflux for several hours.
-
Isolation and Purification: Cool the reaction mixture to 0°C to induce crystallization. Filter the solid product and wash it with cold toluene. Dry the product to obtain diflubenzuron.
Protocol 4: Insecticidal Bioassay (Leaf-Dip Method) [8]
-
Preparation of Insecticide Solutions: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., acetone). Make serial dilutions to obtain a range of test concentrations.
-
Leaf Treatment: Dip tomato leaves into each insecticide solution for a set time (e.g., 10 seconds) and allow them to air dry. A control group of leaves is dipped in a solvent-only solution.
-
Insect Exposure: Place the treated leaves in Petri dishes or other suitable containers. Introduce a known number of insect larvae (e.g., 3rd instar) onto the leaves.
-
Incubation: Maintain the bioassay containers at a controlled temperature (e.g., 25 ± 1°C) and photoperiod (e.g., 12 hours light).
-
Mortality Assessment: Record larval mortality at regular intervals (e.g., 24, 48, and 72 hours) after exposure.
-
Data Analysis: Use probit analysis to calculate the LC50 value from the concentration-mortality data.
Fungicidal and Antibacterial Applications: Hydantoin Cyclohexyl Sulfonamides
A series of novel hydantoin cyclohexyl sulfonamide derivatives have been synthesized and shown to possess significant antifungal and antibacterial activities.[17]
Quantitative Data: Antifungal and Antibacterial Activity
The efficacy of these compounds is determined by their half-maximal effective concentration (EC50) against various plant pathogens.
| Compound | Target Pathogen | EC50 (µg/mL) | Reference |
| 3h | Erwinia carotorora | 2.65 | [17] |
| 3r | Erwinia carotorora | 4.24 | [17] |
| 3s | Erwinia carotorora | 4.29 | [17] |
| 3q | Sclerotinia sclerotiorum | 1.44 | [17] |
| 3w | Botrytis cinerea | 4.80 | [17] |
| Iprodione (control) | Sclerotinia sclerotiorum | 1.39 | [17] |
| Streptomycin sulfate (control) | Erwinia carotorora | 5.96 | [17] |
Experimental Protocols
Protocol 5: Synthesis of Hydantoin Cyclohexyl Sulfonamide Derivatives [17]
This protocol is based on the synthesis of novel hydantoin cyclohexyl sulfonamide derivatives with antimicrobial activity.
-
Step 1: Synthesis of N-cyclohexyl-2-aminoacetamide. React cyclohexylamine with 2-chloroacetyl chloride in the presence of a base to yield N-cyclohexyl-2-chloroacetamide. Subsequently, react this intermediate with an amine to introduce the desired amino group.
-
Step 2: Sulfonylation. React the product from Step 1 with a substituted benzenesulfonyl chloride in a suitable solvent and in the presence of a base to form the corresponding sulfonamide.
-
Step 3: Intramolecular Condensation. The sulfonamide intermediate undergoes an intramolecular condensation reaction, often facilitated by a dehydrating agent or by heating, to form the hydantoin ring.
-
Step 4: Purification. The final hydantoin cyclohexyl sulfonamide derivative is purified by column chromatography or recrystallization.
Protocol 6: Antifungal Bioassay (Mycelial Growth Inhibition) [17]
-
Preparation of Media: Prepare potato dextrose agar (PDA) medium and sterilize it.
-
Incorporation of Test Compound: While the PDA is still molten, add the test compound (dissolved in a small amount of a suitable solvent like DMSO) to achieve the desired final concentrations. Pour the mixture into Petri dishes.
-
Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing culture of the target fungus onto the center of the agar plate.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 25°C) in the dark.
-
Measurement: Measure the diameter of the fungal colony at regular intervals until the colony in the control plate (containing only the solvent) reaches the edge of the plate.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration compared to the control. Determine the EC50 value from the dose-response curve.
Conclusion
This compound derivatives are a cornerstone in the synthesis of a diverse array of agrochemicals. Their application in sulfonylurea herbicides, acylurea insecticides, and hydantoin-based fungicides highlights their versatility and importance in modern agriculture. The provided protocols and data serve as a valuable resource for researchers and scientists in the ongoing development of novel and effective crop protection solutions. The continued exploration of this chemical scaffold holds significant promise for addressing the challenges of pest and disease management in a sustainable manner.
References
- 1. nbinno.com [nbinno.com]
- 2. Foramsulfuron (Ref: AE F130360) [sitem.herts.ac.uk]
- 3. chemicalwarehouse.com [chemicalwarehouse.com]
- 4. Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN110878084A - Preparation method of nicosulfuron original drug - Google Patents [patents.google.com]
- 6. Quantitative structure–activity relationship modeling of the inhibitory activities of sulfonylurea herbicides and proposition of new derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. CN1171197A - Method for synthesizing herbicide of sulfonylureas - Google Patents [patents.google.com]
- 9. CN101671327A - Method for synthesizing nicosulfuron - Google Patents [patents.google.com]
- 10. CN101671327B - Method for synthesizing nicosulfuron - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. Studies on Insecticidal Activities and Action Mechanism of Novel Benzoylphenylurea Candidate NK-17 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of Benzoylphenyl Ureas on Survival and Reproduction of the Lace Bug, Leptopharsa gibbicarina - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. CN102180813A - Method for preparing diflubenzuron serving as pesticide - Google Patents [patents.google.com]
- 16. CN102180813B - Method for preparing diflubenzuron serving as pesticide - Google Patents [patents.google.com]
- 17. Synthesis and biological activity of novel hydantoin cyclohexyl sulfonamide derivatives as potential antimicrobial agents in agriculture - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Managing N,N'-dicyclohexylurea (DCU) as a Byproduct in Peptide Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-dicyclohexylcarbodiimide (DCC) is a widely utilized coupling reagent in peptide synthesis due to its efficiency and cost-effectiveness.[1] A significant drawback of using DCC is the formation of the byproduct N,N'-dicyclohexylurea (DCU). DCU's insolubility in many common organic solvents presents a purification challenge, as it can co-precipitate with the desired peptide product, leading to contamination and reduced yields.[2][3] These application notes provide a comprehensive overview of DCU formation, its physicochemical properties, and detailed protocols for its effective removal from reaction mixtures.
Formation of N,N'-dithis compound (DCU)
In DCC-mediated peptide coupling, the carboxylic acid of an N-protected amino acid is activated by DCC to form a highly reactive O-acylisourea intermediate. This intermediate then reacts with the amino group of another amino acid to form the desired peptide bond, releasing DCU as a byproduct.[4][5]
An important side reaction to consider is the formation of N-acyl-N,N'-dithis compound. This occurs when the O-acylisourea intermediate undergoes an intramolecular rearrangement.[4] The formation of this byproduct can reduce the yield of the desired peptide and further complicate purification.
Data Presentation: Physicochemical Properties of DCU
Understanding the solubility of DCU is critical for developing effective purification strategies. While precise quantitative data is sparse in publicly available literature, the following tables summarize its known solubility characteristics and physical properties.
Table 1: Solubility of N,N'-dithis compound (DCU) in Common Solvents
| Solvent | Solubility | Temperature | Citation |
| Water | < 1% (<0.01-0.05%) | Ambient | [6] |
| Dichloromethane (DCM) | Sparingly soluble | Ambient | [7] |
| Diethyl Ether | Practically insoluble | Ambient | [8] |
| Ethyl Acetate | Sparingly soluble | Ambient | [7] |
| Acetonitrile | Less soluble than in DCM | Ambient | [7] |
| Ethanol | More soluble than in water, especially when heated | Ambient/Heated | [6] |
| Methanol | Slightly soluble | Ambient | [9] |
| Acetone | More soluble than in water | Ambient | [10] |
| Dimethyl Sulfoxide (DMSO) | Slightly soluble (≥ 4.5 mg/mL with gentle warming) | Heated | [11] |
| Tetrahydrofuran (THF) / Water | Insoluble (precipitates) | Ambient | [5][12] |
Table 2: Physical and Chemical Properties of N,N'-dithis compound (DCU)
| Property | Value | Citation |
| Molecular Formula | C₁₃H₂₄N₂O | [13] |
| Molecular Weight | 224.35 g/mol | [13] |
| Appearance | White crystalline solid | [10] |
| Melting Point | 230-233 °C | [13] |
Experimental Protocols for DCU Removal
The primary methods for removing DCU leverage its poor solubility. The choice of method will depend on the solubility of the desired peptide and the reaction solvent.
Protocol 1: Removal of DCU by Filtration
This is the most common and straightforward method for removing the bulk of DCU, particularly when the reaction is performed in a solvent in which DCU is sparingly soluble, such as dichloromethane (DCM).
Materials:
-
Crude reaction mixture containing the peptide and precipitated DCU
-
Reaction solvent (e.g., anhydrous DCM)
-
Büchner funnel and flask
-
Filter paper
-
Celite (optional, as a filter aid)[8]
-
Cold reaction solvent for washing
Procedure:
-
Upon completion of the coupling reaction, cool the reaction mixture in an ice bath for 30-60 minutes to maximize the precipitation of DCU.
-
Set up a Büchner funnel with a piece of filter paper. If DCU particles are very fine, a thin pad of Celite can be placed on top of the filter paper to improve filtration.[6]
-
Wet the filter paper (and Celite, if used) with a small amount of cold reaction solvent.
-
Pour the cold reaction mixture into the center of the funnel and apply a vacuum.
-
Wash the collected DCU on the filter paper with a small amount of cold reaction solvent to recover any entrained product.
-
The filtrate contains the desired peptide and can be subjected to further purification steps.
Protocol 2: Removal of DCU by Crystallization/Precipitation
This method is effective for removing residual DCU that may remain in solution after initial filtration. It involves dissolving the crude product in a suitable solvent and then inducing the precipitation of either the product or the DCU.
Materials:
-
Crude product (post-filtration)
-
A suitable solvent for dissolving the peptide in which DCU has low solubility (e.g., ethyl acetate, acetonitrile)[7]
-
An anti-solvent in which the peptide is insoluble but DCU is soluble (less common)
-
Filter apparatus
Procedure:
-
Concentrate the filtrate from Protocol 1 under reduced pressure to obtain the crude product.
-
Dissolve the crude product in a minimal amount of a suitable solvent at room temperature or with gentle heating.
-
Cool the solution slowly to room temperature and then in a refrigerator or freezer (-20°C) for several hours or overnight to induce crystallization/precipitation of the remaining DCU.
-
Filter the mixture to remove the precipitated DCU.
-
The filtrate containing the purified peptide can then be concentrated.
Protocol 3: Aqueous Workup for Removal of Water-Soluble Impurities
After the removal of the insoluble DCU, an aqueous workup can be performed to remove any remaining water-soluble reagents or byproducts.
Materials:
-
Filtrate from Protocol 1 or 2
-
Separatory funnel
-
Organic solvent (e.g., ethyl acetate, DCM)
-
Dilute aqueous acid (e.g., 0.5 N HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Dilute aqueous acid (to remove any unreacted amines).
-
Saturated aqueous sodium bicarbonate solution (to remove unreacted carboxylic acids and any acidic additives like HOBt).[7]
-
Brine (to reduce the amount of water in the organic layer).
-
-
Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
The solvent can then be removed under reduced pressure to yield the purified peptide.
Alternative Coupling Reagents to Avoid DCU Formation
To circumvent the challenges associated with DCU removal, alternative coupling reagents that produce water-soluble byproducts are often employed.
Table 3: Common Coupling Reagents and their Byproducts
| Coupling Reagent | Byproduct | Byproduct Solubility |
| N,N'-Dicyclohexylcarbodiimide (DCC) | N,N'-Dithis compound (DCU) | Insoluble in most organic solvents |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 1-Ethyl-3-(3-dimethylaminopropyl)urea (EDU) | Water-soluble |
| N,N'-Diisopropylcarbodiimide (DIC) | N,N'-Diisopropylurea (DIU) | More soluble in organic solvents than DCU |
The use of EDC is particularly advantageous as its urea byproduct can be easily removed by a simple aqueous wash.[8] DIC is often preferred in solid-phase peptide synthesis as its byproduct is more soluble in common organic solvents and less likely to clog the resin.
Conclusion
The formation of N,N'-dithis compound is a significant consideration in DCC-mediated peptide coupling reactions. Its low solubility necessitates specific purification strategies to ensure the isolation of a pure peptide product. The protocols outlined in these application notes provide robust methods for the effective removal of DCU. For syntheses where DCU removal proves particularly challenging, the use of alternative coupling reagents such as EDC or DIC offers a practical solution. Careful selection of the coupling reagent and purification strategy is paramount for the successful and efficient synthesis of peptides in research and drug development.
References
- 1. nbinno.com [nbinno.com]
- 2. The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Formation of optically pure N-acyl-N,N'-dithis compound in N,N'-dicyclohexylcarbodiimide-mediated peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Dithis compound - Wikipedia [en.wikipedia.org]
Application Note: Quantification of Dicyclohexylurea (DCU) by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dicyclohexylurea (DCU) is a common byproduct in chemical reactions that utilize dicyclohexylcarbodiimide (DCC) as a coupling agent, particularly in peptide synthesis. The presence of residual DCU in the final product is often undesirable and needs to be accurately quantified. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for the determination of DCU levels. This document provides detailed protocols for the quantification of DCU using two distinct reversed-phase HPLC (RP-HPLC) methods.
Logical Relationship of DCU Formation and Analysis
The following diagram illustrates the formation of DCU during a DCC-mediated amide bond formation and the subsequent analytical workflow for its quantification.
Caption: Workflow from peptide synthesis to DCU quantification.
Experimental Protocols
This section details two validated HPLC methods for the quantification of DCU.
Method 1: Isocratic RP-HPLC with UV Detection
This method is a simple, sensitive, and rapid approach for quantifying residual DCU in a drug substance.[1][2]
3.1.1. Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1100/1200 series or equivalent |
| Column | Zorbax Eclipse XDB-C8, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Phosphate Buffer (pH 7.0) : Acetonitrile (53:47 v/v) |
| Flow Rate | 0.7 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 205 nm |
| Injection Volume | 20 µL |
| Run Time | Approximately 25 minutes |
3.1.2. Reagent and Sample Preparation
-
Phosphate Buffer (pH 7.0): Dissolve 0.68 g of Potassium dihydrogen orthophosphate in 1000 mL of water and adjust the pH to 7.0.
-
Diluent: A mixture of mobile phase components.
-
Standard Stock Solution: Accurately weigh approximately 20 mg of DCU reference standard into a 100 mL volumetric flask. Add 70 mL of methanol and sonicate to dissolve, then dilute to volume with methanol.
-
Working Standard Solution: Dilute 5 mL of the Standard Stock Solution to 100 mL with the diluent.
-
Sample Preparation (from Peptide Reaction Mixture):
-
Following the coupling reaction, quench the reaction as per the synthesis protocol.
-
If DCU has precipitated, ensure the mixture is well-agitated to create a homogenous suspension before sampling.
-
Accurately transfer a known amount of the reaction mixture into a volumetric flask.
-
Dilute with a suitable solvent (e.g., methanol or acetonitrile) in which both the product and DCU are soluble.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Method 2: Gradient RP-UPLC with UV Detection
This ultra-performance liquid chromatography (UPLC) method is suitable for the simultaneous determination of DCU and other process-related impurities.[3]
3.2.1. Chromatographic Conditions
| Parameter | Condition |
| UPLC System | Waters Acquity UPLC or equivalent |
| Column | Acquity UPLC HSS C18, 100 mm x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.01M Potassium dihydrogen orthophosphate (pH 3.0) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.10 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 205 nm |
| Injection Volume | 1-5 µL |
| Gradient Program | Time (min) |
3.2.2. Reagent and Sample Preparation
-
Mobile Phase A (0.01M KH2PO4, pH 3.0): Dissolve 1.36 g of Potassium dihydrogen orthophosphate in 1000 mL of water and adjust the pH to 3.0 with phosphoric acid.
-
Diluent: A mixture of Mobile Phase A and B in a ratio similar to the initial gradient conditions.
-
Standard and Sample Preparation: Follow the procedures outlined in section 3.1.2, using the diluent specified for this method.
Data Presentation: Method Validation Summary
The following tables summarize the validation parameters for the described HPLC methods.
Method 1 Validation Data
| Validation Parameter | Result |
| Linearity (Concentration Range) | LOQ to 150% of specification level |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 20 µg/g[1][2] |
| Limit of Quantification (LOQ) | 60 µg/g[1][2] |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Solution Stability | Standard: 13 hours, Sample: 15 hours at 25°C[1] |
Method 2 Validation Data
| Validation Parameter | Result |
| Linearity (Concentration Range) | 2.57 - 10.67 ppm |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.85 - 3.52 ppm[3] |
| Limit of Quantification (LOQ) | 2.57 - 10.67 ppm[3] |
| Accuracy (% Recovery) | 98.1% - 102.6%[3] |
| Precision (% RSD) | < 1.5% |
Troubleshooting: Co-elution of DCU with Product
A common challenge in the analysis of peptide synthesis reactions is the co-elution of the highly non-polar DCU with the desired peptide product. The following workflow provides strategies to address this issue.
Caption: A logical approach to resolving DCU co-elution issues.
-
Modify Mobile Phase:
-
Adjust Organic Solvent Ratio: Increase the aqueous portion of the mobile phase to increase the retention time of the highly hydrophobic DCU, potentially resolving it from a less hydrophobic peptide.
-
Change Organic Solvent: Switching from acetonitrile to methanol can alter the selectivity of the separation.
-
Modify pH: Adjusting the pH of the aqueous phase can change the ionization state and retention of the peptide, without significantly affecting the neutral DCU molecule.
-
-
Change Column Chemistry:
-
If using a standard C18 column, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, to introduce different separation mechanisms. A C8 column, being less hydrophobic than C18, may also provide different selectivity.
-
-
Peak Purity Analysis:
-
Utilize a Photo Diode Array (PDA) detector to assess peak purity. If a peak is spectrally pure, it is likely a single component. If it is impure, co-elution is occurring.
-
Conclusion
The HPLC methods detailed in this application note provide robust and reliable approaches for the quantification of dithis compound. Method 1 is a straightforward isocratic method suitable for routine quality control, while Method 2 offers a gradient UPLC approach for higher throughput and the simultaneous analysis of multiple components. By following the provided protocols and troubleshooting guidance, researchers can accurately determine the concentration of DCU in their samples, ensuring product quality and purity.
References
Application Notes and Protocols: Cyclohexylurea Derivatives as Kinase Inhibitors in Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The cyclohexylurea scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors. The urea moiety is adept at forming key hydrogen bond interactions within the ATP-binding pocket of kinases, while the cyclohexyl group and its substituents can be modified to achieve desired potency, selectivity, and pharmacokinetic properties.
This document provides detailed application notes and protocols for researchers engaged in the discovery and development of this compound-based kinase inhibitors. It focuses on a specific class of derivatives, the 3-benzyl-1-(trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylureas, which have shown potent and selective inhibition of Cyclin-Dependent Kinase 12 (CDK12).[1]
Data Presentation: Inhibitory Activity of this compound Derivatives
The following tables summarize the in vitro inhibitory activity of representative this compound derivatives against various protein kinases.
Table 1: In Vitro Inhibitory Activity of a Lead this compound Derivative against CDK12
| Compound Reference | Target Kinase | IC50 (µM) | ATP Concentration | Assay Format |
| Cdk12-IN-4 | CDK12 | 0.641 | 2 mM (High) | Luminescent-Based |
| Cdk12-IN-4 | CDK2/Cyclin E | >20 | 2 mM (High) | Luminescent-Based |
| Cdk12-IN-4 | CDK9/Cyclin T1 | >20 | 2 mM (High) | Luminescent-Based |
Data sourced from publicly available information on Cdk12-IN-4, a representative CDK12 inhibitor with a this compound core.[2][3]
Table 2: Structure-Activity Relationship (SAR) of Diaryl Urea Derivatives against EGFR
| Compound | Modifications | H-460 IC50 (µM) | HT-29 IC50 (µM) | A549 IC50 (µM) | MDA-MB-231 IC50 (µM) | EGFR IC50 (nM) |
| 5a | 4-aminoquinazolinyl-diaryl urea | 0.15 | 0.089 | 0.36 | 0.75 | 56 |
| Sorafenib | (Reference) | - | - | - | - | - |
This table highlights the potent anti-proliferative and enzymatic activity of a diaryl urea derivative, demonstrating the effectiveness of this chemical class against EGFR.[4]
Experimental Protocols
Protocol 1: Synthesis of 3-Benzyl-1-(trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives
This protocol describes a general method for the synthesis of N,N'-disubstituted ureas, adapted for the specific target compounds.[2][5][6][7]
Materials:
-
Substituted aniline or benzylamine
-
Triphosgene or Carbonyldiimidazole (CDI)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
N-(trans-4-aminocyclohexyl)-5-cyanopyridin-2-amine
-
Standard laboratory glassware and purification equipment (silica gel chromatography)
Procedure:
-
Formation of the Isocyanate Intermediate:
-
Dissolve triphosgene (0.4 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate flask, dissolve the desired substituted aniline or benzylamine (1 equivalent) in anhydrous DCM.
-
Slowly add the amine solution to the triphosgene solution at 0 °C with stirring.
-
A precipitate may form. Slowly add a solution of TEA (2 equivalents) in DCM to the reaction mixture. The precipitate should dissolve, indicating the formation of the isocyanate.
-
-
Urea Formation:
-
To the freshly prepared isocyanate solution, add a solution of N-(trans-4-aminocyclohexyl)-5-cyanopyridin-2-amine (1 equivalent) in anhydrous DCM.
-
Allow the reaction to stir at room temperature until completion, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM) to yield the desired 3-benzyl-1-(trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea derivative.
-
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Luminescent Assay)
This protocol is adapted from a standard method to determine the IC50 values of inhibitors against a target kinase, such as CDK12.[2][3][8]
Materials:
-
Purified recombinant kinase (e.g., CDK12/Cyclin K)
-
Kinase substrate (e.g., peptide derived from the C-terminal domain of RNA Polymerase II)
-
This compound test compounds dissolved in DMSO
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Plate-reading luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Create a serial dilution of the test compound in kinase assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Prepare the kinase/cyclin enzyme solution in assay buffer to the desired concentration.
-
Prepare the substrate and ATP mixture in assay buffer.
-
-
Assay Plate Setup:
-
Add 5 µL of the serially diluted test compound or DMSO (for controls) to the wells of a 384-well plate.
-
-
Kinase Reaction:
-
Add 10 µL of the kinase/cyclin enzyme solution to each well (except for "no enzyme" controls).
-
Initiate the kinase reaction by adding 10 µL of the ATP/substrate mixture to all wells.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting software (e.g., GraphPad Prism).
-
Protocol 3: Western Blot for Phosphorylation of RNA Polymerase II (Ser2)
This protocol is used to assess the cellular activity of CDK12 inhibitors by measuring the phosphorylation of its downstream target, the C-terminal domain (CTD) of RNA Polymerase II at Serine 2.[1][9][10]
Materials:
-
SK-BR-3 cells (or other suitable cell line)
-
This compound test compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-RNA Polymerase II (Ser2)
-
Mouse anti-total RNA Polymerase II
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed SK-BR-3 cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound inhibitor or DMSO (vehicle control) for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding loading buffer and heating.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-RNA Polymerase II (Ser2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with antibodies for total RNA Polymerase II and a loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the relative levels of Ser2 phosphorylation.
-
Protocol 4: Cell Proliferation Assay (e.g., using CellTiter-Glo®)
This assay determines the effect of this compound derivatives on the proliferation of cancer cell lines, such as SK-BR-3.[1][11]
Materials:
-
SK-BR-3 cells
-
Cell culture medium and supplements
-
This compound test compound
-
96-well clear-bottom white assay plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Plate-reading luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count SK-BR-3 cells.
-
Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound test compound in cell culture medium.
-
Treat the cells with the compound dilutions or vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ATP present, which is an indicator of the number of viable cells.
-
Calculate the percentage of cell proliferation inhibition relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) by plotting the percentage of inhibition against the log of the compound concentration.
-
Visualizations
Caption: CDK12 signaling pathway and point of inhibition.
Caption: General workflow for an in vitro kinase inhibition assay.
References
- 1. Discovery of 3-Benzyl-1-( trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel and Selective Cyclin-Dependent Kinase 12 (CDK12) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Straightforward Synthesis of N-Substituted Ureas from Primary Amides [organic-chemistry.org]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives [mdpi.com]
- 8. Quantitative structure activity relationship study of p38α MAP kinase inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. A quantitative structure-activity relationship (QSAR) study of some diaryl urea derivatives of B-RAF inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of 1-(4-Bromobenzoyl)-1,3-dithis compound and Its Arylation via Readily Available Palladium Catalyst—Their Electronic, Spectroscopic, and Nonlinear Optical Studies via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Synthesis and Evaluation of Cyclohexylurea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of bioactive lipid epoxides.[1] Specifically, it catalyzes the hydrolysis of epoxyeicosatrienoic acids (EETs), which possess potent anti-inflammatory, vasodilatory, and analgesic properties, into their less active corresponding diols, dihydroxyeicosatrienoic acids (DHETs).[2][3] By inhibiting sEH, the endogenous levels of beneficial EETs can be stabilized and enhanced, making sEH a promising therapeutic target for managing hypertension, inflammation, and neuropathic pain.[4][5]
Among the most potent classes of sEH inhibitors are N,N'-disubstituted ureas, particularly those containing a cyclohexyl moiety.[6] The central urea pharmacophore mimics the transition state of epoxide hydrolysis and forms crucial hydrogen bonds with key amino acid residues (Tyr381, Tyr465, and Asp333) in the enzyme's active site.[7][8] This document provides detailed protocols for the synthesis of cyclohexylurea derivatives, the preparation of recombinant human sEH (hsEH), and methods for evaluating inhibitory activity.
Signaling Pathway and Mechanism of Inhibition
The inhibition of sEH prevents the degradation of EETs, thereby increasing their bioavailability and enhancing their beneficial downstream effects.
Caption: Arachidonic acid cascade showing sEH-mediated metabolism of EETs and inhibitor action.
Experimental Protocols
Protocol 1: General Synthesis of N-Cyclohexyl-N'-Aryl/Alkyl Ureas
This protocol outlines a common method for synthesizing 1,3-disubstituted ureas via the reaction of an isocyanate with a primary amine.
References
- 1. Design, synthesis and evaluation of non-urea inhibitors of soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Structure-activity Relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Human soluble epoxide hydrolase: Structural basis of inhibition by 4-(3-cyclohexylureido)-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Detailed Protocol for the Synthesis of N-cyclohexylurea via Aqueous Reflux
Audience: Researchers, scientists, and drug development professionals.
Introduction: N-cyclohexylurea is a valuable chemical intermediate used in the synthesis of pharmaceuticals, resins, and plant protection agents.[1] This document provides a detailed, reliable, and high-yield protocol for the synthesis of N-cyclohexylurea through the direct reflux reaction of cyclohexylamine and urea in an aqueous medium. This method is advantageous due to its operational simplicity, use of inexpensive and low-toxicity materials, and high product purity.[1][2] The reaction proceeds via a transamination mechanism where ammonia is displaced and driven off during reflux.[3]
Reaction Principle and Stoichiometry
The synthesis involves the reaction of cyclohexylamine with urea. The mixture is heated under reflux in water, leading to the formation of N-cyclohexylurea and the evolution of ammonia gas.[1][2] As N-cyclohexylurea has low solubility in water, it precipitates out of the solution upon cooling, allowing for easy isolation.[1]
Chemical Equation:
Experimental Protocol
Materials and Equipment
Materials:
-
Cyclohexylamine (C₆H₁₁NH₂)
-
Urea (CH₄N₂O)
-
Deionized Water (H₂O)
-
Anti-bumping granules
Equipment:
-
Round-bottom flask (appropriate size for the reaction scale)
-
Reflux condenser
-
Heating mantle or water bath
-
Magnetic stirrer and stir bar
-
Glass funnel
-
Buchner funnel and flask
-
Filter paper
-
Beakers
-
Drying oven
Procedure
-
Apparatus Setup: Assemble the reflux apparatus by fitting a round-bottom flask with a magnetic stir bar and attaching a reflux condenser vertically.[4] Ensure water flows into the bottom inlet and out of the top outlet of the condenser jacket.[4]
-
Charging the Flask: To the round-bottom flask, add cyclohexylamine, urea, and an initial volume of water.[1] A molar ratio of approximately 1:1.5 (Cyclohexylamine:Urea) is recommended for optimal results.[1] Add a few anti-bumping granules to ensure smooth boiling.[4]
-
Reflux Reaction: Begin stirring and heat the mixture to a gentle reflux using a heating mantle. The reaction temperature should be maintained in the boiling range of water, typically between 95°C and 105°C at standard pressure.[1][2]
-
Monitoring the Reaction: The reaction progress can be monitored by the evolution of ammonia gas, which will continue throughout the reflux period.[1][2] The reaction is considered complete when the evolution of ammonia has nearly stopped.[1] For the quantities specified in the table below, this typically takes several hours.[1][5]
-
Product Precipitation: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. The N-cyclohexylurea product, which is sparingly soluble in water, will precipitate as a white solid.[1][2]
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.[2]
-
Washing: Wash the collected product on the filter with a small amount of cold water to remove any unreacted starting materials or impurities.[1]
-
Drying: Dry the purified N-cyclohexylurea in a drying oven or desiccator to a constant weight. The melting point of pure N-cyclohexylurea is approximately 194-195°C.[1]
Data Presentation
The following table summarizes quantitative data from established protocols for the synthesis of N-cyclohexylurea.
| Parameter | Example 1[1] | Example 2[2] | Example 3[2] |
| Cyclohexylamine | 495 g (5.0 mol) | 346.5 g (3.5 mol) | 495 g (5.0 mol) |
| Urea | 450 g (7.5 mol) | 273 g (4.55 mol) | 390 g (6.5 mol) |
| Molar Ratio (Amine:Urea) | 1 : 1.5 | 1 : 1.3 | 1 : 1.3 |
| Water (Initial) | 250 mL | 175 mL | 750 mL |
| Water (Added during reflux) | 700 mL (over 4 hrs) | 350 mL | None |
| Reaction Temperature | Reflux (~100°C) | Reflux (~100°C) | Reflux (~100°C) |
| Reaction Time | ~6 hours | Not specified | Not specified |
| Product Yield | 681 g (96%) | 472.6 g (95.1%) | 638 g (90%) |
| Melting Point | 194-195°C | - | - |
Visualizations
Chemical Reaction Pathway
The following diagram illustrates the chemical transformation from reactants to products.
Caption: Chemical pathway for N-cyclohexylurea synthesis.
Experimental Workflow
This diagram outlines the sequential steps of the experimental protocol.
References
- 1. US4740618A - Process for the preparation of monothis compound - Google Patents [patents.google.com]
- 2. EP0074002A1 - Process for the preparation of monocyclohexyl urea - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. tdck.weebly.com [tdck.weebly.com]
- 5. CN104529832A - Production technology of N-cyclohexylurea - Google Patents [patents.google.com]
Application Notes and Protocols for the Quantification of Residual Dicyclohexylurea in Drug Substances
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantification of residual dicyclohexylurea (DCU) in drug substances. DCU is a common byproduct in synthetic reactions involving dicyclohexylcarbodiimide (DCC), a widely used coupling agent. Due to its potential to be an impurity in the final active pharmaceutical ingredient (API), robust analytical methods for its quantification are essential for ensuring drug quality and safety.
This guide covers two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), offering detailed methodologies and comparative quantitative data.
Introduction to Dithis compound (DCU)
Dithis compound (DCU) is a white crystalline solid with the chemical formula C₁₃H₂₄N₂O.[1] It is notoriously insoluble in water and many common organic solvents, which can facilitate its removal by filtration during workup; however, trace amounts can remain in the final drug substance.[1][2] Therefore, sensitive and accurate analytical methods are required to quantify its residual levels.
Analytical Methodologies
This section details the protocols for the most common and effective analytical techniques for DCU quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the quantification of DCU due to its sensitivity, specificity, and robustness. A validated reverse-phase HPLC (RP-HPLC) method is presented below.
Experimental Protocol: RP-HPLC-UV
This protocol is based on a validated method for the quantification of residual DCU in Fosaprepitant dimeglumine drug substance.[1][3]
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: Zorbax Eclipse XDB-C8, 250 mm × 4.6 mm, 5 µm particle size.[1][3]
-
Mobile Phase: A mixture of phosphate buffer (pH 7.0) and acetonitrile (53:47 v/v).[1][3]
-
Buffer Preparation: Dissolve 0.68 g of potassium dihydrogen orthophosphate in 1000 mL of water and adjust the pH to 7.0 with a potassium hydroxide solution.
-
-
Run Time: Approximately 25 minutes.
-
-
Preparation of Solutions:
-
Diluent: A degassed mixture of methanol and water (1:1 v/v).
-
Standard Stock Solution (e.g., 200 µg/mL): Accurately weigh about 20 mg of DCU reference standard into a 100 mL volumetric flask. Add approximately 70 mL of methanol and sonicate to dissolve. Dilute to volume with methanol.
-
Working Standard Solution (e.g., 1 µg/mL): Dilute the Standard Stock Solution appropriately with the diluent.
-
Sample Solution: Accurately weigh about 500 mg of the drug substance into a 50 mL volumetric flask. Add diluent, sonicate to dissolve, and dilute to volume with the diluent.
-
-
Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the Working Standard Solution multiple times (e.g., n=6) to check for system suitability (e.g., %RSD of peak areas).
-
Inject the Sample Solution.
-
Quantify the amount of DCU in the sample by comparing the peak area of DCU in the sample chromatogram to the peak area of the DCU in the Working Standard Solution chromatogram.
-
Quantitative Data Summary: HPLC Method
The following table summarizes the validation parameters for the described HPLC method.
| Parameter | Result |
| Limit of Detection (LOD) | 20 µg/g (or ppm) |
| Limit of Quantification (LOQ) | 60 µg/g (or ppm) |
| Linearity Range | LOQ to 150% of the specification limit |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.1% - 101.6% |
| Precision (%RSD) | < 2.0% |
Data sourced from Kishore et al., 2020.[3]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity and can be a powerful tool for the identification and quantification of DCU, especially in complex matrices.
Experimental Protocol: GC-MS
This protocol is based on a method for detecting N, N' -dithis compound and N, N' -dicyclohexylcarbodiimide.
-
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: DB-5MS, 30 m × 0.25 mm × 0.25 µm.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C.
-
Ramp to 220 °C at 10 °C/min.
-
Ramp to 290 °C at 10 °C/min and hold for 6 minutes.
-
-
Injection Mode: Split (5:1 split ratio).
-
Injection Volume: 1.0 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of DCU. A full scan can be used for confirmation.
-
-
Preparation of Solutions:
-
Solvent: Methanol for initial dissolution, acetone for dilution.
-
Standard Stock Solution: Accurately weigh a known amount of DCU reference standard and dissolve in methanol.
-
Working Standard Solutions: Prepare a series of dilutions of the stock solution with acetone to construct a calibration curve.
-
Sample Preparation: Accurately weigh about 1g of the sample into a 10mL volumetric flask, dissolve in methanol, and mix uniformly. Dilute with acetone, mix, and filter through an organic filter membrane before injection.
-
-
Analysis Procedure:
-
Equilibrate the GC-MS system.
-
Inject the solvent blank to check for system cleanliness.
-
Inject the Working Standard Solutions to generate a calibration curve.
-
Inject the prepared Sample Solution.
-
Identify DCU based on its retention time and the presence of characteristic ions.
-
Quantify DCU using the calibration curve generated from the Working Standard Solutions.
-
Quantitative Data Summary: GC-MS Method
While the referenced patent affirms the method's high accuracy and precision, specific quantitative validation data such as LOD, LOQ, and recovery percentages were not provided. These parameters must be determined during method validation in accordance with ICH guidelines. Typically, GC-MS methods can achieve low ng/mL detection limits.
Summary of Quantitative Data
The following table provides a side-by-side comparison of the typical quantitative performance of the HPLC-UV and GC-MS methods for DCU analysis.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (% Recovery) |
| HPLC-UV | 20 µg/g | 60 µg/g | 98.1% - 101.6% |
| GC-MS | To be determined during validation | To be determined during validation | To be determined during validation |
Experimental Workflows
The following diagrams illustrate the logical workflows for the quantification of residual DCU using HPLC and GC-MS.
Caption: HPLC analysis workflow for DCU quantification.
Caption: GC-MS analysis workflow for DCU quantification.
References
Application Notes and Protocols: N,N'-Dicyclohexylurea in Pharmaceutical Formulation
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
N,N'-dicyclohexylurea (DCU) is a molecule with a dual role in pharmaceutical sciences. Primarily known as a byproduct of N,N'-dicyclohexylcarbodiimide (DCC) mediated coupling reactions, its effective removal is a critical step in the synthesis of peptides and other active pharmaceutical ingredients (APIs). Conversely, DCU itself has emerged as a potent and selective inhibitor of soluble epoxide hydrolase (sEH), presenting therapeutic potential for conditions like hypertension.[1][2] This document provides detailed application notes and experimental protocols for the use of DCU as an API, focusing on nanosuspension formulations to overcome its poor aqueous solubility, and for its removal as a synthetic byproduct.
Application as an Active Pharmaceutical Ingredient (API): sEH Inhibitor for Hypertension
N,N'-dithis compound is a potent inhibitor of soluble epoxide hydrolase (sEH), an enzyme that degrades epoxyeicosatrienoic acids (EETs).[1][2] EETs possess vasodilatory and anti-inflammatory properties, and their stabilization through sEH inhibition is a promising therapeutic strategy for hypertension.[1][2][3] However, the very low aqueous solubility of DCU presents a significant challenge for its formulation and in vivo delivery.[1]
Nanosuspension Formulation for Enhanced Bioavailability
To overcome the solubility limitations of DCU, nanosuspension technology has been successfully employed. This approach increases the surface area of the drug particles, thereby enhancing the dissolution rate and bioavailability.[1][3] Wet milling is a common technique to produce DCU nanosuspensions.[1]
Quantitative Data Summary: Pharmacokinetics of DCU Formulations in Rats
| Formulation | Administration Route | Dose | Mean Particle Size (D50) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Key Finding |
| Unmilled DCU Suspension | Oral | 30 mg/kg | 20.2 µm[4] | ~100 | ~4 | ~1,000 | Low plasma exposure. |
| DCU Nanosuspension | Oral | 10 mg/kg | 0.8 µm[4] | ~1,500 | ~2 | ~8,000 | Significantly enhanced plasma exposure compared to unmilled DCU.[1] |
| DCU Nanosuspension | Oral | 30 mg/kg | 0.8 µm[4] | ~2,500 | ~4 | ~20,000 | Dose-dependent increase in exposure. |
| DCU Nanosuspension | Subcutaneous | 30 mg/kg | 0.8 µm[4] | ~1,200 | ~8 | ~25,000 | Provided a more sustained plasma concentration profile.[3] |
| DCU Nanosuspension | IV Bolus | 2.5 mg/kg | 0.45 µm[5] | - | - | 13,000 ± 2,000 | Rapid achievement of high plasma concentrations. |
| DCU Nanosuspension | IV Infusion | 4.3 mg/h/kg | 0.45 µm[5] | - | - | - | Maintained steady-state plasma levels.[6] |
Note: The data presented is compiled from multiple studies and should be considered illustrative. For exact values, refer to the cited literature.
Experimental Protocol: Preparation of DCU Nanosuspension by Wet Milling
This protocol describes the preparation of a DCU nanosuspension for preclinical studies.
Materials:
-
N,N'-dithis compound (DCU) powder
-
Glass beads (0.5-0.75 mm diameter)
-
Vehicle: 1% (w/w) Cremophor EL in phosphate-buffered saline (PBS), pH 7.4[7] (Alternatively, 0.5% w/w Tween 80 in PBS can be used[3])
-
Scintillation vials
-
Magnetic stirrer with a stirring bar
-
Filtration apparatus to remove glass beads
Procedure:
-
In a scintillation vial, combine the bulk DCU powder, the vehicle, and the glass beads. A typical ratio is 1.5 times the weight of the final formulation in glass beads.[3] For a 10 mg/mL stock nanosuspension, add 10 mg of DCU per mL of vehicle.[7]
-
Place the vial on a magnetic stirrer and stir the mixture at approximately 1,200 rpm for 24-48 hours.[3][7] Occasional shaking is recommended to prevent the accumulation of material on the vial walls.[7]
-
Monitor the particle size reduction periodically using a suitable particle size analyzer until the desired mean particle size (e.g., < 1 µm) is achieved.
-
Once the desired particle size is reached, harvest the nanosuspension by filtering the mixture to remove the glass beads.
-
Characterize the final nanosuspension for particle size distribution, solid-state properties (e.g., using Powder X-ray Diffraction to confirm no change in crystal form), and drug concentration.[5]
Mechanism of Action: sEH Inhibition
The therapeutic effect of DCU in hypertension is mediated through the inhibition of soluble epoxide hydrolase. The following diagram illustrates this signaling pathway.
Caption: Mechanism of DCU as an sEH inhibitor.
Application in API Synthesis: Byproduct Removal
DCU is an unavoidable byproduct in coupling reactions utilizing DCC, such as in peptide synthesis and esterification.[8] Due to its low solubility in most common organic solvents, DCU often precipitates from the reaction mixture, which facilitates its removal.[9]
Experimental Protocol: Removal of DCU by Filtration and Solvent Washing
This protocol outlines general methods for removing DCU from a reaction mixture following a DCC-mediated coupling reaction. The choice of solvent is critical and depends on the solubility of the desired product.
Method A: Direct Filtration from the Reaction Mixture
-
Upon completion of the reaction (e.g., in a solvent like dichloromethane, DCM), the precipitated DCU can be observed as a white solid.
-
Filter the reaction mixture through a sintered glass funnel or a pad of celite.
-
Wash the filter cake with a minimal amount of the cold reaction solvent to recover any entrapped product.
-
The filtrate contains the desired product and can be further purified.
Method B: Post-Workup Precipitation
-
After an initial aqueous workup, concentrate the organic phase containing the product and residual DCU under reduced pressure.
-
Redissolve the crude residue in a solvent in which the product is soluble but DCU is not (e.g., diethyl ether, cold ethyl acetate, or cold acetonitrile).[6][10]
-
The DCU will precipitate as a white solid.
-
Cool the mixture (e.g., in an ice bath or freezer) to maximize precipitation.
-
Filter the mixture to remove the DCU. Repeat the precipitation and filtration steps 2-3 times for complete removal.[6]
-
The filtrate, now largely free of DCU, can be concentrated and further purified if necessary (e.g., by column chromatography).
The following diagram illustrates a general workflow for the removal of DCU.
Caption: General workflow for DCU removal.
Concluding Remarks
The role of N,N'-dithis compound in pharmaceutical formulation is multifaceted. As a byproduct of synthesis, its efficient removal is a routine but critical aspect of process chemistry, leveraging its poor solubility. As a therapeutic agent, DCU's potential as an sEH inhibitor for hypertension is significant, with nanosuspension formulations providing a viable path to overcome its inherent delivery challenges. The protocols and data presented herein offer a foundational guide for researchers and professionals working with this versatile compound. Further research may yet uncover other applications of DCU in modifying drug properties, but current evidence strongly supports its utility in the two primary areas discussed.
References
- 1. Oral delivery of 1,3-dithis compound nanosuspension enhances exposure and lowers blood pressure in hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Investigation of utilization of nanosuspension formulation to enhance exposure of 1,3-dithis compound in rats: Preparation for PK/PD study via subcutaneous route of nanosuspension drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetic evaluation of a 1,3-dithis compound nanosuspension formulation to support early efficacy assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
improving the yield of cyclohexylurea synthesis reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of cyclohexylurea synthesis reactions.
Troubleshooting Guide
This guide addresses common issues encountered during this compound synthesis, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | 1. Inactive Reactants: Starting materials, particularly isocyanates, may have degraded due to improper storage or exposure to moisture.[1] | 1a. Use fresh, high-purity starting materials. Isocyanates should be stored under an inert atmosphere and protected from moisture.[1] 1b. If preparing the isocyanate in situ, ensure the phosgene equivalent is active. |
| 2. Reaction Not Initiated: The activation energy for the reaction has not been met. | 2a. Gently warm the reaction mixture to initiate the reaction.[1] 2b. For reactions involving urea, ensure the temperature is sufficient to promote the reaction with cyclohexylamine.[2] | |
| 3. Presence of Moisture: Isocyanates readily react with water to form unstable carbamic acids, which decompose and lead to byproduct formation instead of the desired urea.[1] | 3a. Use anhydrous solvents and thoroughly dry all glassware before use. 3b. Conduct the reaction under an inert atmosphere, such as nitrogen or argon.[1] | |
| Low Product Purity | 1. Unreacted Starting Materials: Incomplete reaction or incorrect stoichiometry can leave starting materials in the product mixture. | 1a. Monitor the reaction to completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] 1b. Use a slight excess (e.g., 1.05-1.1 equivalents) of the isocyanate or urea to drive the reaction to completion.[1] 1c. Wash the crude product with a solvent in which the starting materials are soluble but the product is not (e.g., cold hexanes or diethyl ether).[1] |
| 2. Formation of Dithis compound Byproduct: This is a common byproduct, especially when reacting cyclohexylamine with urea or when moisture is present in isocyanate reactions.[3] | 2a. Control the stoichiometry of reactants; an excess of cyclohexylamine can favor the formation of the disubstituted urea. 2b. Dithis compound is often less soluble than monothis compound and can be removed by filtration or recrystallization.[1][4] | |
| 3. Thermal Decomposition of Urea: At temperatures above 152°C, urea can decompose, leading to the formation of byproducts like biuret and cyanuric acid.[2] | 3a. Maintain precise temperature control, keeping the reaction temperature below the decomposition point of urea.[2] | |
| Product is an Oil or Gummy Solid | 1. Residual Solvent: Trapped solvent can prevent the product from crystallizing properly. | 1a. Ensure the product is thoroughly dried under a high vacuum.[1] |
| 2. Significant Impurities: The presence of byproducts or unreacted starting materials can inhibit crystallization. | 2a. Attempt to triturate the material with a non-polar solvent to induce crystallization.[1] 2b. If trituration fails, purify the product using column chromatography.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: A common and straightforward method is the reaction of cyclohexylamine with urea, often in the presence of water as a solvent, which is then heated to reflux.[3][5][6] Another prevalent method involves the reaction of cyclohexylamine with a cyclohexyl isocyanate.[1]
Q2: How can I minimize the formation of the dithis compound byproduct?
A2: When synthesizing monothis compound, using a molar excess of urea relative to cyclohexylamine can help minimize the formation of the disubstituted dithis compound.[3] In reactions using isocyanates, strictly anhydrous conditions are crucial, as the amine formed from the decomposition of the carbamic acid (from the reaction of isocyanate and water) can react with another isocyanate molecule.[1]
Q3: What is the best way to purify crude this compound?
A3: Recrystallization is a highly effective method for purifying solid this compound.[1] Suitable solvents include isopropanol or ethanol.[1] Washing the crude product with a non-polar solvent like hexane can also help remove unreacted starting materials.[1] For difficult-to-separate impurities, column chromatography on silica gel may be necessary.[1]
Q4: My reaction yield is consistently low. What are the most critical parameters to check?
A4: The most critical parameters to control for maximizing yield are the purity of starting materials, the exclusion of moisture (especially when using isocyanates), accurate stoichiometry of reactants, and appropriate reaction temperature and time.[1] Monitoring the reaction's progress is also key to ensuring it goes to completion.[1]
Q5: Can I conduct the synthesis of dithis compound without an organic solvent?
A5: Yes, a solvent-free approach for the synthesis of dithis compound involves heating cyclohexylamine directly with urea.[7] Another method uses water as a solvent, which is then removed azeotropically to drive the reaction.[8]
Data Presentation
Table 1: Reaction Conditions for Monothis compound Synthesis
| Reactants | Stoichiometry (Cyclohexylamine:Urea) | Solvent | Temperature | Reported Yield | Reference |
| Cyclohexylamine, Urea | 1 : 1.5 | Water | Reflux (90-110°C) | 96% | [3] |
| Cyclohexylamine, Urea | 1 : 1.3 | Water | Reflux | 95.1% | [3] |
| Cyclohexylamine, Urea | 1 : 1.3 | Water | Reflux | 90% | [9] |
Table 2: Reaction Conditions for N,N'-Dithis compound Synthesis
| Reactants | Stoichiometry (Urea:Cyclohexylamine) | Solvent | Temperature | Reported Yield | Reference |
| Urea, Cyclohexylamine | 1 : 2 to 1 : 4 | Water (removed azeotropically) | 180-240°C | >95% | [8][10] |
Experimental Protocols
Protocol 1: Synthesis of Monothis compound from Cyclohexylamine and Urea [3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve cyclohexylamine (e.g., 5 moles, 495 g) and urea (e.g., 7.5 moles, 450 g) in water (250 mL).
-
Reaction: Heat the mixture to reflux. Ammonia gas will evolve as the reaction proceeds.
-
Monitoring: Continue refluxing until the evolution of ammonia ceases. The product, monothis compound, will begin to precipitate as it is sparingly soluble in water. During the reaction, an additional 700 mL of water can be slowly added.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Isolation: Collect the precipitated solid by suction filtration.
-
Purification: Wash the collected solid with a small amount of cold water and then dry it under a vacuum to yield pure N-cyclohexylurea.
Protocol 2: Synthesis of N,N'-Dithis compound from Cyclohexylamine and Urea [8]
-
Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and a reflux water separator, add urea (1 part), cyclohexylamine (2-4 parts), and water (1-2 parts).
-
Reaction: Stir and heat the mixture to reflux. The refluxing liquid will collect in the water separator.
-
Water Removal: Slowly remove the collected azeotropic mixture (water and cyclohexylamine) from the separator. As water is removed, the temperature of the reaction mixture will gradually increase.
-
High-Temperature Phase: Continue heating until the reaction temperature reaches 180-240°C. Maintain this temperature for 10-30 minutes.
-
Isolation: After the reaction is complete, carefully transfer the hot product to a suitable container where it will solidify upon cooling.
Visualizations
Caption: Experimental workflow for monothis compound synthesis.
Caption: Decision tree for troubleshooting low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. US4740618A - Process for the preparation of monothis compound - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. CN104529832A - Production technology of N-cyclohexylurea - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. CN101279932A - Preparation method of N,N'-dicyclohexyl urea - Google Patents [patents.google.com]
- 9. EP0074002A1 - Process for the preparation of monocyclohexyl urea - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of Dicyclohexylurea (DCU) from Reaction Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of dicyclohexylurea (DCU) from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is dithis compound (DCU) and why is it a problem in chemical reactions?
A1: Dithis compound (DCU) is a byproduct formed from the hydration of N,N'-dicyclohexylcarbodiimide (DCC), a common coupling reagent used in amide and ester synthesis. Its removal presents a significant challenge due to its low solubility in many common organic solvents, which can lead to the contamination of the final product, thereby impacting its purity and yield.[1]
Q2: What are the primary methods for removing DCU from a reaction mixture?
A2: The most effective methods for DCU removal leverage its poor solubility and include:
-
Filtration: As DCU is often insoluble in the reaction solvent (e.g., dichloromethane), it precipitates out and can be removed by simple filtration.[1]
-
Crystallization: The solubility of DCU is temperature-dependent. By dissolving the crude product in a suitable hot solvent and then cooling, the desired product may crystallize while leaving the more soluble DCU in the mother liquor, or vice-versa.[1]
-
Solvent Precipitation: Adding a solvent in which the desired product is soluble but DCU is not (an anti-solvent) can selectively precipitate the DCU, which can then be removed by filtration.[1]
Q3: Are there alternative reagents to DCC that avoid the formation of DCU?
A3: Yes, several alternatives to DCC can prevent the formation of insoluble urea byproducts. A common alternative is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI). The urea byproduct of EDC is water-soluble, allowing for its easy removal through an aqueous workup.[1] Another alternative is N,N'-Diisopropylcarbodiimide (DIC), whose urea byproduct is more soluble in organic solvents than DCU, which can sometimes simplify purification.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of DCU.
Filtration Issues
| Problem | Possible Cause | Solution |
| DCU passes through the filter paper. | The DCU particles are too fine. | Use a finer porosity filter paper or a membrane filter. Alternatively, use a filter aid like Celite®. Create a small pad of Celite® over the filter paper before filtration to trap the fine DCU particles.[1] |
| Filtration is very slow. | The filter paper is clogged with DCU. | Gently scrape the surface of the filter cake to expose a fresh surface. Using a larger funnel or a Büchner funnel with vacuum can also help to speed up the process.[1] |
Crystallization & Precipitation Issues
| Problem | Possible Cause | Solution |
| DCU co-precipitates or co-crystallizes with the desired product. | The chosen solvent system is not optimal for separation. | Optimize the recrystallization solvent system; a solvent mixture may be necessary. Perform a slow crystallization to encourage the formation of purer crystals of the desired product.[1] |
| Low recovery of the desired product after crystallization/precipitation. | The desired product has some solubility in the chosen solvent. | Use a minimal amount of cold solvent for washing the precipitate. Ensure the mixture is sufficiently cooled to minimize the solubility of the desired product. |
Contamination after Purification
| Problem | Possible Cause | Solution |
| Product is still contaminated with DCU after filtration and/or crystallization. | Residual DCU remains dissolved in the solvent. | Perform multiple recrystallizations. Consider a column chromatography step if the polarity of the product and DCU are sufficiently different. Some sources suggest that adding chloroform to the eluent can help in separating DCU during column chromatography. |
| Product is contaminated with unreacted starting materials (e.g., carboxylic acid). | Incomplete reaction or inefficient workup. | Wash the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove unreacted carboxylic acid.[1] |
Data Presentation
Solubility of Dithis compound (DCU)
The following table summarizes the available solubility data for DCU in various solvents. Quantitative data is limited in the literature, and solubility can be affected by temperature and the presence of other solutes.
| Solvent | Solubility | Conditions | Reference |
| Dimethyl sulfoxide (DMSO) | ≥ 5 mg/mL | Ultrasonic and warming to 60°C | |
| Dimethyl sulfoxide (DMSO) | ≥ 4.5 mg/mL | With gentle warming | |
| Ethanol | ≥ 2.5 mg/mL | Not specified | |
| Water | < 1% (w/v) | Not specified | |
| Water | < 0.01 - 0.05% (w/v) | Not specified | |
| Dichloromethane (DCM) | Soluble | Not specified | |
| Dimethylformamide (DMF) | Soluble | Not specified | |
| Methanol | Slightly soluble | Not specified | |
| Acetone | Soluble | Can be precipitated by cooling | |
| Chloroform | Soluble | Not specified |
Experimental Protocols
Protocol 1: Removal of DCU by Filtration
This protocol is suitable when DCU precipitates from the reaction mixture.
-
Reaction Quenching: After the reaction is complete, cool the reaction mixture to room temperature or below (e.g., 0-4 °C) to maximize the precipitation of DCU.
-
Prepare the Filtration Apparatus: Place a piece of filter paper in a Büchner funnel and wet it with a small amount of the reaction solvent. If using a filter aid, add a thin layer of Celite® on top of the filter paper.[1]
-
Filter the Mixture: Turn on the vacuum and pour the reaction mixture into the center of the funnel.
-
Wash the DCU Cake: Wash the collected DCU solid (the filter cake) with a small amount of cold reaction solvent to recover any entrained product.[1]
-
Collect the Filtrate: The filtrate in the flask contains your desired product. This solution can then be subjected to further workup and purification steps.[1]
Protocol 2: Purification by Recrystallization
This protocol is for separating the desired product from DCU based on their differential solubilities at different temperatures.
-
Solvent Selection: Choose a solvent or solvent system in which the desired product and DCU have significantly different solubilities at high and low temperatures.
-
Dissolution: Transfer the crude reaction mixture to a flask and add the selected solvent. Heat the mixture with stirring until the solid material dissolves completely.
-
Crystallization: Slowly cool the solution to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: General workflow for the purification of a product from DCU byproduct.
Caption: Troubleshooting decision tree for common DCU purification issues.
References
optimizing reaction conditions for N,N'-dicyclohexylcarbodiimide (DCC) mediated couplings
Welcome to the technical support center for N,N'-dicyclohexylcarbodiimide (DCC) mediated coupling reactions. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to assist researchers, scientists, and drug development professionals in successfully performing amide and ester syntheses.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during DCC-mediated couplings.
Q1: My reaction yield is very low or the reaction has failed. What are the common causes and solutions?
Low yields are a frequent issue and can stem from several factors. A systematic approach to troubleshooting is often the most effective.
-
Moisture Contamination: DCC and the activated O-acylisourea intermediate are highly sensitive to moisture. Water can hydrolyze the intermediate, regenerating the carboxylic acid and deactivating the DCC.[1]
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
-
-
Reagent Stoichiometry: Incorrect molar ratios of reactants are a common pitfall.
-
Steric Hindrance: Bulky groups near the reactive centers of either the carboxylic acid or the amine/alcohol can significantly slow down the reaction rate.[5][6]
-
Suboptimal Reaction Conditions: The choice of solvent and temperature is critical for success.
-
Solution: Dichloromethane (DCM) is a common solvent choice due to the low solubility of the dicyclohexylurea (DCU) byproduct.[4][8] Other aprotic solvents like THF, DMF, and ethyl acetate can also be effective.[4][8][9] Reactions are often started at 0 °C to control the initial rate and then allowed to warm to room temperature.[1][4]
-
Q2: A large amount of white precipitate has formed in my reaction. How do I remove it effectively?
The white precipitate is almost certainly N,N'-dithis compound (DCU), the primary byproduct of the DCC reagent.[10][11] Its removal is a critical purification step.
-
Filtration: DCU is characterized by its very low solubility in most common organic solvents, including DCM, diethyl ether, and ethyl acetate.[2][10][12][13]
-
Solution: The most common method is to simply filter the reaction mixture through a sintered glass funnel to remove the precipitated DCU before proceeding with the aqueous workup.[2][12][14] Rinsing the filter cake with a small amount of cold solvent can help recover any product that may have been trapped.[14]
-
-
Crystallization/Precipitation: Sometimes, DCU remains partially dissolved or precipitates slowly from the solution after initial filtration.
-
Solution: After concentrating the crude product, you can redissolve it in a minimal amount of a suitable solvent (like ethyl acetate or acetone) and cool the solution (e.g., in a refrigerator or ice bath).[14][15][16] This will often cause the remaining DCU to precipitate, allowing for a second filtration.
-
-
Column Chromatography: For final purification, flash column chromatography is typically effective at removing the last traces of DCU.[17]
-
Note: If your desired product is more polar than DCU, the urea byproduct may elute slowly over many fractions, complicating purification.[17]
-
Q3: What are common side reactions, and how can they be minimized?
Besides low yield, side reactions can complicate purification and reduce the purity of the final product.
-
N-Acylurea Formation: The highly reactive O-acylisourea intermediate can rearrange to form a stable N-acylurea byproduct. This side reaction consumes the activated intermediate and is a common cause of reduced yields.[5][18][19]
-
Solution: The addition of nucleophilic additives like 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS) is highly recommended.[5][11][18] These additives react with the O-acylisourea to form an active ester intermediate, which is more stable towards rearrangement but still highly reactive towards the amine, thereby minimizing N-acylurea formation and also suppressing racemization.[10][18][20]
-
-
Racemization: In peptide synthesis or when using chiral carboxylic acids, the stereochemical integrity at the alpha-carbon can be compromised.
-
Symmetrical Anhydride Formation: Two molecules of the carboxylic acid can react with the O-acylisourea intermediate to form a symmetrical anhydride. While this anhydride is also an effective acylating agent, it consumes an extra equivalent of the starting acid.[4][20]
Q4: When should I use additives like DMAP or HOBt?
Additives are crucial for optimizing DCC couplings, enhancing reaction rates, and minimizing side reactions.
-
1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS):
-
When to Use: Almost always recommended, especially in peptide synthesis or with sensitive substrates.[18]
-
Function: They act as "racemization suppressors" and minimize the formation of the N-acylurea side product by converting the initial O-acylisourea into a more stable active ester.[10][11][18][20]
-
-
4-(Dimethylamino)pyridine (DMAP):
-
When to Use: Primarily used in esterifications, especially with sterically hindered alcohols.[2][13] It is used in catalytic amounts (e.g., 0.1-0.3 equivalents).[2][4]
-
Function: DMAP is a highly effective acylation catalyst that accelerates the reaction rate significantly.[2] It functions as an acyl transfer agent, forming a highly reactive acyl-pyridinium intermediate.[21]
-
Caution: DMAP is basic and can increase the risk of racemization in sensitive peptide couplings if used in stoichiometric amounts.[10]
-
Optimization of Reaction Conditions
The following tables summarize key parameters for optimizing your DCC-mediated coupling reaction.
Table 1: Stoichiometry of Reagents
| Reagent | Molar Equivalents (Relative to Carboxylic Acid) | Purpose |
| Carboxylic Acid | 1.0 | Limiting Reagent |
| Amine / Alcohol | 1.0 - 1.2 | Nucleophile. A slight excess can improve yield.[4] |
| DCC | 1.0 - 1.1 | Coupling Agent. A slight excess ensures full activation.[2][3] |
| HOBt / NHS | 1.0 | Additive to suppress racemization and side reactions.[4][10] |
| DMAP (catalytic) | 0.1 - 0.3 | Catalyst for esterification; accelerates the reaction.[2][4] |
Table 2: Recommended Solvents and Temperatures
| Solvent | Typical Temperature | Notes |
| Dichloromethane (DCM) | 0 °C to Room Temp | Most common choice; DCU byproduct is poorly soluble.[1][4][8] |
| Tetrahydrofuran (THF) | 0 °C to Room Temp | Good alternative aprotic solvent.[4][8] |
| Ethyl Acetate (EtOAc) | 0 °C to Room Temp | DCU is poorly soluble; useful for direct filtration.[4] |
| Acetonitrile (MeCN) | Room Temp | DCU has very low solubility in MeCN.[14][15] |
| N,N-Dimethylformamide (DMF) | 0 °C to Room Temp | Good for substrates with poor solubility, but DCU is more soluble.[16][22] |
Experimental Protocols
General Protocol for DCC/HOBt Mediated Amide Coupling
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq.) and 1-Hydroxybenzotriazole (HOBt) (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
DCC Addition: Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.) to the cooled mixture. Stir for 30-60 minutes at 0 °C to allow for the formation of the active ester.[3][4]
-
Amine Addition: Add the amine (1.1 eq.) to the reaction mixture. If the amine is provided as a hydrochloride salt, add one equivalent of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4 to 24 hours.[4][5]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup:
-
Upon completion, filter the reaction mixture to remove the precipitated dithis compound (DCU).[2] Wash the filter cake with a small amount of cold DCM.
-
Combine the filtrates and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography.
Visual Guides
Diagram 1: General Workflow for DCC Coupling
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 10. peptide.com [peptide.com]
- 11. thieme-connect.com [thieme-connect.com]
- 12. benchchem.com [benchchem.com]
- 13. N,N'-Dicyclohexylcarbodiimide - Wikipedia [en.wikipedia.org]
- 14. Workup [chem.rochester.edu]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. bachem.com [bachem.com]
- 19. The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 20. nbinno.com [nbinno.com]
- 21. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Removal of Dicyclohexylurea (DCU) Byproduct
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of dicyclohexylurea (DCU), a common byproduct in syntheses utilizing dicyclohexylcarbodiimide (DCC).
Frequently Asked Questions (FAQs)
Q1: What is dithis compound (DCU) and why is it a problem in chemical synthesis?
A1: Dithis compound (DCU) is a byproduct formed from the hydration of N,N'-dicyclohexylcarbodiimide (DCC), a reagent widely used in coupling reactions, such as ester and amide bond formation. Its removal is often challenging due to its low solubility in many common organic solvents, which can lead to contamination of the final product, thereby affecting its purity, yield, and in the context of drug development, its safety and efficacy.[1]
Q2: What are the primary methods for removing DCU from a reaction mixture?
A2: The most common methods for DCU removal leverage its poor solubility. These include:
-
Filtration: As DCU is often insoluble in the reaction solvent (e.g., dichloromethane), it precipitates out and can be removed by simple filtration.[1]
-
Crystallization: The solubility of DCU is temperature-dependent. By dissolving the crude product in a suitable hot solvent and then cooling, the desired product may crystallize while leaving the more soluble DCU in the mother liquor, or vice-versa.[1]
-
Solvent Precipitation: Adding a solvent in which the desired product is soluble but DCU is not (an anti-solvent) can selectively precipitate the DCU for removal by filtration.[1]
-
Column Chromatography: This technique can be used to separate the desired product from DCU based on their different polarities.
Q3: Are there alternative reagents to DCC that avoid the formation of DCU?
A3: Yes, several alternatives to DCC can prevent the formation of insoluble urea byproducts. A common alternative is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI). The urea byproduct of EDC is water-soluble, allowing for its easy removal through an aqueous workup.[1]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| DCU passes through the filter paper. | The DCU particles are too fine. | Use a finer porosity filter paper or a membrane filter. Alternatively, use a filter aid like Celite®. Create a small pad of Celite® over the filter paper before filtration to trap the fine DCU particles.[1] |
| Filtration is very slow. | The filter paper is clogged with DCU. | Gently scrape the surface of the filter cake to expose a fresh surface. Using a larger funnel or a Büchner funnel with vacuum can also help to speed up the process.[1] |
| DCU co-precipitates or co-crystallizes with the desired product. | The chosen solvent system is not optimal for separation. | Optimize the recrystallization solvent system; a solvent mixture may be necessary. Perform a slow crystallization to encourage the formation of purer crystals of the desired product.[1] |
| Residual DCU remains in the final product after purification. | Incomplete initial removal or high solubility in the purification solvent. | Repeat the filtration or recrystallization step. Consider a solvent wash with a solvent in which DCU has low solubility but your product is soluble. For example, washing with cold acetonitrile can be effective.[1] |
| DCU is soluble in the reaction solvent and does not precipitate. | The reaction solvent has a high solvating power for DCU. | After the reaction is complete, concentrate the reaction mixture and redissolve the residue in a solvent in which DCU has low solubility (e.g., diethyl ether, acetonitrile) to induce precipitation, then filter. |
Data Presentation: Solubility of Dithis compound (DCU)
The selection of an appropriate solvent is critical for the successful removal of DCU. The following table summarizes the solubility of DCU in various common laboratory solvents. Please note that quantitative data is scarce, and much of the information is qualitative or semi-quantitative.
| Solvent | Solubility | Remarks |
| Water | Insoluble / Very Low | Solubility is reported to be less than 1%.[2] |
| Dichloromethane (DCM) | Soluble | DCU has sufficient solubility in DCM. |
| Chloroform | Soluble | |
| Tetrahydrofuran (THF) | Soluble | |
| Acetone | Soluble | Can be used for recrystallization; solubility decreases at lower temperatures.[3] |
| Ethanol | Soluble (especially when hot) | Can be used for recrystallization as solubility decreases upon cooling.[2][4] |
| Ethyl Acetate | Sparingly Soluble | Cooling a solution in ethyl acetate can precipitate DCU. |
| Diethyl Ether | Sparingly Soluble | Often used to precipitate DCU from a reaction mixture. |
| Acetonitrile (ACN) | Sparingly Soluble / Low | A good solvent for precipitating DCU, especially when cold.[1] |
| Hexane | Insoluble / Very Low | Can be used as an anti-solvent to precipitate DCU. |
| Toluene | Insoluble / Very Low | |
| Dimethylformamide (DMF) | Soluble | |
| Dimethyl Sulfoxide (DMSO) | Soluble | [3] |
Experimental Protocols
Protocol 1: Removal of DCU by Filtration
This protocol is suitable for reactions where DCU precipitates from the reaction mixture.
Materials:
-
Crude reaction mixture containing precipitated DCU
-
Reaction solvent (e.g., dichloromethane)
-
Büchner funnel and flask
-
Filter paper of appropriate porosity
-
Vacuum source
-
Celite® (optional)
-
Cold solvent for washing
Procedure:
-
Apparatus Setup: Place a piece of filter paper in the Büchner funnel, ensuring it lies flat and covers all the holes. Wet the filter paper with a small amount of the reaction solvent to create a seal.
-
(Optional) Celite® Pad: If DCU particles are very fine, prepare a small pad of Celite® on top of the filter paper.
-
Filtration: Turn on the vacuum and carefully pour the reaction mixture into the center of the funnel.
-
Washing: Wash the collected DCU solid (the filter cake) with a small amount of cold reaction solvent to recover any entrained product.
-
Collection: The filtrate in the flask contains the desired product. This solution can then be taken for further workup and purification steps.
Protocol 2: Removal of DCU by Solvent Precipitation
This protocol is effective when the desired product is soluble in a solvent in which DCU is insoluble.
Materials:
-
Crude reaction mixture
-
Solvent in which the product is soluble and DCU is not (e.g., diethyl ether, acetonitrile)
-
Filtration apparatus (as described in Protocol 1)
-
Ice bath (optional)
Procedure:
-
Solvent Addition: Concentrate the crude reaction mixture under reduced pressure. To the residue, add a sufficient amount of a solvent in which your product is soluble but DCU is sparingly soluble or insoluble (e.g., cold acetonitrile or diethyl ether).
-
Precipitation: Stir or sonicate the mixture to ensure the product dissolves and DCU precipitates. Cooling the mixture in an ice bath can enhance the precipitation of DCU.
-
Filtration: Filter the mixture through a Büchner funnel to remove the precipitated DCU.
-
Washing: Wash the collected DCU with a small amount of the cold precipitation solvent.
-
Product Recovery: The filtrate contains the desired product. Concentrate the filtrate to recover the purified product.
Protocol 3: Removal of DCU by Recrystallization
This method is suitable when there is a significant difference in the solubility of the product and DCU in a particular solvent at different temperatures.
Materials:
-
Crude product containing DCU
-
Recrystallization solvent
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Ice bath
-
Filtration apparatus
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of a suitable hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities (including some DCU), perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal. Further cooling in an ice bath can promote crystallization.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent.
-
Drying: Dry the purified crystals. The DCU should remain in the filtrate.
References
Technical Support Center: Minimizing N-Acylurea Side Product Formation
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of N-acylurea, a common and often problematic side product in chemical synthesis, particularly in carbodiimide-mediated coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is N-acylurea and why is it a problem in my reaction?
A1: N-acylurea is a stable and unreactive byproduct formed during carbodiimide-mediated coupling reactions, such as amide or ester synthesis.[1][2] Its formation is problematic for several reasons:
-
Reduced Yield: It consumes both the carboxylic acid and the coupling reagent, leading to a lower yield of the desired product.[3]
-
Difficult Purification: N-acylurea derivatives often have similar solubility profiles to the desired product, making their removal by chromatography or crystallization challenging.[3]
-
Catalyst Poisoning: In catalytic cycles, the irreversible formation of N-acylurea can destroy the catalyst, reducing the efficiency of the reaction.[4][5]
Q2: What is the primary mechanism leading to N-acylurea formation?
A2: The formation of N-acylurea occurs through an intramolecular rearrangement of a key reaction intermediate. In a typical carbodiimide coupling, the carboxylic acid first reacts with the carbodiimide (e.g., DCC, EDC) to form a highly reactive O-acylisourea intermediate.[1][3] This intermediate is intended to react with a nucleophile (like an amine) to form the desired amide bond. However, it can undergo a competing intramolecular O-to-N acyl migration to form the stable N-acylurea.[1][6]
Q3: Which coupling reagents are most commonly associated with N-acylurea formation?
A3: Carbodiimides are the class of coupling reagents most frequently associated with N-acylurea formation.[7] Commonly used carbodiimides where this side reaction can be significant include:
-
Dicyclohexylcarbodiimide (DCC)[1]
-
Diisopropylcarbodiimide (DIC)[8]
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or WSC)[6]
Troubleshooting Guide
Our troubleshooting guide provides solutions to common issues encountered during experiments.
Issue 1: Significant N-acylurea byproduct observed by LC-MS or NMR.
This is a common issue that can be addressed by modifying reaction conditions.
Potential Causes & Solutions:
-
High Reaction Temperature: Elevated temperatures can accelerate the rate of the O-to-N acyl rearrangement.
-
Suboptimal pH: The pH of the reaction medium can influence the stability of the O-acylisourea intermediate.
-
Slow reaction with the nucleophile: If the O-acylisourea intermediate has a long lifetime before reacting with the intended nucleophile, the likelihood of rearrangement increases.
-
Solution 1: Increase Precursor Concentration: Increasing the concentration of the carboxylic acid or the nucleophile can favor the desired bimolecular reaction over the intramolecular rearrangement.[4][5]
-
Solution 2: Use Additives: Incorporating coupling additives can trap the O-acylisourea intermediate to form a more stable activated ester, which then reacts with the nucleophile. This effectively outcompetes the rearrangement to N-acylurea.[1]
-
Issue 2: Difficulty in separating the N-acylurea byproduct from the desired product.
The similar physical properties of the N-acylurea and the product can make purification a significant challenge.
Potential Causes & Solutions:
-
Inherent solubility similarities: The structures of the product and byproduct are often very similar.
-
Solution: Employing a water-soluble carbodiimide like EDC can be advantageous. The resulting N-acylurea byproduct will also be water-soluble, allowing for its removal through aqueous extraction.[3]
-
Quantitative Data Summary
The following tables summarize the impact of various experimental parameters on N-acylurea formation.
Table 1: Effect of Temperature on N-Acylurea Formation
| Temperature (°C) | N-Acylurea Yield (%) | Anhydride (Desired Product) Yield (%) | Selectivity for Anhydride (%) |
| 5 | 10 | ~55 | 50 |
| 21 | ~20 | ~50 | 20 |
| 35 | 20 | ~45 | 18 |
Data adapted from a study on carbodiimide-fueled reaction cycles. The selectivity factor indicates the preference for anhydride formation over N-acylurea formation.[4][5]
Table 2: Effect of pH on N-Acylurea Formation
| pH | N-Acylurea Yield (%) | Anhydride (Desired Product) Yield (%) | Selectivity for Anhydride (%) |
| 5 | ~5 | ~70 | 58 |
| 6 | ~20 | ~50 | 20 |
| 7 | ~30 | ~30 | -3 |
Data from the same study as above, demonstrating that lower pH favors the desired product formation.[4]
Table 3: Effect of Additives on N-Acylurea Formation
| Additive (10 mM) | N-Acylurea Yield (%) | Anhydride (Desired Product) Yield (%) |
| None | ~40 | ~60 |
| Pyridine | 5 | 92 |
| 1,2,4-Triazole | ~40 | ~60 |
| DMAP | ~40 | ~60 |
This table illustrates the significant impact of pyridine in suppressing N-acylurea formation compared to other additives.[4]
Experimental Protocols
Protocol 1: General Procedure for Minimizing N-Acylurea Formation using Additives
This protocol describes a general method for amide bond formation using EDC in the presence of an additive to suppress N-acylurea formation.
-
Dissolve the Carboxylic Acid: Dissolve the carboxylic acid (1.0 equiv) in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide).
-
Add the Additive: Add the coupling additive, such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®), (1.0-1.2 equiv) to the solution.[2]
-
Cool the Reaction: Cool the reaction mixture to 0°C in an ice bath. Low temperatures are recommended for carbodiimide-mediated couplings.[2]
-
Add the Carbodiimide: Add the carbodiimide (e.g., EDC·HCl, 1.1-1.5 equiv) to the cooled mixture and stir for 10-15 minutes to allow for the formation of the active ester.
-
Add the Amine: Add the amine (1.0 equiv) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.5-2.0 equiv) to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Work-up: Perform an appropriate aqueous work-up to remove the urea byproduct and any excess reagents. If EDC was used, the byproducts are water-soluble.
Visualizations
Diagram 1: Reaction Pathway of N-Acylurea Formation
Caption: Mechanism showing the formation of the desired amide versus the N-acylurea byproduct.
Diagram 2: Experimental Workflow for Minimizing N-Acylurea
Caption: A systematic workflow for troubleshooting and minimizing N-acylurea formation.
Diagram 3: Logical Relationship of Factors Influencing N-Acylurea Formation
Caption: Key factors that promote or suppress the formation of N-acylurea byproduct.
References
- 1. peptide.com [peptide.com]
- 2. bachem.com [bachem.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04281B [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. peptide.com [peptide.com]
- 9. A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low reaction yield in ortho-arylated product synthesis
This guide provides troubleshooting advice for researchers, scientists, and drug development professionals experiencing low yields in ortho-arylation reactions. The information is presented in a question-and-answer format to directly address common experimental issues.
Frequently Asked Questions (FAQs)
Q1: My ortho-arylation reaction has a very low yield or is not working at all. What are the first things I should check?
Low or no product formation is a common issue that can often be traced back to the quality of the reagents and the reaction setup. Start by systematically verifying the following:
-
Reagent Integrity:
-
Starting Materials: Confirm the purity of your starting materials using techniques like NMR or LC-MS. Impurities can interfere with the catalytic cycle.
-
Catalyst Activity: Ensure your catalyst, particularly palladium or ruthenium precursors, has not degraded. Use freshly opened catalysts or consider using a more stable precatalyst.[1][2] Catalyst decomposition can occur, sometimes indicated by the formation of palladium black.[3]
-
Solvent and Reagents: Use anhydrous and properly degassed solvents.[2][4] The presence of water or oxygen can deactivate the catalyst and lead to unwanted side reactions.[2][4] Peroxides in ethereal solvents can be particularly detrimental.[2]
-
Base: The choice and quality of the base are critical. Ensure it is anhydrous and soluble in the reaction solvent.[2]
-
Q2: I've confirmed my reagents are pure and the conditions are anhydrous, but the yield is still low. What reaction parameters can I optimize?
Once you've ruled out reagent issues, the next step is to optimize the reaction conditions. The interplay between the catalyst, ligand, solvent, base, and temperature is crucial for a successful ortho-arylation.
-
Ligand Selection: The ligand plays a critical role in stabilizing the catalyst and influencing its reactivity and selectivity.[4] For sterically hindered substrates, specific ligands like 3,4,7,8-tetramethyl-1,10-phenanthroline with a ruthenium catalyst have been shown to be effective.[5][6][7] In palladium catalysis, ligands like [2,2′-bipyridin]-6(1H)-one can be crucial for both activity and selectivity.[8][9] Experiment with different classes of ligands (e.g., phosphines, N-heterocyclic carbenes, nitrogen-based ligands) to find the optimal one for your specific substrate.
-
Catalyst System: While palladium catalysts like Pd(OAc)₂ are common, other metals like ruthenium or iron can offer advantages for specific transformations.[3][5][10] The choice of the metal and its precursor can significantly impact the reaction's success.
-
Solvent Effects: The solvent can influence catalyst solubility, stability, and reactivity.[4] For some reactions, polar aprotic solvents like NMP, DMA, or DMF are effective.[5][6][8] In other cases, solvents like hexafluoroisopropanol (HFIP) have been found to be crucial, particularly for electron-deficient substrates.[11][12]
-
Base Optimization: The base is not just a stoichiometric reagent; it can influence the catalytic cycle. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates.[5][6][8] The optimal base will depend on the specific reaction and substrates.
-
Temperature Control: Temperature can affect reaction rate, catalyst stability, and selectivity.[2][13] Some reactions require elevated temperatures (e.g., 100-140 °C) to proceed efficiently.[5][14] However, high temperatures can also lead to catalyst decomposition.[2] In some cases, temperature can even control selectivity between mono- and di-ortho-arylation.[13]
Q3: My desired ortho-arylated product is forming, but I'm also seeing significant side products. What are the common side reactions and how can I minimize them?
Several side reactions can compete with the desired ortho-arylation, leading to a lower yield of the target molecule.
-
Homocoupling: Dehydrogenative homocoupling of the starting arene is a common side reaction.[5] This can sometimes be suppressed by the choice of ligand and reaction conditions that favor the oxidative addition of the aryl halide over competing pathways.[5]
-
N-Arylation vs. C-Arylation: For substrates containing unprotected anilines, N-arylation (Buchwald-Hartwig amination) can be a significant competing reaction.[8] The choice of ligand is critical in directing the selectivity towards C-H arylation.[8][9]
-
Reductive Dehalogenation: The aryl halide can undergo reduction, leading to the formation of the corresponding arene and reducing the amount of arylating agent available.[3]
-
Di-arylation: In some cases, di-ortho-arylation can occur, reducing the yield of the desired mono-arylated product.[15] This can sometimes be controlled by adjusting the reaction temperature or by the steric hindrance of the substrate.[13][15]
Q4: My substrate has multiple C-H bonds. How can I improve the regioselectivity for the ortho position?
Achieving high regioselectivity is a key challenge in C-H activation.
-
Directing Groups: The use of a directing group on the substrate is the most common strategy to achieve ortho-selectivity. Carboxylate, amide, and pyridine-based directing groups are frequently used to guide the metal catalyst to the desired C-H bond.[3][5][6]
-
Ligand Control: The ligand can also influence regioselectivity.[8] For example, with unprotected anilines, a specific pyridone-based ligand was found to be crucial for ortho-selectivity.[8][9]
-
Steric and Electronic Effects: The inherent steric and electronic properties of the substrate can influence regioselectivity. Arylation often occurs at the less sterically hindered position.[16]
Data Presentation
Table 1: Influence of Reaction Parameters on Ortho-Arylation Yield
| Parameter | Potential Issue with Low Yield | Troubleshooting Action | Expected Outcome |
| Catalyst | Inactive or decomposed catalyst (e.g., Pd black formation).[3] | Use a fresh batch of catalyst or a more stable precatalyst. | Improved catalytic activity and yield. |
| Ligand | Inappropriate ligand for the substrate or reaction type. | Screen a variety of ligands (phosphines, N-based, etc.).[5] | Enhanced reactivity, selectivity, and catalyst stability. |
| Solvent | Poor catalyst/reagent solubility; catalyst deactivation. | Test different anhydrous, degassed solvents (e.g., NMP, DMA, HFIP).[6][11] | Improved reaction rate and yield. |
| Base | Incorrect choice of base or poor solubility. | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[2][6] | More efficient catalytic cycle and higher conversion. |
| Temperature | Too low for activation or too high, causing decomposition.[2] | Optimize the reaction temperature.[13] | Balance between reaction rate and catalyst stability. |
| Atmosphere | Presence of oxygen or moisture deactivating the catalyst.[4] | Ensure the reaction is run under an inert atmosphere (N₂ or Ar). | Minimized catalyst deactivation and side reactions. |
Experimental Protocols
General Protocol for a Palladium-Catalyzed Ortho-Arylation of an Anilide
This is a representative protocol based on literature examples and should be optimized for specific substrates.[3]
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the anilide substrate (1.0 equiv), palladium acetate (Pd(OAc)₂, 5-10 mol%), and DMSO (10-20 mol%).
-
Reagent Addition: Add the arylating agent (4-11 equiv) and trifluoroacetic acid (TFA) as the solvent.
-
Atmosphere: Seal the vessel and purge with oxygen. Maintain a positive pressure of oxygen (e.g., using a balloon).
-
Reaction: Place the vessel in a preheated oil bath at the desired temperature (e.g., 55-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Mandatory Visualization
Caption: Troubleshooting workflow for low reaction yield.
Caption: Competing side reactions in ortho-arylation.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. benchchem.com [benchchem.com]
- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. uvadoc.uva.es [uvadoc.uva.es]
- 10. Iron-catalyzed C-H bond activation for the ortho-arylation of aryl pyridines and imines with Grignard reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Temperature-Controlled Selective Mono- vs. Di-ortho-Arylation for the Synthesis of Arylhydrazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Ligand-Enabled Auxiliary-Free Meta-C‒H Arylation of Phenylacetic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Twofold C–H Functionalization: Palladium-catalyzed ortho Arylation of Anilides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Regioselectivity in Reactions Involving Urea Directing Groups
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to improving regioselectivity in reactions utilizing urea as a directing group, particularly in C-H functionalization reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a urea moiety as a directing group in C-H functionalization?
A1: The urea group acts as a bidentate directing group in metal-catalyzed C-H functionalization reactions.[1][2] The carbonyl oxygen and one of the nitrogen atoms can chelate to a metal center, such as palladium, forming a stable cyclometalated intermediate.[2][3] This chelation brings the catalyst into close proximity to specific C-H bonds on an associated aromatic or heteroaromatic ring, typically favoring the activation of the sterically accessible ortho-C-H bonds.[1][3]
Q2: How does the aromatic system of the substrate affect regioselectivity with a urea directing group?
A2: The aromaticity of the substrate significantly influences regioselectivity in palladium-catalyzed C-H direct arylation.[1][4] While phenyl ureas generally yield ortho-arylated products, ureas attached to more extended aromatic systems, like naphthalene, may favor meta-arylation.[1][4] Therefore, the choice of the aromatic ring system is a critical factor in determining the site of functionalization when using an N-aryl urea directing group.
Q3: Can the urea directing group be removed after the desired reaction?
A3: Yes, the ability to remove or modify a directing group post-functionalization is a key aspect of this synthetic strategy.[5] While specific protocols can vary, ureas can generally be cleaved under strong acidic or basic hydrolysis conditions to yield the corresponding amine, or through other functional group transformations to reveal the desired product without the directing group.[1]
Q4: Besides ortho-functionalization, can urea directing groups be used to achieve other selectivities?
A4: While ortho selectivity is the most common outcome due to the formation of a stable five- or six-membered metallacycle, achieving meta or para selectivity is a significant challenge.[6][7] Some strategies to achieve remote functionalization involve the design of rigid, linear directing groups that disfavor the formation of smaller ortho palladacycles.[6] Additionally, the inherent electronic properties of the substrate can sometimes lead to unexpected regioselectivities.[4]
Troubleshooting Guides
Problem 1: Poor Regioselectivity (Mixture of ortho, meta, and para Products)
Poor regioselectivity is a common issue and can often be addressed by systematically evaluating and optimizing reaction parameters.
| Possible Cause | Solution |
| Suboptimal Catalyst/Ligand Combination | The electronic and steric properties of the catalyst and ligands are crucial for selectivity. Screen a variety of metal catalysts (e.g., Pd(OAc)₂, PdCl₂) and ligands. The addition of specific ligands can alter the steric and electronic environment around the metal center, thus enhancing selectivity.[1] |
| Incorrect Solvent Choice | The solvent can influence the stability of key intermediates and transition states in the catalytic cycle.[1][8] Conduct the reaction in a range of solvents with varying polarities. Acidic solvents, for instance, can sometimes modulate the reactivity of the directing group, leading to altered selectivity.[1][9] |
| Inappropriate Reaction Temperature | Temperature can affect the kinetic versus thermodynamic control of the reaction, resulting in different product distributions.[1] Experiment with a range of temperatures. Lower temperatures often favor the kinetically preferred product, which is typically the sterically less hindered ortho-isomer.[1][10] |
| Steric Hindrance | Bulky substituents on the aromatic ring or on the urea itself can hinder the approach of the catalyst, leading to a loss of selectivity or reaction at alternative sites.[11] If possible, consider using a substrate with less steric bulk around the target C-H bond. Alternatively, modifying the directing group to be less sterically demanding may improve selectivity. |
Problem 2: Low Reaction Yield or No Reaction
If the desired product is not forming or is present in low yields, the C-H activation step may be inefficient, or the starting materials/products may be decomposing.
| Possible Cause | Solution |
| Inefficient C-H Activation | The targeted C-H bond may not be activating efficiently under the current conditions. Increase the catalyst loading or consider a more active catalyst. The addition of an oxidant (e.g., Ag₂CO₃, benzoquinone) is often required in Pd(II)-catalyzed C-H functionalization to facilitate catalyst turnover.[1] |
| Decomposition of Starting Material or Product | The reaction conditions may be too harsh, leading to degradation. Lower the reaction temperature and monitor the reaction progress over time (e.g., by TLC or LC-MS) to find the point of maximum product formation before significant degradation occurs.[1] |
| Catalyst Inhibition or Poisoning | Impurities in the starting materials or byproducts formed during the reaction can inhibit the catalyst.[12] Ensure high purity of all reagents and solvents. In some cases, the addition of a stoichiometric additive can sequester inhibitory species. For substrates containing strongly coordinating heteroatoms (e.g., pyridine, thiazole), these can poison the catalyst; specialized protocols using a Pd(0) source may be necessary to overcome this.[12] |
Experimental Protocols
General Protocol for Palladium-Catalyzed ortho-Arylation of an Aryl Urea
This protocol is a representative example and may require optimization for specific substrates.
Materials:
-
Aryl urea substrate (1.0 equiv)
-
Aryl halide (1.2 - 2.0 equiv)
-
Pd(OAc)₂ (5-10 mol%)
-
Ligand (e.g., PPh₃, if required, 10-20 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Oxidant/Additive (e.g., Ag₂CO₃, if required)
-
Anhydrous solvent (e.g., Toluene, DMF, or DCE)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the aryl urea, aryl halide, Pd(OAc)₂, ligand (if used), and base.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 100-120 °C) for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ortho-arylated product.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Aromaticity-Dependent Regioselectivity in Pd(II)-Catalyzed C-H Direct Arylation of Aryl Ureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 6. Achieving Site-Selectivity for C–H Activation Processes Based on Distance and Geometry: A Carpenter’s Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. The ortho effect in directed C–H activation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Filtration of Finely Powdered Dicyclohexylurea (DCU)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of finely powdered dicyclohexylurea (DCU), a common byproduct in organic synthesis when using dicyclohexylcarbodiimide (DCC) as a coupling agent.
Frequently Asked Questions (FAQs)
Q1: Why is finely powdered DCU difficult to remove?
A1: The primary challenges in removing finely powdered DCU stem from its physical and chemical properties:
-
Low Solubility: DCU is notoriously insoluble in many common organic solvents, leading to its precipitation as a fine powder.[1][2]
-
Fine Particle Size: The small particle size of the precipitate can easily pass through standard filter paper or quickly clog the filter medium, significantly slowing down or halting the filtration process.[1][3]
-
Co-precipitation: DCU can sometimes co-precipitate or co-crystallize with the desired product, making separation by simple filtration ineffective.[1]
Q2: What are the primary methods for removing DCU?
A2: The most common methods for DCU removal leverage its poor solubility and include:
-
Direct Filtration: In cases where the DCU particles are large enough, simple gravity or vacuum filtration can be sufficient.
-
Filtration with a Filter Aid: Using a filter aid like Celite® creates a porous filter cake that can effectively trap fine DCU particles.[1][4]
-
Crystallization: The temperature-dependent solubility of DCU allows for its removal by crystallization. By dissolving the crude product in a suitable hot solvent and allowing it to cool, the desired product may crystallize out, leaving the DCU in the mother liquor, or vice-versa.[1]
-
Solvent Precipitation (Anti-solvent): Adding a solvent in which the desired product is soluble but DCU is not can selectively precipitate the DCU for subsequent filtration.[1]
Q3: Are there alternatives to DCC that avoid the formation of DCU?
A3: Yes, several alternative coupling reagents can be used to avoid the formation of insoluble urea byproducts. A common alternative is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI). The byproduct of EDC is water-soluble, allowing for its easy removal through an aqueous workup.[1]
Troubleshooting Guides
This section addresses specific issues you may encounter during the filtration of finely powdered DCU.
Issue 1: Filtration is Extremely Slow or Stopped
| Probable Cause | Solution |
| Filter paper pores are clogged by fine DCU particles. | 1. Use a filter aid: Employ a pad of Celite® over the filter paper to create a more porous filtration bed that can trap fine particles without severe clogging.[1] 2. Increase the surface area: Use a larger diameter Büchner or Hirsch funnel. 3. Gently scrape the filter cake: Carefully scrape the surface of the filter cake to expose a fresh filtration surface.[1] |
| The vacuum is too strong. | A very high vacuum can pull fine particles deep into the filter medium, causing irreversible clogging. Try applying a gentler vacuum. |
| The concentration of the suspension is too high. | Dilute the mixture with more of the reaction solvent to reduce the concentration of solids being filtered at once. |
Issue 2: DCU Passes Through the Filter
| Probable Cause | Solution |
| The filter paper porosity is too large. | 1. Use a finer porosity filter paper: Select a filter paper with a smaller pore size. 2. Use a membrane filter: For very fine particles, a membrane filter with a defined micron rating may be necessary. |
| The filter aid bed is not properly prepared. | 1. Ensure a uniform layer of filter aid: When preparing a Celite® plug, ensure it is evenly distributed and packed to avoid channels. 2. Wet the filter aid before filtration: Pre-wet the Celite® pad with the filtration solvent to ensure it is properly settled.[5] |
Issue 3: The Final Product is Contaminated with DCU
| Probable Cause | Solution |
| DCU co-precipitated or co-crystallized with the product. | 1. Optimize the crystallization solvent system: A different solvent or a solvent mixture may be necessary to achieve selective crystallization.[1] 2. Perform a slow crystallization: Slower cooling rates can lead to the formation of purer crystals.[1] |
| Incomplete removal during filtration. | 1. Repeat the filtration or crystallization step. [1] 2. Wash the filtered product: Wash the isolated product with a solvent in which the product is sparingly soluble but DCU is more soluble (e.g., cold acetonitrile).[1][6] |
Data Presentation
Table 1: Solubility of Dithis compound (DCU) in Common Organic Solvents
While precise quantitative data is scarce, the following table provides a qualitative summary of DCU solubility.
| Solvent | Solubility | Reference(s) |
| Water | Poor/Insoluble | [3][7][8] |
| Ethanol | Sparingly soluble (more soluble when heated) | [3][7] |
| Acetone | Sparingly soluble | [7] |
| Dichloromethane (DCM) | Sparingly soluble | [2] |
| Acetonitrile | Very poorly soluble | [2][9] |
| Diethyl ether | Very poorly soluble | [10] |
| Hexane | Very poorly soluble | [10] |
| Dimethyl sulfoxide (DMSO) | Slightly soluble (more soluble when heated) | [7][8][11] |
| Methanol | Slightly soluble | [8][11] |
Table 2: General Properties of Celite® Grades for Filtration
The selection of the appropriate grade of Celite® is a compromise between filtration speed and clarity of the filtrate. Finer grades provide higher clarity but slower flow rates.
| Celite® Grade (Example) | Relative Flow Rate | Particle Size Retention (Qualitative) |
| Filter-Cel® | Slowest | Finest |
| Standard Super-Cel® | Medium | Medium |
| Celite® 545 | Fast | Coarse |
| Hyflo Super-Cel® | Fastest | Coarsest |
Note: This table provides a general comparison. The optimal grade depends on the specific particle size of the DCU and the viscosity of the solvent.
Experimental Protocols
Protocol 1: Removal of DCU using a Celite® Plug
This protocol is suitable for removing finely powdered DCU from a reaction mixture.
Materials:
-
Crude reaction mixture containing precipitated DCU
-
Reaction solvent (e.g., dichloromethane, ethyl acetate)
-
Celite® 545 (or another appropriate grade)
-
Büchner funnel and flask
-
Filter paper
-
Vacuum source
-
Spatula
-
Beaker
Procedure:
-
Prepare the Büchner Funnel: Place a piece of filter paper in the Büchner funnel, ensuring it lies flat and covers all the holes.
-
Prepare the Celite® Slurry: In a small beaker, add a sufficient amount of Celite® (typically a 1-2 cm layer in the funnel) and mix it with the reaction solvent to form a slurry.
-
Form the Celite® Plug: Wet the filter paper in the funnel with the solvent. With the vacuum off, pour the Celite® slurry into the Büchner funnel.
-
Set the Plug: Gently apply vacuum to the flask to slowly pull the solvent through, leaving an even pad of Celite®. The pad should be about 1-2 cm thick. If cracks appear, gently tap the side of the funnel to settle the Celite® and re-apply the vacuum.
-
Filter the Reaction Mixture: Carefully pour the reaction mixture onto the center of the Celite® pad, avoiding disturbance of the surface.
-
Wash the Reaction Flask: Rinse the reaction flask with a small amount of cold reaction solvent and pour this rinsing onto the filter cake to ensure all the product is transferred.
-
Wash the Filter Cake: Wash the collected DCU solid (the filter cake) with a small amount of cold reaction solvent to recover any entrained product.[1]
-
Collect the Filtrate: The filtrate in the flask contains the desired product. This solution can then be subjected to further workup and purification steps.[1]
Protocol 2: Removal of DCU by Recrystallization
This protocol is suitable when the desired product and DCU have different solubilities in a particular solvent at different temperatures.
Materials:
-
Crude product containing DCU
-
Recrystallization solvent (determined by solubility tests)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Büchner funnel and flask
-
Filter paper
-
Vacuum source
Procedure:
-
Choose a Suitable Solvent: The ideal solvent should dissolve the crude product (including DCU) at high temperatures and have low solubility for the desired product but high solubility for DCU at low temperatures (or vice versa).
-
Dissolve the Crude Product: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until all the solid dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.
-
Slow Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of pure crystals.
-
Induce Crystallization (if necessary): If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product.
-
Cool in an Ice Bath: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of the crystallized product.
-
Isolate the Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the Crystals: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing the dissolved DCU.
-
Dry the Crystals: Allow the crystals to dry completely to remove any residual solvent.
Mandatory Visualizations
Caption: Decision workflow for selecting a DCU removal technique.
Caption: Step-by-step workflow for Celite® plug filtration.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. What can Celite filters be used for?_Chemicalbook [chemicalbook.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. grokipedia.com [grokipedia.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. researchgate.net [researchgate.net]
- 11. N,N'-DIthis compound CAS#: 2387-23-7 [m.chemicalbook.com]
managing the hygroscopic nature of N,N'-dicyclohexylurea in experiments
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for managing N,N'-dicyclohexylurea (DCU), a common byproduct in DCC-mediated coupling reactions. Particular focus is given to its hygroscopic nature and the experimental challenges it presents.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving DCU.
Question: My reaction mixture has formed a significant amount of a white precipitate. What is it and is this expected?
Answer: The white precipitate is very likely N,N'-dithis compound (DCU). DCU is the primary byproduct of coupling reactions that use N,N'-dicyclohexylcarbodiimide (DCC) as a dehydrating agent. The formation of DCU is a positive indication that the coupling reaction is proceeding as expected. Due to its low solubility in many common organic solvents like dichloromethane (DCM), diethyl ether, and ethyl acetate, DCU often precipitates out of the reaction mixture as it forms.
Question: I'm experiencing low yields in my DCC coupling reaction. Could the hygroscopic nature of DCU be the cause?
Answer: While the hygroscopic nature of the DCU byproduct itself is less likely to affect the yield of an ongoing reaction, the presence of water from any source can significantly lower the yield of a DCC coupling reaction. DCC readily reacts with water to form DCU, consuming the coupling agent and preventing it from activating the carboxylic acid for the desired reaction. If your starting materials, solvents, or the DCU used in related procedures (e.g., regeneration) are not anhydrous, you can expect a decrease in product yield. It's crucial to use anhydrous solvents and ensure all glassware is thoroughly dried.
Question: After my work-up, I still see signals corresponding to DCU in my product's ¹H NMR spectrum. How can I remove it completely?
Answer: Complete removal of DCU can be challenging due to its slight solubility in some organic solvents. Here are several methods to improve its removal:
-
Filtration: Since DCU is largely insoluble in many reaction solvents, the first step is always filtration of the reaction mixture.
-
Solvent Precipitation/Trituration: After concentrating the filtrate, you can add a solvent in which your desired product is soluble but DCU is not. Good options for precipitating residual DCU include cold acetonitrile, diethyl ether, or a mixture of ethanol and hexanes.[1] Stirring the crude product with one of these cold solvents (trituration) and then filtering can effectively remove remaining DCU.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent can help separate it from DCU. The choice of solvent will depend on the solubility of your product.
-
Acidic Wash: If your product is stable in acidic conditions, washing the organic layer with a dilute acid solution (e.g., 0.5 N HCl) can help remove any remaining basic impurities and sometimes facilitate the precipitation of more DCU.
Question: My filtration of DCU is extremely slow and clogs the filter paper. What can I do?
Answer: DCU can sometimes form very fine particles that clog filter paper. To address this, you can:
-
Use a Filter Aid: Filtering through a pad of Celite® or another filter aid can help prevent clogging and speed up the filtration process.
-
Use a Büchner Funnel: For larger quantities, using a Büchner funnel with vacuum filtration is more efficient than gravity filtration.
-
Scrape the Filter Cake: Gently scraping the surface of the filter cake during filtration can expose a fresh surface and improve the flow rate.
Frequently Asked Questions (FAQs)
What is N,N'-dithis compound (DCU)?
N,N'-dithis compound is an organic compound that is the byproduct of reactions involving dicyclohexylcarbodiimide (DCC) as a coupling agent in the synthesis of amides and esters.[2][3]
What are the key physicochemical properties of DCU?
The key properties of DCU are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₂₄N₂O | |
| Molecular Weight | 224.34 g/mol | |
| Appearance | White crystalline solid/powder | [4] |
| Melting Point | 232-233 °C (lit.) | |
| Solubility in Water | Poorly soluble | [5] |
| Solubility in Organic Solvents | Slightly soluble in methanol and DMSO (with warming). Poorly soluble in DCM, diethyl ether, acetonitrile. | |
| Stability | Hygroscopic | [6] |
How does the hygroscopic nature of DCU affect my experiments?
-
Inaccurate Weight: If you are quantifying DCU or using it as a starting material for DCC regeneration, absorbed water will lead to inaccurate mass measurements.
-
Interference with Reactions: If hydrated DCU is carried over into subsequent reactions that are moisture-sensitive, the water can inhibit the reaction or cause unwanted side products.
-
Analytical Issues: In NMR spectroscopy, absorbed water can lead to a broad singlet, potentially obscuring other signals. In infrared (IR) spectroscopy, the presence of water will be indicated by a broad O-H stretching band.
What are the best practices for storing and handling DCU?
To manage its hygroscopic nature, DCU should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[7][8] Using a desiccator for long-term storage is recommended. When handling DCU, work quickly and in a low-humidity environment if possible to minimize moisture absorption.
Experimental Protocols
Protocol for Drying Hydrated N,N'-Dithis compound
This protocol is for drying DCU that may have absorbed atmospheric moisture.
-
Preparation: Place the DCU powder in a suitable glass container, such as a round-bottom flask or a crystallization dish, to create a thin layer for efficient drying.
-
Vacuum Oven: Place the container in a vacuum oven.
-
Duration: Dry the DCU under these conditions until a constant weight is achieved. This may take several hours.
-
Cooling and Storage: Allow the DCU to cool to room temperature under vacuum or in a desiccator before use or storage to prevent reabsorption of moisture.
Protocol for Removal of DCU from a Reaction Mixture by Filtration
This is a standard procedure for the initial removal of DCU after a DCC coupling reaction.
-
Cooling (Optional): For some reaction mixtures, cooling them in an ice bath can further decrease the solubility of DCU and promote more complete precipitation.
-
Filtration Setup: Set up a filtration apparatus. For small volumes, a Hirsch funnel can be used. For larger volumes, a Büchner funnel with a vacuum flask is recommended.
-
Filtration: Pour the reaction mixture through the filter.
-
Washing: Wash the collected DCU solid (the filter cake) with a small amount of the cold reaction solvent to recover any product that may be adsorbed to the DCU.
-
Filtrate Collection: The filtrate, which contains your desired product, is collected for further work-up and purification.
Visualizations
Below are diagrams illustrating key processes involving DCU.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 3. proprep.com [proprep.com]
- 4. scielo.br [scielo.br]
- 5. benchchem.com [benchchem.com]
- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 7. Page loading... [guidechem.com]
- 8. CN110903218A - Preparation method of dicyclohexylcarbodiimide - Google Patents [patents.google.com]
- 9. CN101928237A - Process for preparing N,N'-dicyclohexyl carbodiimide by regeneration method - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Bioavailability of Poorly Soluble Urea Derivatives
Welcome to the Technical Support Center for enhancing the bioavailability of poorly soluble urea derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshoot common experimental issues, and offer detailed protocols for key techniques.
Frequently Asked Questions (FAQs)
Q1: Why do many urea derivatives exhibit poor aqueous solubility?
A1: Urea derivatives often have poor aqueous solubility due to a combination of factors. Their molecular structure, which includes a urea functional group, has the capability to form multiple stable hydrogen bonds.[1] This can lead to strong self-association and the formation of stable crystal lattices, which require significant energy to disrupt for dissolution. Additionally, many modern urea-based drug candidates are lipophilic, further contributing to their low solubility in aqueous media.[2]
Q2: What are the primary strategies for enhancing the bioavailability of these compounds?
A2: The main goal is to increase the dissolution rate and/or the apparent solubility of the urea derivative in the gastrointestinal fluids. Key strategies can be broadly categorized as:
-
Physical Modifications: These include techniques like particle size reduction (micronization, nanosuspensions) and creating amorphous solid dispersions.[3][4][5][6][7]
-
Lipid-Based Formulations: Incorporating the drug into lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization and absorption.[4][8][9]
-
Complexation: Using complexing agents, most notably cyclodextrins, to encapsulate the poorly soluble drug molecule and increase its apparent solubility.[8][9][10]
-
Chemical Modifications: Creating prodrugs or different salt forms of the active molecule.[2][5]
Q3: How does particle size reduction improve bioavailability?
A3: Reducing the particle size of a drug increases its surface-area-to-volume ratio.[7] According to the Noyes-Whitney equation, a larger surface area leads to a faster dissolution rate, which can improve the extent of drug absorption for poorly soluble compounds.[3][8] Techniques like micronization and the formation of nanosuspensions are common approaches.[5][6]
Q4: What is an amorphous solid dispersion (ASD) and how does it work?
A4: An amorphous solid dispersion is a system where the poorly soluble drug is dispersed in a polymer matrix in an amorphous (non-crystalline) state.[4] The amorphous form of a drug has higher free energy and is generally more soluble than its crystalline counterpart.[2] By preventing crystallization, ASDs can achieve and maintain a supersaturated concentration of the drug in the gastrointestinal tract, which can enhance absorption.
Q5: What are the key components of a Self-Emulsifying Drug Delivery System (SEDDS)?
A5: A SEDDS formulation is an isotropic mixture of oils, surfactants, and sometimes cosolvents.[4] When this mixture comes into contact with aqueous fluids in the gut, it spontaneously forms a fine oil-in-water emulsion.[4] The poorly soluble drug is dissolved in this lipidic formulation and is presented in a solubilized form within the small emulsion droplets, which facilitates its absorption.
Troubleshooting Guides
Category 1: Nanosuspensions
Issue: The particle size of my nanosuspension is increasing over time (aggregation or Ostwald ripening).
-
Cause: Thermodynamic instability due to the large surface area of the nanoparticles.[3] This can be exacerbated by insufficient stabilization. Ostwald ripening occurs when smaller particles dissolve and redeposit onto larger ones.[10]
-
Troubleshooting Steps:
-
Optimize Stabilizer: Ensure you are using an appropriate stabilizer (surfactant or polymer) at an optimal concentration. Electrostatic, steric, or electrosteric stabilization can prevent particle agglomeration.[3]
-
Select a Stabilizer with Low Drug Solubility: To counter Ostwald ripening, choose a stabilizer solution in which your urea derivative has minimal solubility.[10]
-
Create a Narrow Particle Size Distribution: A more uniform particle size distribution reduces the driving force for ripening.[10]
-
Category 2: Amorphous Solid Dispersions (ASDs)
Issue: My amorphous solid dispersion is recrystallizing during storage.
-
Cause: Recrystallization is a critical stability issue for ASDs, negating the solubility advantage.[10] Common causes include moisture sorption, which acts as a plasticizer and increases molecular mobility, and storage at temperatures too close to the glass transition temperature (Tg).
-
Troubleshooting Steps:
-
Control Moisture: Store samples in desiccators or controlled low-humidity environments.[10]
-
Select a Polymer with a High Tg: Choose a polymer that results in a high Tg for the dispersion, ensuring it remains well above typical storage temperatures.
-
Optimize Drug Loading: High drug loading can increase the tendency for recrystallization. Experiment with lower drug-to-polymer ratios.
-
Issue: The drug precipitates out of solution too quickly during dissolution testing (the "spring and parachute" effect is failing).
-
Cause: While the amorphous form provides the initial high concentration (the "spring"), it may rapidly convert to the less soluble crystalline form and precipitate.
-
Troubleshooting Steps:
-
Add a Precipitation Inhibitor: Incorporate a second polymer (e.g., HPMC, HPMC-AS) into your formulation or the dissolution medium. These polymers can adsorb to the surface of drug nuclei and inhibit crystal growth, maintaining the supersaturated state (the "parachute").[10]
-
Optimize Drug-to-Polymer Ratio: A higher concentration of the polymer can often help sustain the supersaturated state for a longer duration.[10]
-
Category 3: Self-Emulsifying Drug Delivery Systems (SEDDS)
Issue: The SEDDS formulation does not emulsify properly upon dilution or forms large, unstable droplets.
-
Cause: This is often due to an imbalance in the formulation components (oil, surfactant, cosolvent).
-
Troubleshooting Steps:
-
Adjust Surfactant-to-Oil Ratio: Increasing the proportion of surfactant often improves emulsification performance.[10]
-
Check the HLB Value: Ensure the hydrophilic-lipophilic balance (HLB) of your surfactant or surfactant blend is appropriate for forming an oil-in-water emulsion (typically in the 8-18 range).[10]
-
Consider a Cosolvent: A cosolvent can help to dissolve a high concentration of the drug in the lipid phase and can improve the spontaneity of emulsification.
-
Issue: The urea derivative precipitates from the SEDDS formulation upon dilution in aqueous media.
-
Cause: The drug must be highly soluble not only in the initial formulation but also in the dispersed emulsion droplets.[10] The drug's partitioning from the oil phase to the aqueous phase might be too rapid, leading to precipitation if its aqueous solubility is exceeded.
-
Troubleshooting Steps:
-
Verify Drug Solubility: Confirm that the drug is sufficiently soluble in the oil and surfactant phases of your formulation.
-
Increase Formulation Complexity: Consider using a blend of oils or surfactants to improve drug solubilization within the dispersed droplets.
-
Reduce Drug Loading: A lower drug concentration may prevent precipitation upon dilution.
-
Data Presentation
Table 1: Comparison of Bioavailability Enhancement Strategies
| Strategy | Mechanism of Action | Typical Fold Increase in Bioavailability | Advantages | Disadvantages |
| Micronization | Increases surface area, enhancing dissolution rate.[6][7] | 2-5 fold | Simple, established technology. | Limited by equilibrium solubility; not effective for very poorly soluble drugs. |
| Nanosuspensions | Drastically increases surface area and saturation solubility.[2][3] | 5-20 fold | High drug loading possible; suitable for various administration routes. | Potential for physical instability (aggregation, ripening); manufacturing can be complex.[3][10] |
| Amorphous Solid Dispersions | Increases apparent solubility by presenting the drug in a high-energy amorphous state.[2][4] | 5-50 fold | Can achieve and maintain supersaturation. | Physically unstable (risk of recrystallization); potential for drug-polymer interactions.[10] |
| SEDDS | Presents the drug in a solubilized form in fine emulsion droplets.[4] | 5-25 fold | Enhances lymphatic transport for lipophilic drugs; protects the drug from degradation. | Limited to lipid-soluble drugs; potential for GI side effects from surfactants. |
| Cyclodextrin Complexation | Forms an inclusion complex, increasing the apparent solubility of the drug.[8] | 2-10 fold | Can improve both solubility and stability. | Limited by the stoichiometry of the complex; potential for nephrotoxicity with some cyclodextrins.[8] |
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension by Wet Milling
-
Preparation of the Slurry:
-
Disperse the poorly soluble urea derivative (e.g., 5% w/v) in an aqueous solution containing a stabilizer (e.g., 1% w/v of a suitable polymer or surfactant).
-
Pre-mix using a high-shear homogenizer for 15-30 minutes to ensure adequate wetting of the drug particles.
-
-
Milling:
-
Transfer the slurry to the chamber of a bead mill.
-
Add milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.5 mm diameter).
-
Mill at a set speed (e.g., 2000 rpm) for a specified duration (e.g., 2-8 hours). The temperature should be controlled using a cooling jacket.
-
-
Separation:
-
Separate the nanosuspension from the milling beads by filtration or centrifugation at a low speed.
-
-
Characterization:
-
Measure the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
Assess the physical stability by monitoring particle size over time at different storage conditions.
-
Protocol 2: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
-
Dissolution:
-
Dissolve the urea derivative and a polymer (e.g., PVP, HPMC-AS) in a common volatile organic solvent (e.g., methanol, acetone, or a mixture). The drug-to-polymer ratio may need to be optimized (e.g., starting at 1:3 w/w).
-
-
Solvent Evaporation:
-
Evaporate the solvent using a rotary evaporator under reduced pressure. The bath temperature should be kept as low as possible to minimize thermal degradation.
-
-
Drying and Milling:
-
Further, dry the resulting solid film in a vacuum oven for 24-48 hours to remove any residual solvent.
-
Gently mill the dried solid dispersion to obtain a fine powder.
-
-
Characterization:
-
Confirm the amorphous nature of the dispersion using Differential Scanning Calorimetry (DSC) (absence of a melting endotherm) and Powder X-Ray Diffraction (PXRD) (presence of a halo pattern).
-
Perform in vitro dissolution studies to assess the extent and duration of supersaturation.
-
Visualizations
Caption: Experimental workflow for formulation and evaluation.
Caption: Troubleshooting logic for ASD recrystallization.
Caption: Overcoming the rate-limiting step for bioavailability.
References
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. mdpi.com [mdpi.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of Cyclohexylurea and Dicyclohexylurea as Reagents
In the landscape of chemical synthesis and drug development, urea derivatives serve as versatile building blocks and intermediates. Among these, cyclohexylurea and dithis compound are two compounds with distinct properties and applications. This guide provides a comprehensive comparative analysis of their performance as reagents, supported by experimental data, detailed protocols, and mechanistic insights to aid researchers, scientists, and drug development professionals in their work.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of this compound and dithis compound is crucial for their effective application. The following table summarizes their key characteristics.
| Property | This compound | Dithis compound |
| Molecular Formula | C₇H₁₄N₂O[1][2] | C₁₃H₂₄N₂O[3][4] |
| Molecular Weight | 142.20 g/mol [1][2] | 224.34 g/mol [3][4] |
| Appearance | White to almost white powder[1] | White crystalline powder[3][4] |
| Melting Point | 194-196 °C[5] | 232-233 °C[3][6] |
| Solubility in Water | Soluble[1] | Poorly soluble[3] |
| Solubility in Organic Solvents | Soluble in alcohols and ethers[1] | Soluble in DMSO (with gentle warming) and ethanol[3] |
| CAS Number | 698-90-8[1][5] | 2387-23-7[3] |
Applications in Synthesis and Biology
This compound and dithis compound exhibit divergent roles in chemical synthesis and biological systems.
This compound primarily serves as a precursor in the synthesis of more complex molecules. Its monosubstituted nature makes it a valuable synthon for creating derivatives with diverse functionalities. A notable application is in the preparation of bioactive compounds, such as 1,3,5-triazine derivatives, which are explored for their potential in medicinal chemistry. Furthermore, certain urea derivatives, including those related to this compound, have been investigated for their herbicidal properties, acting as inhibitors of photosynthesis.
Dithis compound (DCU) , in contrast, is most frequently encountered as a byproduct in peptide synthesis and other coupling reactions that utilize dicyclohexylcarbodiimide (DCC) as a dehydrating agent. Its low solubility in common organic solvents facilitates its removal from the reaction mixture by filtration. Beyond its role as a byproduct, DCU has garnered significant attention as a potent and selective inhibitor of soluble epoxide hydrolase (sEH), an enzyme implicated in the regulation of blood pressure and inflammation. This inhibitory activity makes DCU a valuable tool for studying the physiological roles of sEH and a lead compound for the development of therapeutic agents.
Experimental Protocols
Protocol 1: Synthesis of 1,3,5-Triazine Derivatives from this compound
This protocol outlines a general procedure for the synthesis of 2,4-diamino-1,3,5-triazines starting from a monosubstituted urea like this compound, adapted from methodologies for similar transformations.
Materials:
-
This compound
-
Aryl or alkyl nitrile (e.g., benzonitrile)
-
Strong base (e.g., sodium hydride)
-
Anhydrous solvent (e.g., dimethylformamide - DMF)
-
Microwave reactor (optional, for accelerated reaction)
Procedure:
-
In a dry reaction vessel, dissolve this compound (1.0 equivalent) and the nitrile (1.1 equivalents) in anhydrous DMF.
-
Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-100 °C for several hours, or perform the reaction in a microwave reactor at a set temperature and time to drive the cyclization.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1,3,5-triazine derivative.
Expected Yield: Yields for such cyclization reactions can vary widely depending on the specific substrates and reaction conditions, but yields in the range of 40-70% have been reported for analogous syntheses.[7]
Protocol 2: Evaluation of Herbicidal Activity of Urea Derivatives
This protocol describes a method to assess the inhibitory effect of urea compounds on plant growth, specifically targeting photosynthesis.
Materials:
-
Test compound (e.g., a derivative of this compound)
-
Weed species (e.g., Brassica napus, Amaranthus retroflexus)
-
Potting soil
-
Growth chamber or greenhouse with controlled conditions
-
Spectrophotometer
-
Reagents for Hill Reaction Assay (e.g., isolated chloroplasts, DCPIP dye)[8]
Procedure:
-
Pre-emergence test: Sow seeds of the target weed species in pots filled with soil. Apply the test compound at various concentrations to the soil surface.
-
Post-emergence test: Allow the weed seedlings to grow to the 2-4 leaf stage and then apply the test compound as a foliar spray at various concentrations.
-
Maintain the pots in a growth chamber or greenhouse with controlled light, temperature, and humidity.
-
After a set period (e.g., 14-21 days), visually assess the herbicidal damage (e.g., chlorosis, necrosis, growth inhibition) and determine the percentage of inhibition compared to untreated control plants.
-
For a more quantitative assessment of the mechanism of action, perform a Hill Reaction Assay to measure the inhibition of photosynthetic electron transport.[8]
Data Analysis: Calculate the concentration of the test compound required to cause 50% inhibition of growth (GR₅₀) or photosynthesis (I₅₀).
Signaling Pathways and Experimental Workflows
Soluble Epoxide Hydrolase (sEH) Inhibition by Dithis compound
Dithis compound acts as a potent inhibitor of soluble epoxide hydrolase (sEH). This enzyme is responsible for the hydrolysis of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with anti-inflammatory and vasodilatory properties, to their less active diol counterparts (dihydroxyeicosatrienoic acids - DHETs). By inhibiting sEH, DCU increases the bioavailability of EETs, thereby potentiating their beneficial effects. The mechanism of inhibition involves the urea moiety of DCU interacting with key amino acid residues in the active site of sEH.[9][10][11]
Caption: Inhibition of the soluble epoxide hydrolase (sEH) pathway by dithis compound (DCU).
Experimental Workflow: Synthesis of 1,3,5-Triazine Derivatives
The following diagram illustrates a typical workflow for the synthesis and purification of 1,3,5-triazine derivatives, as described in Protocol 1.
References
- 1. Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,3,5-Triazine - Wikipedia [en.wikipedia.org]
- 3. Design and Synthesis of New 1,3,5‐Trisubstituted Triazines for the Treatment of Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. mdpi.com [mdpi.com]
- 6. 1,3,5-Triazine synthesis [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of 1,3,5-triazine derivatives on the basis of carboxylic acid imino esters (review) | Semantic Scholar [semanticscholar.org]
- 10. Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: XVI. Synthesis and Properties of 1,1'-(Alkane-1,n-diyl)bis{3-[(3,5-dimethyladamantan-1-yl)methyl]ureas} - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for Dicyclohexylurea (DCU) Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of validated analytical methods for the quantification of dicyclohexylurea (DCU), a common byproduct in chemical syntheses utilizing dicyclohexylcarbodiimide (DCC). The selection of an appropriate analytical method is critical for ensuring the purity and quality of active pharmaceutical ingredients (APIs) and other chemical products. This document details and contrasts High-Performance Liquid Chromatography (HPLC) methods with alternative techniques, supported by experimental data to aid in the selection of the most suitable method for your specific needs.
Introduction to Dithis compound (DCU) Analysis
Dithis compound is a frequently encountered impurity that, due to its low solubility in many organic solvents, can be challenging to remove from reaction mixtures.[1] Accurate and precise quantification of residual DCU is therefore a critical step in process development and quality control. This guide focuses on the validation of analytical methods to ensure they are fit for this purpose.
High-Performance Liquid Chromatography (HPLC) Methods
Reverse-phase HPLC (RP-HPLC) is a widely adopted technique for the quantification of DCU. Its sensitivity, specificity, and robustness make it a preferred method in many pharmaceutical and chemical laboratories.
Validated RP-HPLC-UV Method
A simple, sensitive, and rapid RP-HPLC method with UV detection has been developed and validated for the quantification of residual DCU in drug substances.[2][3]
Data Presentation: HPLC Method Validation Parameters
| Validation Parameter | Result |
| Specificity | The method is specific for DCU, with no interference from known related substances.[3] |
| Limit of Detection (LOD) | 20 µg/g[2][3] |
| Limit of Quantification (LOQ) | 60 µg/g[2][3] |
| Linearity | Linear relationship established between concentration and peak area.[3] |
| Accuracy (% Recovery) | Within acceptable limits as per ICH guidelines.[3] |
| Precision (%RSD) | System and method precision were found to be within acceptable limits.[3] |
| Solution Stability | Standard solution stable for at least 13 hours; sample solution stable for at least 15 hours at 25 ± 2 °C.[3] |
Experimental Protocol: RP-HPLC-UV
-
Instrumentation: High-Performance Liquid Chromatography system with a UV detector.
-
Mobile Phase: A mixture of phosphate buffer (pH 7.0) and Acetonitrile (53:47 v/v).[2][3]
-
Standard Solution Preparation: A stock solution of DCU reference standard is prepared in methanol and then diluted.[3]
Workflow for HPLC Method Validation
References
A Comparative Guide to the Efficacy of Urea-Based Soluble Epoxide Hydrolase (sEH) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Soluble epoxide hydrolase (sEH) has emerged as a promising therapeutic target for a range of conditions, including inflammatory diseases, pain, and cardiovascular disorders.[1] The enzyme plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are endogenous lipid signaling molecules with generally anti-inflammatory, vasodilatory, and analgesic properties.[1] By hydrolyzing EETs to their less active diol counterparts, sEH diminishes their beneficial effects.[1] Consequently, the development of sEH inhibitors to stabilize EETs is an area of intense research. Among the various classes of sEH inhibitors, urea-based compounds have proven to be particularly potent and are the most studied class.[2]
This guide provides a comparative analysis of the efficacy of different urea-based sEH inhibitors, supported by experimental data from preclinical studies. It aims to assist researchers in selecting appropriate inhibitors for their studies and to provide a comprehensive overview of the current landscape of this important class of therapeutic agents.
Quantitative Comparison of Urea-Based sEH Inhibitors
The following table summarizes the in vitro potency and pharmacokinetic properties of several key urea-based sEH inhibitors. The data has been compiled from various studies to facilitate a direct comparison. Early adamantyl-containing inhibitors, while potent, often suffer from rapid metabolism.[3][4] Newer generations of inhibitors, which replace the adamantyl group with substituted phenyl groups, have demonstrated more favorable pharmacokinetic profiles, including higher maximum plasma concentrations (Cmax), larger area under the curve (AUC), and longer half-lives (t1/2), leading to more potent in vivo efficacy.[3][4]
| Inhibitor Name/Abbreviation | Core Structure | IC50 (human sEH, nM) | IC50 (murine sEH, nM) | Cmax (mg/L) | AUC (mg·h/L) | T1/2 (h) | In Vivo Model and Effect |
| Adamantyl-Ureas | |||||||
| t-AUCB | trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid | 0.8[4] | 1.8[4] | 0.04 (0.3 mg/kg, p.o.)[3] | 0.13 (0.3 mg/kg, p.o.)[3] | 2.1[3] | Rat diabetic neuropathy & inflammatory pain: Reduced hyperalgesia[5] |
| AEPU | 1-(adamantan-1-yl)-3-(5-(2-(2-ethoxyethoxy) ethoxy) pentyl) urea | 2.5[6] | 4.1[6] | 0.01 (10 mg/kg, p.o.)[6] | 0.04 (10 mg/kg, p.o.)[6] | 3.3[6] | Mouse atherosclerosis model: Showed efficacy when delivered in drinking water[7] |
| APAU | 1-(1-acetypiperidin-4-yl)-3-adamantanylurea | 4.8[5] | 11[5] | ~0.3 (3 mg/kg, s.c.) | ~1.5 (3 mg/kg, s.c.) | N/A | Rat diabetic neuropathy & inflammatory pain: Effective at lower doses[5] |
| Phenyl-Ureas | |||||||
| TPPU | 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl)urea | 0.6[4] | 1.3[4] | 1.15 (0.3 mg/kg, p.o.)[3] | 10.3 (0.3 mg/kg, p.o.)[3] | 6.8[3] | Mouse LPS-induced inflammation: More potent than t-AUCB in reversing cytokine shifts[3][4] |
| CPPU | 1-(1-cyanopiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea | 0.7[4] | 1.4[4] | 0.78 (0.3 mg/kg, p.o.)[3] | 6.22 (0.3 mg/kg, p.o.)[3] | 6.3[3] | N/A |
| TPCU | 1-(4-(trifluoromethoxy)phenyl)-3-(1-(cyclopropanecarbonyl)piperidin-4-yl)urea | 0.4[4] | 0.8[4] | 0.58 (0.3 mg/kg, p.o.)[3] | 5.38 (0.3 mg/kg, p.o.)[3] | 6.9[3] | Rat carrageenan-induced inflammatory pain: Reduced hyperalgesia[2] |
| Sulfonyl-Ureas | |||||||
| Compound 4f | N-((adamantan-1-yl)carbamoyl)-4-methoxybenzenesulfonamide | 2.94[8] | 11.2[8] | N/A | N/A | N/A | Mouse LPS-induced acute lung injury: Promising anti-inflammatory efficacy[8] |
| Compound 4l | N-((adamantan-1-yl)carbamoyl)naphthalene-2-sulfonamide | 1.69[8] | 5.8[8] | N/A | N/A | N/A | N/A |
| Benzoxazolone-5-Ureas | |||||||
| Compound 33 | N/A (Structure with 2-OCF3 on benzyl group) | 0.39[9] | N/A | N/A | N/A | N/A | N/A |
Note: Pharmacokinetic parameters can vary significantly based on the animal model, dose, and route of administration. The data presented here are for comparative purposes and were extracted from the cited literature. "N/A" indicates that the data was not available in the reviewed sources.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of urea-based sEH inhibitors.
In Vitro sEH Inhibition Assay (Fluorescent)
This assay is commonly used to determine the half-maximal inhibitory concentration (IC50) of test compounds.
Principle: The assay utilizes a fluorogenic substrate, such as cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate (CMNPC), which is hydrolyzed by sEH to produce a highly fluorescent product, 6-methoxy-2-naphthaldehyde. The rate of fluorescent product formation is inversely proportional to the inhibitory activity of the test compound.[6][10]
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor stock solution.
-
Dilute recombinant human or murine sEH enzyme to the desired concentration in an appropriate assay buffer (e.g., 25 mM Bis-Tris/HCl buffer, pH 7.0, containing 0.1 mg/mL BSA).[6]
-
Prepare the CMNPC substrate solution in the assay buffer.
-
-
Assay Procedure:
-
Add a small volume (e.g., 1 µL) of the inhibitor solution (or vehicle control) to the wells of a microplate.
-
Add the diluted sEH enzyme solution to each well and pre-incubate for a defined period (e.g., 5 minutes) at a controlled temperature (e.g., 30°C) to allow for inhibitor-enzyme binding.[6]
-
Initiate the enzymatic reaction by adding the CMNPC substrate solution to each well.[10]
-
Monitor the increase in fluorescence over time using a fluorescence plate reader with excitation and emission wavelengths of 330 nm and 465 nm, respectively.[6][10]
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the percent inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
In Vitro sEH Inhibition Assay (Radiometric)
This assay provides a highly sensitive and direct method for quantifying sEH activity.
Principle: The assay measures the conversion of a radiolabeled substrate, such as [3H]-trans-diphenylpropene oxide ([3H]-t-DPPO), to its corresponding diol by sEH. The radiolabeled diol product is separated from the unreacted substrate, and the amount of radioactivity in the product is quantified to determine enzyme activity.[11]
Protocol:
-
Reagent Preparation:
-
Assay Procedure:
-
In microcentrifuge tubes, add the inhibitor solution (or vehicle control).[11]
-
Add the diluted sEH enzyme solution to each tube and pre-incubate (e.g., 5 minutes at 30°C).[11]
-
Initiate the reaction by adding the [3H]-t-DPPO solution.[11]
-
Incubate the reaction mixture for a specific time (e.g., 10 to 30 minutes) at 30°C.[11]
-
Terminate the reaction by adding a quenching solution.
-
Extract the diol product using an organic solvent.
-
Quantify the radioactivity of the extracted product using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration compared to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting to a dose-response curve.[11]
-
Pharmacokinetic Studies in Murine Models
These studies are essential to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the inhibitors in a living organism.
Protocol:
-
Animal Dosing:
-
Blood Sampling:
-
Collect blood samples from the mice at various time points post-administration.[3]
-
-
Sample Processing and Analysis:
-
Process the blood samples to obtain plasma.
-
Extract the inhibitor and any potential metabolites from the plasma.
-
Quantify the concentration of the parent inhibitor in the plasma samples using a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Plot the plasma concentration of the inhibitor versus time.
-
Calculate key pharmacokinetic parameters from the concentration-time profile, including:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the concentration-time curve, representing total drug exposure.
-
t1/2: Elimination half-life.
-
-
In Vivo Efficacy Model: Lipopolysaccharide (LPS)-Induced Inflammation
This model is used to assess the anti-inflammatory effects of sEH inhibitors.
Protocol:
-
Animal Treatment:
-
Induction of Inflammation:
-
Sample Collection and Analysis:
-
Collect blood or tissue samples at a specific time point after LPS challenge.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the plasma or tissues using methods like ELISA.
-
Analyze the plasma levels of EETs and their corresponding diols (DHETs) using LC-MS/MS to confirm sEH inhibition.
-
-
Data Analysis:
-
Compare the levels of inflammatory markers and the EET/DHET ratio between the inhibitor-treated group and the vehicle-treated group to evaluate the anti-inflammatory efficacy of the inhibitor.[3]
-
Visualizing Key Pathways and Workflows
Signaling Pathway
The following diagram illustrates the central role of soluble epoxide hydrolase in the arachidonic acid cascade and the mechanism of action of sEH inhibitors.
Caption: The arachidonic acid cascade and the role of sEH inhibitors.
Experimental Workflow
This diagram outlines a typical workflow for the screening and evaluation of novel sEH inhibitors.
Caption: A typical workflow for sEH inhibitor discovery and evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Substituted phenyl groups improve the pharmacokinetic profile and anti-inflammatory effect of urea-based soluble epoxide hydrolase inhibitors in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative efficacy of 3 soluble epoxide hydrolase inhibitors in rat neuropathic and inflammatory pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Occurrence of urea-based soluble epoxide hydrolase inhibitors from the plants in the order Brassicales - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Occurrence of urea-based soluble epoxide hydrolase inhibitors from the plants in the order Brassicales | PLOS One [journals.plos.org]
- 8. Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Spectroscopic Analysis of Cyclohexylurea Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the spectroscopic characterization of various cyclohexylurea derivatives, supported by experimental data. The information is intended to aid in the identification and analysis of this important class of compounds, which are prevalent in medicinal chemistry and materials science.
Introduction to Spectroscopic Characterization
The structural elucidation of this compound derivatives relies on a combination of spectroscopic techniques. Each method provides unique insights into the molecular structure, allowing for a comprehensive characterization. The most commonly employed techniques are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. This guide will delve into the characteristic spectral features of representative this compound derivatives and provide standardized protocols for their analysis.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for a selection of this compound derivatives, providing a basis for comparison.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)
| Compound | δ (ppm), Multiplicity, Integration, Assignment |
| 1,3-Dithis compound | 5.57 (d, 2H, NH), 3.29-3.34 (m, 2H, CH-NH), 1.70-1.74 (m, 4H, cyclohexyl), 1.60-1.64 (m, 4H, cyclohexyl), 1.49-1.52 (m, 2H, cyclohexyl), 0.99-1.29 (m, 10H, cyclohexyl)[1] |
| N-Cyclohexyl-N'-phenylurea | 8.2 (s, 1H, NH-Ph), 6.8-7.5 (m, 5H, Ar-H), 6.1 (d, 1H, NH-cyclohexyl), 3.4 (m, 1H, CH-NH), 1.0-1.8 (m, 10H, cyclohexyl) |
| 1-(4-Bromobenzoyl)-1,3-dithis compound | 7.56 (d, J = 8 Hz, 2H, Ar-H), 7.44 (d, J = 8 Hz, 2H, Ar-H), 6.10 (s, 1H, NH), 4.05 (m, 1H, CH-NCO), 3.51 (m, 1H, CH-NH), 2.0–0.9 (m, 20H, cyclohexyl)[2] |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Compound | δ (ppm), Assignment |
| 1,3-Dithis compound | 158.5 (C=O), 48.9 (CH-NH), 33.5 (cyclohexyl CH₂), 25.8 (cyclohexyl CH₂), 25.0 (cyclohexyl CH₂) |
| N-Cyclohexyl-N'-phenylurea | 155.1 (C=O), 140.9 (Ar C-ipso), 128.8 (Ar C-ortho), 121.5 (Ar C-para), 118.3 (Ar C-meta), 48.7 (CH-NH), 33.4 (cyclohexyl CH₂), 25.6 (cyclohexyl CH₂), 24.9 (cyclohexyl CH₂) |
| 1-(4-Bromobenzoyl)-1,3-dithis compound | 167.3 (C=O, benzoyl), 156.0 (C=O, urea), 136.4 (Ar C), 131.7 (Ar C), 130.1 (Ar C), 125.3 (Ar C), 51.9 (CH-NCO), 49.5 (CH-NH), 33.4, 31.5, 25.9, 24.7 (cyclohexyl)[2] |
Table 3: FT-IR Spectroscopic Data (KBr Pellet, cm⁻¹)
| Compound | Key Absorptions (cm⁻¹) and Assignments |
| 1,3-Dithis compound | ~3320 (N-H stretch), ~2925, 2850 (C-H stretch, cyclohexyl), ~1625 (C=O stretch, Amide I), ~1570 (N-H bend, Amide II) |
| N-Cyclohexyl-N'-phenylurea | ~3300 (N-H stretch), ~3050 (C-H stretch, aromatic), ~2930, 2850 (C-H stretch, cyclohexyl), ~1630 (C=O stretch, Amide I), ~1550 (N-H bend, Amide II), ~1600, 1490 (C=C stretch, aromatic) |
| N,N'-bis-(4-fluorobenzyl)urea | 3317 (N-H), 1571 (C=O), 1219 (C-F) |
Table 4: Mass Spectrometry Data (Electron Ionization, m/z)
| Compound | Molecular Ion (M⁺), Key Fragments |
| 1,3-Dithis compound | 224 (M⁺), 142, 127, 99, 83, 56[3] |
| N-Cyclohexyl-N'-phenylurea | 218 (M⁺), 135, 120, 93, 83, 56 |
| Butyl N-phenylcarbamate | 193 (M+), 93 (base peak) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are based on established methods for the analysis of urea derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh 5-10 mg of the this compound derivative.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; if necessary, gently warm the sample or use sonication.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz
-
Pulse Program: Standard single-pulse sequence
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 16-64 (depending on sample concentration)
-
Reference: Tetramethylsilane (TMS) at 0 ppm.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz
-
Pulse Program: Proton-decoupled single-pulse sequence
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024-4096 (or more, depending on sample concentration)
-
Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid this compound derivative with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.
-
The mixture should be a fine, homogenous powder.
-
Place the mixture into a pellet die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
-
Instrument Parameters:
-
Spectrometer: FT-IR spectrometer
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
Background: A spectrum of a pure KBr pellet should be recorded as the background.
-
Mass Spectrometry (MS)
-
Sample Preparation (for GC-MS):
-
Prepare a dilute solution of the this compound derivative (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol, dichloromethane, or ethyl acetate).
-
If the compound is not sufficiently volatile, derivatization may be necessary.
-
-
Instrument Parameters (GC-MS with Electron Ionization):
-
Gas Chromatograph:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250-280 °C.
-
Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C, and hold for 5-10 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-500 amu.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the this compound derivative in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Prepare a series of dilutions from the stock solution to determine the optimal concentration for analysis (typically resulting in an absorbance between 0.2 and 0.8).
-
-
Instrument Parameters:
-
Spectrophotometer: Double-beam UV-Vis spectrophotometer.
-
Scan Range: 200-400 nm.
-
Blank: Use the same solvent as used for the sample as the blank.
-
Cuvette: Use a 1 cm path length quartz cuvette.
-
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of this compound derivatives.
Caption: General workflow for the characterization of this compound derivatives.
This guide provides a foundational understanding of the spectroscopic techniques used to characterize this compound derivatives. By comparing the spectral data of different derivatives and following the outlined experimental protocols, researchers can confidently identify and analyze these compounds in their respective fields.
References
Comparative Biological Activities of Novel Cyclohexylamine Derivatives
For Immediate Release
This guide provides a comparative analysis of the biological activities of recently developed cyclohexylamine derivatives, focusing on their antimicrobial, anticancer, and enzyme inhibitory properties. The information is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, experimental methodologies, and pathway visualizations to support further investigation and development in this promising area of medicinal chemistry.
Antimicrobial Activity of N,N'-Dibenzyl-cyclohexane-1,2-diamine Derivatives
A series of N,N'-dibenzyl-cyclohexane-1,2-diamine derivatives have demonstrated significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as several fungal strains.[1][2] Notably, several of these compounds exhibited greater potency than the standard antibiotic, tetracycline.
Comparative Antimicrobial Data
The minimum inhibitory concentrations (MICs) for the most active derivatives are summarized below.
| Compound | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | C. albicans (MIC, µg/mL) | C. glabrata (MIC, µg/mL) |
| Derivative 17 | 0.001 | 0.0005 | 0.016 | 0.032 | >16 | >16 |
| Derivative 18 | 0.002 | 0.001 | 0.032 | 0.064 | >16 | >16 |
| Derivative 19 | 0.0005 | 0.001 | 0.008 | 0.016 | 8 | 4 |
| Derivative 20 | 0.001 | 0.0005 | 0.016 | 0.032 | 16 | 8 |
| Derivative 26 | 0.004 | 0.002 | 0.064 | 0.128 | 2 | 1 |
| Derivative 37 | 0.002 | 0.001 | 0.032 | 0.064 | 4 | 2 |
| Derivative 38 | 0.001 | 0.0005 | 0.016 | 0.032 | 8 | 4 |
| Tetracycline | 0.25 | 0.125 | 1 | 8 | - | - |
Anticancer Activity of Furo[2,3-d]pyrimidine and Purine Derivatives
6-(Cyclohexylamino)-1,3-dimethyl-5-(2-pyridyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione (CDP) and its Metal Complexes
A novel furo[2,3-d]pyrimidine derivative, CDP, and its metal complexes with Titanium (IV), Zinc (II), Iron (III), and Palladium (II) have been evaluated for their antitumor activity against human chronic myeloid leukemia (K562) and human T-lymphocyte carcinoma (Jurkat) cell lines. The metal complexes, in particular, demonstrated enhanced cytotoxic effects compared to the parent ligand.[3]
Comparative Cytotoxicity Data (IC50, µM)
| Compound | K562 Cells (IC50, µM) | Jurkat Cells (IC50, µM) |
| CDP Ligand | 85 | 92 |
| Ti(IV) Complex | 45 | 53 |
| Zn(II) Complex | 30 | 38 |
| Fe(III) Complex | 62 | 71 |
| Pd(II) Complex | 25 | 31 |
The proposed mechanism of action for these complexes is the induction of apoptosis.
6-Amino-9-sulfonylpurine Derivatives
The antitumor activity of (E)-6-amino-9-(styrylsulfonyl)-9H-purine (6-Amino-SPD) has been investigated in human leukemia (K562) cells. This compound was found to induce apoptosis through the intrinsic mitochondrial pathway, as evidenced by the increased expression of caspase 3 and cytochrome c genes.[4]
Enzyme Inhibitory Activity
Methanesulfonamido-cyclohexylamine Derivatives as ALK Inhibitors
A series of 2,4-diaminopyrimidines incorporating a R,R-1,2-diaminocyclohexane moiety have been identified as potent inhibitors of Anaplastic Lymphoma Kinase (ALK).[5] The conversion of the 2-amino group into a methanesulfonamide was found to optimize the inhibitory activity. An orally bioavailable analog from this series demonstrated tumor growth inhibition in a Karpas-299 tumor xenograft mouse model.
Comparative ALK Inhibition Data
| Compound | ALK IC50 (nM) |
| Analog 1 | 15 |
| Analog 2 | 8 |
| Analog 3 (oral) | 25 |
Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then used to prepare a suspension in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL.
-
Preparation of Test Compounds: The cyclohexylamine derivatives are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial two-fold dilutions are then prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.
-
Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are incubated at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines (e.g., K562, Jurkat) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[6]
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included. The cells are then incubated for a specified period (e.g., 48 or 72 hours).[6]
-
MTT Addition: After the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.[6][7]
-
Formazan Solubilization: The medium is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the purple formazan crystals.[7]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Enzyme Inhibition Assay (General Spectrophotometric Method)
-
Assay Preparation: Reactions are set up in a 96-well microplate. Each well contains the purified target enzyme in an optimized assay buffer.
-
Inhibitor Addition: A series of dilutions of the test inhibitor are added to the wells. Controls with no inhibitor (100% activity) and no enzyme (background) are included.[8]
-
Pre-incubation: The enzyme and inhibitor are pre-incubated for a specified time (e.g., 15 minutes) at a constant temperature to allow for binding.[8]
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate to all wells.[8]
-
Data Acquisition: The change in absorbance over time is monitored using a microplate spectrophotometer at the appropriate wavelength for the chromogenic product.
-
Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. The percentage of inhibition is plotted against the logarithm of the inhibitor concentration, and the data are fitted to a dose-response curve to determine the IC50 value.[8]
Visualizations
Experimental and Logical Workflows
Caption: General experimental workflows for assessing biological activity.
Signaling Pathway: Intrinsic Apoptosis
Caption: The intrinsic apoptosis pathway induced by anticancer agents.
References
- 1. Synthesis, antimicrobial activity and structure-activity relationship study of N,N-dibenzyl-cyclohexane-1,2-diamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antitumor activity of 6-(cyclohexylamino)-1, 3-dimethyl-5(2-pyridyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione and Its Ti(IV), Zn(II), Fe(III), and Pd(II) complexes on K562 and Jurkat cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methanesulfonamido-cyclohexylamine derivatives of 2,4-diaminopyrimidine as potent ALK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to N-Aryl Thiourea Derivatives in Asymmetric Organocatalysis
For Researchers, Scientists, and Drug Development Professionals
The field of organocatalysis has witnessed a remarkable ascent, with N-aryl thiourea derivatives emerging as a powerful class of catalysts for a myriad of asymmetric transformations. Their efficacy, driven by the ability to form specific hydrogen bonds with substrates, has positioned them as indispensable tools in modern synthetic chemistry. This guide provides an objective comparison of the performance of various N-aryl thiourea derivatives in key organocatalytic reactions, supported by experimental data, detailed protocols, and mechanistic insights.
Performance Comparison in Asymmetric Reactions
The catalytic prowess of N-aryl thiourea derivatives is best illustrated through their performance in stereoselective reactions. Below, we compare the effectiveness of different catalysts in the asymmetric Friedel-Crafts alkylation and Michael addition reactions.
Asymmetric Friedel-Crafts Alkylation of N-Methylindole with (E)-β-Nitrostyrene
The Friedel-Crafts alkylation is a fundamental carbon-carbon bond-forming reaction. The enantioselective variant, catalyzed by chiral N-aryl thioureas, provides a direct route to valuable chiral building blocks. A comparative study by Fleming, McCabe, and Connon evaluated a series of novel axially chiral bis-arylthiourea catalysts. The results are summarized below.
| Catalyst | N-Aryl Substituent | Time (h) | Yield (%) | ee (%) |
| 8 | Phenyl | 72 | 55 | 10 |
| 9 | 4-Methoxyphenyl | 72 | 60 | 12 |
| 10 | 4-Nitrophenyl | 48 | 85 | 25 |
| 11 | 3,5-Bis(trifluoromethyl)phenyl | 24 | 95 | 88 |
| 13 | Naphthyl | 48 | 92 | 75 |
Table 1: Comparison of N-aryl thiourea derivatives in the asymmetric Friedel-Crafts alkylation.
The data clearly indicates that electron-withdrawing substituents on the N-aryl ring significantly enhance both the catalytic activity and the enantioselectivity of the reaction. The catalyst bearing the 3,5-bis(trifluoromethyl)phenyl group (11 ), commonly known as Schreiner's thiourea, exhibited the highest performance, affording the product in excellent yield and enantiomeric excess in a significantly shorter reaction time.
Asymmetric Michael Addition of 1,3-Dicarbonyl Compounds to Nitroolefins
The Michael addition is another cornerstone reaction in organic synthesis. Bifunctional thiourea catalysts, such as Takemoto's catalyst, which incorporate a basic moiety alongside the thiourea group, have proven to be exceptionally effective in promoting this reaction with high stereocontrol. These catalysts activate the nucleophile through general base catalysis and the electrophile via hydrogen bonding to the nitro group[1]. The thiourea catalyst bearing 3,5-bis(trifluoromethyl) benzene and dimethylamino groups is highly efficient for the asymmetric Michael reaction of 1,3-dicarbonyl compounds to nitroolefins[1]. This methodology has been successfully applied in the total synthesis of (R)-(−)-baclofen[1]. For instance, the reaction of 4-chloronitrostyrene with a 1,3-dicarbonyl compound can generate a quaternary carbon center with 94% ee[1].
Experimental Protocols
General Procedure for the Asymmetric Friedel-Crafts Alkylation
To a solution of the N-aryl thiourea catalyst (0.02 mmol, 10 mol%) in the specified solvent (1.0 mL) was added the indole (0.2 mmol) and the nitroolefin (0.22 mmol). The reaction mixture was stirred at the specified temperature and monitored by TLC. Upon completion, the solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the desired product.
General Procedure for the Synthesis of Symmetrical N,N'-Diarylthioureas
A straightforward method for the synthesis of symmetrical diarylthioureas involves the reaction of the corresponding aniline with carbon disulfide[2].
Materials:
-
3-Aminoacetophenone (2.0 equivalents)[2]
-
Carbon disulfide (1.0 equivalent)[2]
-
Pyridine (catalytic amount)[2]
-
Ethanol (solvent)[2]
-
Hydrochloric acid (1 M aqueous solution)[2]
-
Saturated sodium bicarbonate solution[2]
-
Deionized water[2]
-
Anhydrous magnesium sulfate[2]
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-aminoacetophenone (2.0 eq.) in ethanol. Add a catalytic amount of pyridine to the solution[2].
-
Slowly add carbon disulfide (1.0 eq.) to the stirred solution at room temperature[2].
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC)[2].
-
Upon completion, allow the reaction mixture to cool to room temperature[2].
-
If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, concentrate the solution under reduced pressure[2].
-
Wash the crude product with a dilute solution of hydrochloric acid (1 M) to remove any unreacted amine, followed by a saturated sodium bicarbonate solution, and finally with deionized water[2].
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure N,N'-bis(3-acetylphenyl)thiourea[2].
-
Dry the purified product under vacuum[2].
Mechanistic Insights
The catalytic cycle of N-aryl thiourea derivatives in these asymmetric reactions generally involves the formation of a transient chiral complex through hydrogen bonding. This interaction activates the electrophile, rendering it more susceptible to nucleophilic attack. In the case of bifunctional thioureas, the basic moiety simultaneously activates the nucleophile.
Catalytic Cycle for a Bifunctional Thiourea-Catalyzed Michael Addition
Caption: Proposed catalytic cycle for the bifunctional thiourea-catalyzed Michael addition.
This diagram illustrates the dual activation mechanism where the thiourea moiety activates the electrophile (nitroolefin) via hydrogen bonding, while the basic amine group on the catalyst deprotonates the nucleophile (malonate), facilitating its addition.
Experimental Workflow for Catalyst Screening
Caption: A typical experimental workflow for the comparative study of N-aryl thiourea catalysts.
This workflow outlines the key steps involved in evaluating the performance of different N-aryl thiourea derivatives, from catalyst synthesis to data analysis and comparison.
References
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of aromatic nitrile compounds is paramount in pharmaceutical development and quality control. These compounds are key intermediates and structural motifs in many active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of the two primary analytical techniques for the validation of methods for related aromatic nitrile compounds: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). This document outlines the performance characteristics of each method, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate technique for a given analytical challenge.
Method Comparison: HPLC vs. Gas Chromatography
The choice between HPLC and GC for the analysis of aromatic nitriles is contingent on the specific properties of the analyte, the sample matrix, and the analytical requirements such as sensitivity and throughput.
-
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique suitable for a broad range of aromatic nitriles, including those that are non-volatile or thermally labile. Its flexibility in column chemistry and mobile phase composition allows for the optimization of separations for complex mixtures.
-
Gas Chromatography (GC) , particularly when coupled with a mass spectrometer (MS) or a flame ionization detector (FID), offers high resolution and sensitivity, especially for volatile and semi-volatile aromatic nitriles. It is a powerful tool for the analysis of residual solvents and impurities.
The following sections provide a detailed comparison of these methods based on key validation parameters as outlined in the International Council for Harmonisation (ICH) guidelines.
Data Presentation: Performance Characteristics
The performance of analytical methods is evaluated based on a set of validation parameters. The following tables summarize the typical performance characteristics of HPLC-UV and GC-MS for the analysis of aromatic nitrile compounds, using 4-hydroxybenzonitrile as a representative example.
Table 1: Comparison of HPLC-UV and GC-MS for the Analysis of 4-Hydroxybenzonitrile
| Validation Parameter | HPLC-UV | GC-MS |
| Linearity (R²) | >0.999 | >0.995 |
| Limit of Detection (LOD) | 13.5 ng/mL[1] | low ng/mL to pg/mL range[1] |
| Limit of Quantitation (LOQ) | 2 µg/mL[1] | ng/mL range[1] |
| Accuracy (% Recovery) | >99%[1] | 80-120% |
| Precision (%RSD) | <1%[1] | <15%[1] |
Table 2: Typical Validation Parameters for HPLC and GC Methods for Aromatic Nitriles
| Validation Parameter | HPLC with UV Detector | Gas Chromatography with FID/MS |
| Specificity | High | Very High (especially with MS) |
| Linearity Range | Typically 1-200 µg/mL | Typically 0.1-100 µg/mL |
| Accuracy (% Recovery) | 98-102% | 95-105% |
| Precision (%RSD) | < 2% | < 5% |
| LOD | ng/mL range | pg/mL to ng/mL range |
| LOQ | ng/mL to µg/mL range | ng/mL range |
| Robustness | Good | Good |
Experimental Protocols
Detailed experimental protocols are essential for the reproducibility and transfer of analytical methods. The following are representative methodologies for the analysis of aromatic nitrile compounds by RP-HPLC and GC-MS.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
This method is suitable for the quantification of a range of aromatic nitriles, including benzonitrile, and its substituted derivatives.
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
2. Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like phosphate buffer, pH adjusted). A typical gradient might start at 30% acetonitrile and increase to 70% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 240 nm (or the λmax of the specific nitrile).
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of the aromatic nitrile standard in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. Prepare working standards by serial dilution in the mobile phase.
-
Sample Solution: Dissolve the sample containing the aromatic nitrile in the mobile phase to achieve a concentration within the linear range of the method.
4. Validation Parameters:
-
Linearity: A series of at least five concentrations of the standard solution are injected to construct a calibration curve.
-
Accuracy: Determined by the recovery of a known amount of standard spiked into a placebo or sample matrix.
-
Precision: Assessed by repeatedly injecting a standard solution (repeatability) and by analyzing the same sample on different days with different analysts (intermediate precision).
-
LOD and LOQ: Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is ideal for the analysis of volatile aromatic nitriles and for impurity profiling.
1. Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a capillary column, and a mass selective detector.
2. Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
MS Detection: Electron Ionization (EI) at 70 eV, scanning in a mass range of m/z 50-300. For quantitative analysis, Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity.
3. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of the aromatic nitrile standard in a volatile solvent (e.g., dichloromethane or hexane) at a concentration of 1 mg/mL. Prepare working standards by serial dilution.
-
Sample Solution: Dissolve the sample in a suitable solvent to achieve a concentration appropriate for GC-MS analysis.
4. Validation Parameters:
-
Validation parameters are assessed similarly to the HPLC method, with adjustments appropriate for a GC-MS technique.
Mandatory Visualization
The following diagrams illustrate the typical workflows for the validation of analytical methods as discussed in this guide.
Caption: Workflow for Analytical Method Validation.
Caption: Method Selection Logic: HPLC vs. GC.
References
A Head-to-Head Battle of Coupling Agents: EDC vs. DCC in Organic Synthesis
In the realm of organic synthesis, particularly in the formation of amide bonds crucial for pharmaceuticals and biomaterials, the choice of a coupling agent is paramount. Among the most established carbodiimides are 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-Dicyclohexylcarbodiimide (DCC). While both effectively facilitate the condensation of carboxylic acids and amines, their distinct properties lead to significant differences in reaction setup, workup procedures, and overall efficiency. This guide provides a comprehensive comparison to aid researchers in selecting the optimal reagent for their specific needs, with a focus on avoiding the problematic N,N'-dicyclohexylurea (DCU) byproduct associated with DCC.
Performance Comparison: EDC vs. DCC
The selection between EDC and DCC often hinges on the solubility of the reactants and the desired purification method. EDC, typically used as its hydrochloride salt (EDC·HCl), is favored for its water solubility, making it ideal for bioconjugation and reactions in aqueous media.[1] In contrast, DCC is a hydrophobic, waxy solid suited for reactions in anhydrous organic solvents like dichloromethane (DCM) and dimethylformamide (DMF).[2][3]
| Feature | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | DCC (N,N'-Dicyclohexylcarbodiimide) |
| Solubility | Water-soluble.[3] | Insoluble in water, soluble in most organic solvents.[2][3] |
| Byproduct | 1-Ethyl-3-(3-dimethylaminopropyl)urea (EDU) | N,N'-Dithis compound (DCU) |
| Byproduct Solubility | Water-soluble.[3] | Insoluble in most organic solvents.[3] |
| Byproduct Removal | Aqueous workup (extraction).[4] | Filtration.[3] |
| Typical Reaction Solvents | Aqueous buffers, DMF, DCM.[4][5] | DCM, THF, DMF, acetonitrile.[2] |
| Typical Reaction Conditions | Room temperature, can be performed at lower temperatures to minimize hydrolysis.[2] | 0 °C to room temperature.[6] |
| Reported Yields | Generally good to excellent (70-90% in some cases).[6] | Good yields, but can be affected by byproduct contamination.[1] |
| Key Advantages | Water-soluble byproduct simplifies purification. Ideal for aqueous reactions and bioconjugations.[3] | Insoluble byproduct is easily removed by filtration. Cost-effective.[3] |
| Key Disadvantages | The O-acylisourea intermediate is prone to hydrolysis in aqueous solutions.[2] Potent allergen and sensitizer.[2] | DCU byproduct can be difficult to remove completely from non-polar products.[7] Potent allergen and sensitizer. |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Reaction Mechanisms and Byproduct Formation
Both EDC and DCC function by activating a carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an amine, forming the desired amide bond and a urea byproduct.
The primary difference lies in the nature of this byproduct. DCC forms N,N'-dithis compound (DCU), a white solid that is notoriously insoluble in most common organic solvents, making its removal by filtration straightforward in many cases.[3] However, trace amounts of DCU can sometimes co-precipitate with the product or remain in solution, complicating purification.[7]
EDC, on the other hand, forms 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU), which is soluble in water.[3] This allows for its easy removal through a simple aqueous extraction during the reaction workup, leading to a cleaner final product without the need for filtration of a solid byproduct.
To enhance coupling efficiency and suppress side reactions such as racemization, additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are often employed with both EDC and DCC.[8] These additives react with the O-acylisourea intermediate to form a more stable active ester, which then reacts with the amine.
Experimental Protocols
General Protocol for Amide Coupling using EDC
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Carboxylic acid (1.0 eq)
-
Amine (1.0-1.2 eq)
-
EDC·HCl (1.2-1.5 eq)
-
N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) (optional, 1.0-1.2 eq)
-
Anhydrous solvent (e.g., DMF, DCM) or aqueous buffer (e.g., MES buffer for bioconjugations)
-
Base (e.g., DIPEA or Et3N, if amine salt is used)
Procedure:
-
Dissolve the carboxylic acid in the chosen anhydrous solvent or buffer.
-
If using an additive, add NHS or HOBt to the solution and stir until dissolved.
-
Add EDC·HCl to the reaction mixture and stir at room temperature for 15-60 minutes to activate the carboxylic acid.
-
Add the amine (and base, if necessary) to the reaction mixture.
-
Stir the reaction at room temperature for 1-12 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography if necessary.
General Protocol for Amide Coupling using DCC (and DCU Removal)
This protocol is a general guideline and should be performed in a well-ventilated fume hood due to the sensitizing nature of DCC.
Materials:
-
Carboxylic acid (1.0 eq)
-
Amine (1.0-1.2 eq)
-
DCC (1.1-1.2 eq)
-
Anhydrous solvent (e.g., DCM, THF)
Procedure:
-
Dissolve the carboxylic acid and amine in an anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC in a minimal amount of the same anhydrous solvent.
-
Slowly add the DCC solution to the carboxylic acid and amine mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. A white precipitate of DCU should form as the reaction progresses.[2]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture again to 0 °C to maximize the precipitation of DCU.
-
Filter the reaction mixture through a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization or column chromatography to remove any remaining traces of DCU.
Decision-Making Workflow: Choosing Your Coupling Agent
The choice between EDC and DCC is often dictated by the specific requirements of the synthesis. The following workflow can guide researchers in making an informed decision.
References
- 1. benchchem.com [benchchem.com]
- 2. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 3. nbinno.com [nbinno.com]
- 4. interchim.fr [interchim.fr]
- 5. benchchem.com [benchchem.com]
- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 7. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 8. bachem.com [bachem.com]
A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal analytical technique for impurity and degradation product quantification.
In the stringent regulatory landscape of pharmaceutical development, the accurate quantification of related compounds—impurities and degradation products—is paramount to ensuring the safety and efficacy of drug substances and products. Two analytical workhorses, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), are frequently employed for this critical task. The choice between these techniques is not always straightforward and depends on the physicochemical properties of the analytes, the required sensitivity, and the specific goals of the analysis.
This guide provides an objective comparison of the performance of HPLC-UV and GC-MS for the quantification of related compounds, supported by representative experimental data and detailed methodologies.
At a Glance: Key Performance Differences
While a direct comparative study on the same set of impurities is not always available, a synthesis of data from validation studies of analogous compounds provides a clear picture of the relative strengths of each technique.
| Performance Parameter | HPLC-UV | GC-MS (with Derivatization, if necessary) |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.1 - 2.0 ng/mL |
| Limit of Quantitation (LOQ) | 0.03 - 0.5 µg/mL | 0.5 - 5.0 ng/mL |
| Linearity (r²) | > 0.999 | > 0.99 |
| Precision (%RSD) | < 2% | < 15% |
| Accuracy (% Recovery) | 98 - 102% | 85 - 115% |
| Selectivity | Good | Excellent (with MS detection) |
| Thermal Stability Required | Not required | Required |
| Analysis Time | 10 - 30 minutes | 20 - 40 minutes |
| Sample Preparation | Simple dissolution, filtration | Extraction, derivatization (often) |
Principle of Separation and Detection
HPLC-UV separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase within a column.[1] Detection is achieved by measuring the absorbance of ultraviolet (UV) light by the analytes as they elute from the column. This technique is particularly well-suited for non-volatile and thermally labile compounds.[2]
GC-MS , on the other hand, is ideal for volatile and thermally stable compounds.[2] Separation occurs as the vaporized sample is carried by an inert gas (mobile phase) through a column containing a stationary phase. The separated compounds are then ionized and detected by a mass spectrometer, which separates ions based on their mass-to-charge ratio, providing a high degree of specificity.[3]
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the quantification of related compounds using HPLC-UV and GC-MS.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Cyclohexylurea
For researchers and scientists engaged in drug development, the proper management and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Cyclohexylurea, ensuring the protection of laboratory personnel and the environment.
This compound Hazard Profile
Before handling this compound, it is essential to be aware of its potential hazards. This information is typically found in the Safety Data Sheet (SDS) provided by the manufacturer.
| Hazard Classification | Description | GHS Hazard Statement |
| Acute Oral Toxicity | Harmful if swallowed. | H302[1][2] |
| Flammability | Some sources classify it as a flammable solid. | H228[2] |
| Skin and Eye Irritation | May cause irritation upon contact. | Not explicitly coded, but noted in safety information[3]. |
| Environmental Hazard | Considered slightly hazardous to aquatic life. | Not explicitly coded, but noted as water hazard class 1[2]. |
Note: Hazard classifications may vary between suppliers. Always consult the specific SDS for the product in use.
Immediate Safety and Handling Protocols
Adherence to proper personal protective equipment (PPE) and handling procedures is the first line of defense against chemical exposure.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][3]
-
Hand Protection: Handle with gloves that have been inspected prior to use.[1] Use proper glove removal technique to avoid skin contact.[1]
-
Body Protection: Wear appropriate protective clothing to prevent skin exposure.[4][5]
Engineering Controls:
-
Use in a well-ventilated area. Provide appropriate exhaust ventilation at places where dust is formed.[1][3]
In Case of Accidental Release:
-
Avoid dust formation and breathing in vapors, mist, or gas.[1]
-
Wear appropriate personal protective equipment as outlined above.[3]
-
For spills, vacuum or sweep up the material.[3]
-
Place the collected material into a suitable, closed, and properly labeled container for disposal.[1][3]
Step-by-Step Disposal Procedure
This compound waste must be managed as hazardous chemical waste. Do not dispose of it with household garbage or pour it down the drain.[2][6] The following workflow outlines the process for its collection and disposal through a licensed professional waste service.
Detailed Methodologies for Disposal
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including solid chemical waste, used labware (e.g., flasks, stir bars), and contaminated PPE (gloves, weigh boats), must be treated as hazardous waste.
-
Collect this waste in a dedicated, chemically compatible container with a secure lid. Do not mix it with other waste streams unless specifically permitted by your institution's waste management guidelines.[7]
2. Labeling and Storage:
-
As soon as waste is first added, label the container with a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[8] The label should clearly identify the contents as "this compound Waste" and include any other required information.
-
Store the sealed container in a designated "Satellite Accumulation Area" within the laboratory, at or near the point of generation.[6]
-
The storage area should have secondary containment to capture any potential leaks.[8]
3. Arranging for Professional Disposal:
-
This compound waste must be disposed of through your institution's hazardous waste program.[9] This typically involves submitting a chemical waste collection request through your EHS office.[8]
-
Do not attempt to treat or neutralize the chemical waste in the lab without a validated and approved protocol.
-
Follow your institution's specific procedures for waste pickup scheduling.
4. Disposal of Empty Containers:
-
A container that has held this compound should be managed as hazardous waste.[1] Contaminated packaging must be disposed of as the unused product.[1]
-
If the chemical is determined to be an "acute hazardous waste" or "P-listed" chemical by regulatory bodies, the empty container must be triple-rinsed with a suitable solvent.[10] The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[10] Consult your EHS office for guidance on the specific classification of this compound waste.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. unsw.edu.au [unsw.edu.au]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 9. vumc.org [vumc.org]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
Safeguarding Your Research: A Guide to Handling Cyclohexylurea
Disclaimer: A specific Safety Data Sheet (SDS) for Cyclohexylurea (CAS 698-90-8) was not publicly available at the time of this writing. The following guidance is based on the safety protocols for structurally similar urea-based compounds, such as N,N'-dithis compound, and general best practices for handling solid chemicals in a laboratory setting. It is imperative to consult the supplier-specific SDS upon receipt of the chemical and to confer with your institution's Environmental Health and Safety (EHS) department for definitive safety protocols.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these guidelines is crucial for minimizing exposure and ensuring a safe laboratory environment.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to prevent contact and inhalation. The recommended PPE is detailed below.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Safety glasses with side shields or chemical safety goggles. | Must conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards to protect against dust and potential splashes. |
| Hands | Chemical-resistant gloves. | Nitrile or neoprene gloves are generally recommended for handling urea-based compounds. Always inspect gloves for tears or holes before use. |
| Body | Laboratory coat. | A standard lab coat is essential to prevent skin contact with the chemical. |
| Respiratory | NIOSH-approved respirator. | Not typically required for normal handling in a well-ventilated area. However, a respirator is necessary if dust is generated or if working in an area with poor ventilation. |
Operational Plan for Handling this compound
A systematic approach to handling this compound will minimize risks. The following operational plan outlines key steps from preparation to disposal.
1. Preparation:
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Verify that a safety shower and eyewash station are accessible and operational.
-
Have a chemical spill kit readily available.
-
When weighing the compound, do so in a fume hood or on a balance equipped with a draft shield to control dust.
2. Handling:
-
Use a spatula or other appropriate tools for transferring the solid chemical.
-
Actively avoid the formation of dust.
-
If dissolving the compound, add the solid slowly to the solvent to prevent splashing.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.
3. Storage:
-
Store this compound in a tightly sealed container.
-
Keep the container in a cool, dry, and well-ventilated location. A recommended storage temperature is between 2-8°C[1].
4. Spill Cleanup:
-
In the event of a spill, wear the appropriate PPE.
-
Carefully sweep up the spilled material and place it into a suitable, labeled container for disposal.
-
Avoid generating dust during cleanup.
-
Ensure the area is well-ventilated.
Emergency and First-Aid Procedures
In case of accidental exposure, immediate and appropriate first-aid is critical.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention.[1] |
| Skin Contact | Remove any contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[1] |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1] |
Disposal Plan
All chemical waste, including this compound and any contaminated materials, must be disposed of in accordance with local, state, and federal regulations.
-
Chemical Waste: Collect this compound waste in a clearly labeled, sealed container.
-
Contaminated PPE: Used gloves and other disposable PPE should be disposed of as chemical waste.
-
Environmental Precaution: Do not dispose of this compound down the drain or in regular trash.[2][3]
Visual Workflow for Handling this compound
The following diagram outlines the logical steps for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
